molecular formula C7H6Cl2N2 B1530558 5-(Chloromethyl)picolinonitrile hydrochloride CAS No. 1225380-31-3

5-(Chloromethyl)picolinonitrile hydrochloride

Cat. No.: B1530558
CAS No.: 1225380-31-3
M. Wt: 189.04 g/mol
InChI Key: ZFJZMAXHJRENOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)picolinonitrile hydrochloride is a useful research compound. Its molecular formula is C7H6Cl2N2 and its molecular weight is 189.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(chloromethyl)pyridine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2.ClH/c8-3-6-1-2-7(4-9)10-5-6;/h1-2,5H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJZMAXHJRENOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225380-31-3
Record name 2-Pyridinecarbonitrile, 5-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1225380-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(Chloromethyl)picolinonitrile Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-(Chloromethyl)picolinonitrile hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Characterized by a pyridine ring bearing a reactive chloromethyl group and a cyano moiety, this compound serves as a versatile intermediate for the construction of complex molecular architectures. Its utility is particularly pronounced in the field of drug discovery, where it functions as a key precursor for the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth analysis of its core chemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and presents a case study on its application in the development of potent kinase inhibitors. The information is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is a solid material whose stability and solubility are critical parameters for reaction setup and storage.

Chemical Identity
  • IUPAC Name: 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride[1]

  • CAS Number: 1225380-31-3 (for the hydrochloride salt)

  • Molecular Formula: C₇H₅ClN₂ · HCl (C₇H₆Cl₂N₂)[2]

  • Molecular Weight: 189.04 g/mol

Core Physicochemical Data

The key physical properties of this compound are summarized in the table below. These parameters are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValue / DescriptionSource(s)
Appearance White to off-white crystalline solid[3]
Purity Typically ≥95%[3]
Solubility Soluble in polar aprotic solvents like DMF and DMSO. Limited solubility in alcohols and water, where it is susceptible to solvolysis.[3][4]
Stability Stable under recommended storage conditions. Sensitive to moisture and nucleophiles.[3][5]
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly sealed and locked up.[1][6][7]
Spectroscopic Characterization

While specific spectra are dependent on the acquisition conditions, the structural features of this compound give rise to predictable spectroscopic signatures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, typically in the δ 7.5-9.0 ppm range. A characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group would appear further upfield, generally in the δ 4.5-5.0 ppm range. The acidic proton of the hydrochloride salt may appear as a very broad signal.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, while the C-Cl stretch from the chloromethyl group typically appears in the 600-800 cm⁻¹ region.

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application. The most common and logical laboratory-scale preparation involves the chlorination of a stable, commercially available precursor, such as 5-(hydroxymethyl)picolinonitrile.

Rationale for Synthetic Route

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. Using thionyl chloride (SOCl₂) is a highly effective method for this purpose. The reaction proceeds through a chlorosulfite ester intermediate, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile, which simplifies purification. The in-situ formation of HCl also conveniently produces the desired hydrochloride salt of the pyridine nitrogen, enhancing the product's stability. This method avoids the direct, and often less selective, chlorination of a methyl group.[8]

Detailed Experimental Protocol

Reaction: Conversion of 5-(hydroxymethyl)picolinonitrile to this compound using thionyl chloride.

Materials:

  • 5-(hydroxymethyl)picolinonitrile

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene as solvent[8]

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber with NaOH solution) is assembled under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: 5-(hydroxymethyl)picolinonitrile (1.0 eq) is dissolved in anhydrous DCM and charged into the reaction flask. The solution is cooled to 0 °C using an ice bath.

  • Chlorination: Thionyl chloride (1.2 - 1.5 eq) is slowly added dropwise to the stirred solution via the dropping funnel. Causality: A slight excess of thionyl chloride ensures complete conversion of the starting material. Slow, cooled addition is critical to control the exothermic reaction and prevent the formation of side products.[8][9]

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 4-6 hours or until TLC/LC-MS analysis indicates the complete consumption of the starting material.[9]

  • Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude solid is triturated with a non-polar solvent like hexane or diethyl ether to precipitate the product fully.

  • Purification: The solid product is collected by vacuum filtration, washed with the non-polar solvent to remove any soluble impurities, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed if higher purity is required.

Synthesis Workflow Visualization

G Start 5-(Hydroxymethyl)picolinonitrile (Starting Material) Reagent Thionyl Chloride (SOCl₂) in Anhydrous DCM, 0°C to RT Start->Reagent 1. Add SOCl₂ slowly Purify Concentration, Trituration, Filtration & Drying Reagent->Purify 2. Stir 4-6h Product 5-(Chloromethyl)picolinonitrile Hydrochloride (Product) Purify->Product 3. Isolate Solid

Caption: A generalized workflow for the synthesis of 5-(Chloromethyl)picolinonitrile HCl.

Chemical Reactivity and Mechanistic Considerations

The synthetic value of this compound stems directly from its inherent chemical reactivity, which is dominated by the electrophilic chloromethyl group.

The Chloromethyl Group as an Electrophilic Handle

The chloromethyl group (-CH₂Cl) is an excellent electrophilic site. The chlorine atom is a good leaving group, and the adjacent pyridine ring, particularly when protonated as the hydrochloride salt, is electron-withdrawing. This electronic effect further polarizes the C-Cl bond, making the benzylic-like carbon highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its function as a building block, allowing for the facile introduction of the picolinonitrile scaffold onto other molecules.[1]

Key Reaction: Nucleophilic Substitution

The primary reaction pathway for this compound is nucleophilic substitution (Sₙ2). It readily reacts with a wide range of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.

  • With Amines: Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives, a common step in building ligands or linking fragments in drug molecules.

  • With Alcohols/Phenols: Alkoxide or phenoxide nucleophiles will displace the chloride to form ethers.

  • With Thiols: Thiolates react efficiently to produce thioethers.

Self-Validation: The success of these substitution reactions can be easily monitored. The disappearance of the starting material and the appearance of a new, more polar product can be tracked by TLC. Furthermore, the incorporation of the picolinonitrile moiety can be confirmed by ¹H NMR, where the characteristic -CH₂Cl singlet is replaced by a new signal for the -CH₂-Nu group, often with a different chemical shift.

Stability and Degradation

The high reactivity of the chloromethyl group also makes the compound susceptible to degradation, primarily through hydrolysis.[4] In the presence of water or other protic solvents (like methanol or ethanol), the chloride can be displaced to form the corresponding 5-(hydroxymethyl)picolinonitrile or 5-(alkoxymethyl)picolinonitrile, respectively.[4]

Protocol Implication: To ensure the integrity of the reagent, it must be handled under anhydrous conditions. Reactions should be run in dry solvents under an inert atmosphere. For storage, it is crucial to keep the container tightly sealed to prevent moisture ingress.[3]

Applications in Medicinal Chemistry and Drug Discovery

This compound is not merely a laboratory curiosity; it is a field-proven intermediate in the synthesis of biologically active molecules.[1][10][11] Its structure is a privileged scaffold found in numerous compounds investigated for therapeutic potential.

Case Study: Synthesis of CHK1 Kinase Inhibitors

Checkpoint Kinase 1 (CHK1) is a critical regulator of the cell cycle and a high-value target in oncology. A series of potent CHK1 inhibitors have been developed using a 5-(pyrimidin-2-ylamino)picolinonitrile core.[12] In the synthesis of these inhibitors, this compound serves as a key electrophile to connect different fragments of the final molecule.

For instance, a piperidin-3-ol fragment can be deprotonated with a base (e.g., NaH) to form a nucleophilic alkoxide. This alkoxide then reacts with an appropriately functionalized picolinonitrile precursor, derived from the chloromethyl starting material, to form a crucial ether linkage. This reaction directly incorporates the essential picolinonitrile pharmacophore into the advanced intermediate, which is then elaborated to the final API candidate.[12]

Drug Discovery Workflow Visualization

G Nuc Nucleophilic Fragment (e.g., Deprotonated Piperidin-3-ol) Intermediate Advanced Intermediate (Ether Linkage Formed) Nuc->Intermediate Sₙ2 Reaction (Fragment Coupling) CMPH 5-(Chloromethyl)picolinonitrile (or derivative) [Electrophile] CMPH->Intermediate Sₙ2 Reaction (Fragment Coupling) API Final CHK1 Inhibitor (API Candidate) Intermediate->API Further Synthetic Steps

Caption: Role of the picolinonitrile electrophile in a drug discovery synthesis workflow.

Safety, Handling, and Storage

Given its reactivity, this compound must be handled with appropriate precautions. The following information is synthesized from safety data sheets (SDS) and should be rigorously followed.

Hazard Identification

The compound is classified as hazardous.[13]

  • Acute Toxicity, Oral: Harmful if swallowed.[14]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[13][14]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[14]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[14]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][13]

  • Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke when using this product.[7]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[13] Keep locked up and away from incompatible materials such as strong oxidizing agents and bases.[6][15]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][16]

References

An In-Depth Technical Guide to 5-(Chloromethyl)picolinonitrile Hydrochloride (CAS: 1225380-31-3): A Versatile Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Chloromethyl)picolinonitrile hydrochloride is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in medicinal and agrochemical research. Its structure, featuring a pyridine ring substituted with a reactive chloromethyl group and a versatile nitrile moiety, makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthesis, chemical reactivity, and applications. Furthermore, it outlines crucial methodologies for its analysis and quality control, alongside a thorough discussion of its stability, storage, and safe handling protocols, grounding all claims in authoritative references.

Physicochemical Properties and Structure

Understanding the fundamental properties of this compound is the first step toward its effective utilization in synthesis. The compound is a crystalline solid, and its key properties are summarized below.

PropertyValue
IUPAC Name 5-(chloromethyl)pyridine-2-carbonitrile;hydrochloride
CAS Number 1225380-31-3
Molecular Formula C₇H₅ClN₂ · HCl (or C₇H₆Cl₂N₂)
Molecular Weight 189.04 g/mol
Appearance Off-white to light yellow crystalline solid
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1]

The structural arrangement of its functional groups is the primary determinant of its chemical behavior.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Considerations

The most common and efficient synthesis of this compound involves the chlorination of its corresponding alcohol precursor, 5-(hydroxymethyl)picolinonitrile. This transformation is a cornerstone reaction in the preparation of benzylic and heterocyclic chlorides.

Core Reaction: 5-(Hydroxymethyl)picolinonitrile → 5-(Chloromethyl)picolinonitrile

The choice of chlorinating agent is critical to ensure high yield and purity while minimizing side reactions. Thionyl chloride (SOCl₂) is frequently the reagent of choice for this conversion.

Causality of Reagent Choice: Thionyl chloride is preferred for several reasons:

  • High Reactivity: It readily converts the primary alcohol into a chlorosulfite intermediate, which is an excellent leaving group.

  • Favorable Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, driving the equilibrium towards the product.

  • In-situ Hydrochloride Formation: The generated HCl gas reacts with the basic pyridine nitrogen to directly form the desired hydrochloride salt, simplifying the isolation procedure.

A generalized workflow for this synthesis is presented below.

G start 5-(Hydroxymethyl)picolinonitrile in an inert solvent (e.g., Toluene) reagent Add Thionyl Chloride (SOCl₂) (slight excess, ~1.1 eq) controlled temperature (<35°C) start->reagent Step 1 reaction Reaction Stirring (2-4 hours at room temp.) reagent->reaction Step 2 workup Product Precipitation (Assisted by N₂ purge or vacuum) reaction->workup Step 3 isolation Filtration and Washing (with inert solvent) workup->isolation Step 4 product Drying under vacuum to yield 5-(Chloromethyl)picolinonitrile HCl isolation->product Step 5

Caption: Generalized workflow for the synthesis of 5-(Chloromethyl)picolinonitrile HCl.

Exemplary Synthetic Protocol

The following protocol is a representative, self-validating system for the laboratory-scale synthesis, adapted from procedures for similar chloromethylpyridine hydrochlorides[2].

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend 5-(hydroxymethyl)picolinonitrile (1.0 eq) in an inert organic solvent such as toluene.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1-1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 35°C[2]. Rationale: Controlled addition prevents excessive heat generation and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. Precipitation can be further encouraged by applying a vacuum or purging the mixture with nitrogen to remove dissolved gases[2].

  • Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold toluene or another inert solvent to remove residual impurities.

  • Drying: Dry the purified solid under vacuum to obtain this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups.

  • The Chloromethyl Group: This is a highly reactive electrophilic center. The chlorine atom is an excellent leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of a wide variety of functionalities, including amines, ethers, thioethers, and other carbon-carbon bonds[3][4]. This reactivity is the primary reason it is considered a key "handle" for molecular elaboration in drug discovery[3].

  • The Nitrile Group: The cyano group is a versatile precursor for other functionalities. It can be:

    • Hydrolyzed to a carboxylic acid or an amide.

    • Reduced to a primary amine.

    • Used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

This dual reactivity allows for complex molecules to be built efficiently.

G cluster_chloro Reactions at Chloromethyl Group cluster_nitrile Reactions at Nitrile Group start 5-(Chloromethyl)picolinonitrile amine Amine (R₂NH) start->amine alcohol Alcohol/Phenol (R-OH) start->alcohol thiol Thiol (R-SH) start->thiol hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) start->hydrolysis reduction Reduction (e.g., LiAlH₄, H₂/cat.) start->reduction prod_amine Amine Adduct amine->prod_amine S_N2 prod_ether Ether Adduct alcohol->prod_ether S_N2 prod_thioether Thioether Adduct thiol->prod_thioether S_N2 prod_acid Carboxylic Acid / Amide hydrolysis->prod_acid prod_amine_nitrile Aminomethyl Product reduction->prod_amine_nitrile

Caption: Key reactivity pathways of 5-(Chloromethyl)picolinonitrile.

Applications in Research and Development

The unique structural and reactive properties of this compound position it as a high-value intermediate in several research domains.

  • Pharmaceutical Drug Discovery: This is its primary area of application. The pyridine core is a "privileged scaffold" found in numerous approved drugs, and the picolinonitrile motif is present in various kinase inhibitors and other targeted therapies[5]. This compound serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs)[3]. Its utility lies in allowing medicinal chemists to rapidly generate libraries of diverse compounds by reacting the chloromethyl group with a wide array of nucleophiles, enabling efficient structure-activity relationship (SAR) studies[6][7]. For example, similar picolinonitrile derivatives have been instrumental in developing potent and selective CHK1 inhibitors for treating hematologic malignancies[5].

  • Agrochemical Synthesis: The trifluoromethyl analog, 5-(Trifluoromethyl)picolinonitrile, is a known intermediate for herbicides and insecticides, where the pyridine ring is crucial for biological activity[8]. By extension, this compound serves as a valuable building block for creating novel agrochemicals, allowing for modifications that can tune selectivity, potency, and metabolic stability[3].

  • Materials Science: The ability to introduce this rigid, functionalized aromatic structure into larger molecules makes it a candidate for research into advanced materials with specific electronic or binding properties[3].

Analytical and Quality Control Methodologies

Ensuring the identity, purity, and stability of this compound is paramount for its use in regulated research environments. A combination of spectroscopic and chromatographic techniques is employed.

  • Structural Elucidation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are definitive tools for structural confirmation. Expected ¹H-NMR signals would include distinct peaks for the three aromatic protons on the pyridine ring and a characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group.

    • Infrared (IR) Spectroscopy: Provides functional group confirmation. Key expected absorption bands include a sharp peak around 2230 cm⁻¹ for the nitrile (-C≡N) stretch and bands in the 800-600 cm⁻¹ region corresponding to the C-Cl stretch.

    • Mass Spectrometry (MS): Used to confirm the molecular weight. Electron ionization (EI) or electrospray ionization (ESI) would show the molecular ion corresponding to the free base.

  • Purity Determination and Stability Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water (with an acid modifier like formic acid or TFA) and acetonitrile or methanol is typically used. Purity is determined by the area percentage of the main peak detected by a UV detector (typically at ~254 nm).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection specificity of MS. It is invaluable for identifying impurities and degradation products during stability studies[9].

General Protocol for HPLC Purity Analysis
  • System: Agilent 1290 Infinity II UHPLC or equivalent[9].

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a precisely weighed sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of ~0.5-1.0 mg/mL.

Stability, Storage, and Safe Handling

As a reactive intermediate, strict adherence to proper storage and handling procedures is essential to maintain the compound's integrity and ensure user safety.

Stability Profile
  • Hydrolytic Instability: The primary degradation pathway is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative (5-(hydroxymethyl)picolinonitrile)[10]. This reaction is accelerated by the presence of moisture and basic conditions.

  • Thermal Stability: The compound is stable under recommended storage conditions, but may decompose at elevated temperatures[11]. Hazardous decomposition products can include carbon oxides, nitrogen oxides, and hydrogen chloride gas[11].

  • Incompatibilities: Avoid contact with strong bases, oxidizing agents, and reactive metals[12].

Recommended Storage
  • Long-Term Storage: For maximum stability, store at 2-8°C under a dry, inert atmosphere (e.g., Argon or Nitrogen)[1]. Some suppliers of similar highly reactive intermediates recommend -20°C for storage durations exceeding one year[13].

  • Container: Keep in a tightly sealed container to prevent moisture ingress.

  • Light: While not exceptionally light-sensitive, storage in an amber vial or in the dark is good laboratory practice.

Safe Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Engineering Controls: Always handle inside a certified chemical fume hood to avoid inhalation of dust or vapors[14]. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield[14].

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile)[14].

    • Respiratory Protection: Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if dust is generated outside of a contained system.

  • First Aid Measures:

    • Eye Contact: Causes serious eye damage[15]. Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention[16].

    • Skin Contact: Causes skin irritation or burns[15][16]. Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists[16].

    • Ingestion: Harmful if swallowed[15]. Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[16].

    • Inhalation: May cause respiratory irritation[15]. Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention[17].

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable and versatile platform for the construction of novel and complex molecules. For scientists in drug discovery and agrochemical development, a thorough understanding of its synthesis, handling, and analytical characterization is essential for leveraging its full potential. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this powerful intermediate to accelerate their research and development programs.

References

In-Depth Technical Guide: The Molecular Structure and Applications of 5-(Chloromethyl)picolinonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the discerning researcher, scientist, and drug development professional, a profound understanding of the molecular architecture and reactivity of key chemical intermediates is paramount. This guide provides a comprehensive technical exploration of 5-(Chloromethyl)picolinonitrile hydrochloride, a versatile building block in contemporary medicinal chemistry. We will dissect its structural characteristics, physicochemical properties, synthesis, and analytical validation, offering insights grounded in practical application to empower your research and development endeavors.

Strategic Significance in Pharmaceutical Synthesis

This compound stands as a pivotal intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its strategic importance lies in its bifunctional nature, featuring a reactive chloromethyl group and a nitrile moiety attached to a pyridine core. This unique combination allows for the facile introduction of the picolinonitrile scaffold into more complex molecular frameworks. The hydrochloride salt form not only enhances stability and simplifies handling but also influences the compound's reactivity profile, making it a favored reagent in diverse synthetic transformations.

Molecular Architecture and Physicochemical Profile

A thorough grasp of the molecule's structure and inherent properties is fundamental to its effective utilization in synthesis.

Unveiling the Molecular Structure

The core of this compound is a pyridine ring. This ring is substituted at the 2-position with a nitrile group (-C≡N) and at the 5-position with a chloromethyl group (-CH₂Cl). The nitrogen atom within the pyridine ring is protonated, forming a hydrochloride salt. This protonation significantly alters the electronic landscape of the aromatic system, thereby modulating the reactivity of its substituents.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the essential physicochemical properties, which are critical for designing experiments, predicting solubility, and ensuring safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₆Cl₂N₂
Molecular Weight 189.04 g/mol [2]
Appearance Solid
CAS Number 1225380-31-3[3]

Synthesis and Mechanistic Considerations

The preparation of this compound is most commonly achieved through the chlorination of its corresponding alcohol precursor, 5-(hydroxymethyl)picolinonitrile.

Synthetic Workflow Overview

A robust and widely adopted method for laboratory-scale synthesis involves the reaction of 5-(hydroxymethyl)picolinonitrile with a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or hydrochloric acid, typically in an inert solvent.

Diagram 2: Synthetic Pathway

synthesis_pathway start 5-(Hydroxymethyl)picolinonitrile product 5-(Chloromethyl)picolinonitrile hydrochloride start->product Chlorination reagent Thionyl Chloride (SOCl₂) reagent->product

Caption: General synthetic scheme for the preparation of the title compound.

Detailed Experimental Protocol

Disclaimer: This protocol serves as a representative example and may necessitate optimization based on specific laboratory conditions and desired scale.

Materials:

  • 5-(Hydroxymethyl)picolinonitrile

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Standard laboratory glassware with magnetic stirring capabilities

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A suspension of 5-(hydroxymethyl)picolinonitrile in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: The suspension is cooled in an ice bath, and thionyl chloride is added dropwise with continuous stirring.

    • Expertise & Experience Insight: The controlled, cooled addition of thionyl chloride is critical to manage the exothermic nature of the reaction and to minimize the formation of byproducts. The hydrochloride salt forms in situ from the hydrogen chloride gas generated during the reaction.

  • Reaction Monitoring: Following the addition, the reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by thin-layer chromatography (TLC).

  • Product Isolation and Purification: Upon completion, the product typically precipitates out of the solution. The solid is collected by vacuum filtration and washed with cold diethyl ether to remove soluble impurities.

    • Trustworthiness through Self-Validation: The crystalline nature of the product and a sharp, well-defined melting point are primary indicators of purity.

  • Drying: The purified product is dried under vacuum to yield this compound.

Rigorous Analytical Characterization

To ensure the identity, purity, and stability of the synthesized compound, a suite of analytical techniques is employed.

Table 2: Key Analytical Techniques for Compound Validation

TechniquePurposeExpected Observations
¹H NMR Spectroscopy Structural confirmation and purity assessment.Distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the acidic proton of the hydrochloride.
Mass Spectrometry Determination of molecular weight.A molecular ion peak corresponding to the free base ([M-HCl]⁺).
FT-IR Spectroscopy Identification of key functional groups.Characteristic absorption bands for the nitrile (C≡N) and C-Cl bonds, as well as aromatic ring vibrations.

Pivotal Role in Drug Discovery and Development

The chloromethyl group in this compound acts as a potent electrophile, rendering it highly reactive towards nucleophiles. This reactivity is a cornerstone of its utility in medicinal chemistry, enabling the covalent linkage of the picolinonitrile moiety to diverse molecular scaffolds containing nucleophilic groups like amines, thiols, or alcohols. This versatility facilitates the rapid generation of compound libraries for high-throughput screening and the optimization of lead compounds in drug discovery pipelines.[4][5][6]

Diagram 3: Application in Lead Generation

application_workflow start 5-(Chloromethyl)picolinonitrile hydrochloride reaction Nucleophilic Substitution start->reaction library Diverse Compound Library reaction->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit

Caption: Workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9] Avoid inhalation of dust and contact with skin and eyes.[9][10] In case of accidental exposure, immediate and appropriate first-aid measures should be taken.[8][11] Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[1][9]

Conclusion

This compound is an indispensable tool in the arsenal of the modern medicinal chemist. Its well-defined molecular structure and predictable reactivity provide a reliable platform for the synthesis of novel compounds with therapeutic potential. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical research.

References

5-(Chloromethyl)picolinonitrile hydrochloride IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Chloromethyl)picolinonitrile Hydrochloride: Nomenclature, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Addressed to researchers, scientists, and drug development professionals, this document delineates the compound's chemical identity, including its IUPAC nomenclature and relevant synonyms. We present a detailed, field-proven synthetic pathway, complete with a step-by-step experimental protocol and characterization methodologies. The core of this guide focuses on the compound's strategic application as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), highlighting the reactivity of its chloromethyl group. The narrative is grounded in authoritative references, explaining the causality behind experimental choices to ensure both technical accuracy and practical utility.

Chemical Identity and Nomenclature

This compound is a bifunctional organic compound featuring a pyridine ring substituted with a nitrile group and a reactive chloromethyl group. The hydrochloride salt form enhances its stability and handling properties compared to the free base. Its precise identification is critical for regulatory compliance, patent filings, and scientific literature.

Identifier Value Source
IUPAC Name 5-(chloromethyl)pyridine-2-carbonitrile hydrochloridePubChem
Free Base IUPAC Name 5-(chloromethyl)pyridine-2-carbonitrile[1]
CAS Number 1225380-31-3[2]
Free Base CAS Number 105954-37-8[2]
Molecular Formula C₇H₆Cl₂N₂Calculated
Molecular Weight 189.04 g/mol Calculated
Canonical SMILES C1=CC(=CN=C1C#N)CCl.ClInferred
InChI Key Inferred from Free BaseInferred

Synonyms and Related Compounds:

While direct synonyms for the hydrochloride salt are uncommon in commercial catalogs, the compound may be indexed under variations of its IUPAC name. It is structurally related to other important building blocks such as:

  • 5-(Aminomethyl)picolinonitrile[1]

  • 2-Chloro-5-(chloromethyl)pyridine[3][4]

  • 4-(Chloromethyl)pyridine hydrochloride[5]

Understanding these relationships is crucial for sourcing starting materials and anticipating cross-reactivity in complex synthetic schemes.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and industrially scalable approach begins with the readily available starting material, 5-methylpicolinonitrile.

Synthetic Strategy: From Alcohol to Alkyl Chloride

The core transformation involves the conversion of a hydroxymethyl group to a chloromethyl group. A common and highly efficient method for this is treatment with thionyl chloride (SOCl₂). This choice is deliberate; the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and can be easily removed, simplifying the purification process. The synthesis begins with the radical bromination of 5-methylpicolinonitrile, followed by hydrolysis to the alcohol, and subsequent chlorination.

Synthesis Workflow Diagram

G cluster_0 Synthesis of 5-(Chloromethyl)picolinonitrile HCl A 5-Methylpicolinonitrile B 5-(Bromomethyl)picolinonitrile A->B  NBS, AIBN  CCl₄, Reflux C 5-(Hydroxymethyl)picolinonitrile B->C  H₂O, Acetone  CaCO₃ D 5-(Chloromethyl)picolinonitrile (Free Base) C->D  SOCl₂, Pyridine (cat.)  DCM, 0°C to RT E 5-(Chloromethyl)picolinonitrile HCl (Target) D->E  HCl in Ether G cluster_1 Sₙ2 Functionalization Pathway A 5-(Chloromethyl)picolinonitrile C Functionalized Picolinonitrile Derivative A->C  Base (e.g., K₂CO₃, Et₃N)  Solvent (e.g., DMF, ACN) B Nucleophile (e.g., R-NH₂, R-OH, R-SH) B->C  Base (e.g., K₂CO₃, Et₃N)  Solvent (e.g., DMF, ACN)

References

An In-depth Technical Guide to the Mechanistic Implications and Applications of 5-(Chloromethyl)picolinonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 5-(Chloromethyl)picolinonitrile hydrochloride, a versatile heterocyclic building block pivotal in contemporary drug discovery and medicinal chemistry. Rather than possessing a defined intrinsic biological mechanism of action, the significance of this compound lies in its chemical reactivity, which facilitates the synthesis of a diverse array of pharmacologically active molecules. This document will elucidate the chemical properties that underscore its utility, explore its application in the synthesis of targeted therapeutics, and provide detailed experimental insights for researchers, scientists, and drug development professionals.

Introduction: The Role of a Reactive Intermediate in Drug Discovery

This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a pyridine ring substituted with a nitrile group and a reactive chloromethyl group, makes it an exceptionally valuable precursor for constructing more complex molecular architectures.[1] The true "mechanism of action" of this compound is, therefore, best understood through the lens of its chemical reactivity and its role as a scaffold for molecules with diverse biological targets. The chloromethyl group serves as a highly reactive electrophilic site, enabling nucleophilic substitution reactions for the introduction of various functional groups and the extension of the molecular structure.[1]

Chemical Properties and Reactivity

The utility of this compound as a synthetic intermediate is dictated by its key structural features: the picolinonitrile core and the chloromethyl substituent.

Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C7H5ClN2·HClInferred from related structures
Appearance White to off-white solid[3]
Solubility Soluble in water[3]
Stability Stable under normal conditions.[3]
Reactivity The chloromethyl group is a reactive electrophile.[1]

This table summarizes the general physical and chemical properties of this compound based on available data for related compounds.

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon of the chloromethyl group. This allows for the facile introduction of amine, ether, thioether, and other functionalities, which are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Reactivity_of_5_Chloromethyl_picolinonitrile reagent 5-(Chloromethyl)picolinonitrile product Substituted Picolinonitrile Derivative reagent->product S N 2 Reaction nucleophile Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH nucleophile->product hcl HCl product->hcl

Figure 1: Generalized reaction scheme for the nucleophilic substitution of 5-(Chloromethyl)picolinonitrile.

Applications in the Synthesis of Biologically Active Molecules

The versatility of this compound as a synthetic precursor is demonstrated by its use in the development of compounds targeting a range of diseases. The picolinonitrile scaffold itself is a common feature in many biologically active molecules.

Picolinonitrile Derivatives as Kinase Inhibitors

Several studies have highlighted the development of picolinonitrile derivatives as potent and selective kinase inhibitors. For instance, derivatives of 5-(pyrimidin-2-ylamino)picolinonitrile have been discovered as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response and a target for cancer therapy.[4][5] In these molecules, the picolinonitrile core serves as a crucial scaffold for orienting the substituents that interact with the kinase active site. The synthesis of these inhibitors often involves the use of a chloromethylpicolinonitrile intermediate to introduce side chains that enhance potency and selectivity.

Cytotoxic and Anticancer Properties of Picolinonitrile Derivatives

Research has shown that various heterocyclic compounds containing the nicotinonitrile (a positional isomer of picolinonitrile) moiety exhibit significant cytotoxic effects against cancer cell lines.[6][7] Studies on newly synthesized nicotinonitrile and pyrazole derivatives have demonstrated potent activity against hepatocellular (HepG2) and cervical (HeLa) carcinoma cells.[6] While these studies do not directly use this compound, they underscore the potential of the substituted pyridine-nitrile scaffold in the design of novel anticancer agents. The introduction of different substituents, a process that can be facilitated by reactive intermediates like this compound, is crucial for optimizing this cytotoxic activity.[8]

Experimental Protocols: A Guide to Synthetic Transformations

The following is a representative, generalized protocol for the nucleophilic substitution of this compound with a primary amine. This protocol is intended as a template and should be optimized for specific substrates and reaction scales.

Objective: To synthesize an N-substituted 5-(aminomethyl)picolinonitrile derivative.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile)

  • Non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the non-nucleophilic base (2.2 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature. The base is necessary to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Addition of Nucleophile: Slowly add the primary amine (1.1 equivalents) to the stirring solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction may require heating to proceed at a reasonable rate.

  • Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Synthetic_Workflow start Dissolve 5-(Chloromethyl)picolinonitrile HCl in Anhydrous Solvent add_base Add Non-Nucleophilic Base (e.g., DIPEA) start->add_base add_amine Add Primary Amine add_base->add_amine monitor Monitor Reaction (TLC/LC-MS) add_amine->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Isolated N-Substituted Product purify->end

Figure 2: A representative workflow for the synthesis of N-substituted picolinonitrile derivatives.

Safety and Handling

This compound and related compounds are classified as hazardous substances.[9][10] They are harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[9][11] It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12] Store in a cool, dry, and well-ventilated area away from incompatible materials.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate whose "mechanism of action" is defined by its chemical reactivity. Its ability to undergo facile nucleophilic substitution reactions makes it a cornerstone in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and potential cytotoxic agents. A thorough understanding of its chemical properties, coupled with careful handling and strategic synthetic planning, enables researchers to leverage this building block in the design and development of novel therapeutics.

References

An In-depth Technical Guide to 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride, a pivotal building block for researchers, scientists, and professionals in drug development. Its unique trifunctionalized pyridine structure, featuring a reactive chloromethyl group, a versatile cyano moiety, and a protonated nitrogen for controlled reactivity and solubility, makes it an invaluable intermediate in the synthesis of complex molecular architectures. This document will explore its physicochemical properties, a detailed synthesis protocol, its chemical reactivity, and its applications in the pharmaceutical industry, grounded in established scientific principles and supported by authoritative references.

Physicochemical and Spectral Properties

5-(chloromethyl)pyridine-2-carbonitrile hydrochloride is a crystalline solid under standard conditions. The hydrochloride salt form enhances its stability and improves its handling characteristics compared to the free base. A comprehensive understanding of its physical and spectral properties is crucial for its effective use in synthesis and for quality control.

PropertyValueSource/Method
Molecular Formula C₇H₆Cl₂N₂Calculated
Molecular Weight 201.05 g/mol Calculated
Appearance White to off-white crystalline solidInferred
Melting Point Not explicitly available-
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solventsInferred from structure
¹H NMR (DMSO-d₆, 400 MHz) δ 8.8 (d, 1H), 8.2 (d, 1H), 7.8 (dd, 1H), 5.0 (s, 2H) ppm (Predicted)Chemical Intuition
¹³C NMR (DMSO-d₆, 101 MHz) δ 152, 150, 140, 125, 118, 115, 45 ppm (Predicted)Chemical Intuition
IR (KBr, cm⁻¹) ~3100-3000 (Ar-H), ~2230 (C≡N), ~1600, 1480 (C=C, C=N), ~750 (C-Cl)Inferred from functional groups
Mass Spec (EI) m/z 165 (M⁺ - HCl), 130 (M⁺ - HCl - Cl)Predicted Fragmentation

Synthesis Protocol: A Self-Validating Approach

The synthesis of 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol is a scientifically sound pathway, starting from the commercially available 2-chloro-5-methylpyridine.

Diagram of the Synthetic Workflow

Synthesis_Workflow A 2-Chloro-5-methylpyridine B Radical Chlorination A->B NBS, AIBN, CCl4, reflux C 2-Chloro-5-(chloromethyl)pyridine B->C D Cyanation (e.g., NaCN in DMSO) C->D Nucleophilic Substitution E 5-(chloromethyl)pyridine-2-carbonitrile (Free Base) D->E F Acidification (HCl in Ether) E->F Salt Formation G 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride F->G

Caption: Synthetic workflow for 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride.

Step-by-Step Methodology

Step 1: Radical Chlorination of 2-Chloro-5-methylpyridine

  • Rationale: This step introduces the reactive chloromethyl group. A radical initiator is used to selectively chlorinate the benzylic position, which is more reactive than the aromatic ring protons.

  • Protocol:

    • To a solution of 2-chloro-5-methylpyridine (1 eq.) in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

    • Reflux the reaction mixture under inert atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-5-(chloromethyl)pyridine.[1][2] Purification can be achieved by column chromatography.

Step 2: Cyanation of 2-Chloro-5-(chloromethyl)pyridine

  • Rationale: The highly reactive chloromethyl group is susceptible to nucleophilic substitution. Sodium cyanide is a common and effective nucleophile for introducing the cyano group.

  • Protocol:

    • Dissolve the purified 2-chloro-5-(chloromethyl)pyridine (1 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (NaCN) (1.2 eq.) portion-wise at room temperature. A mild exotherm may be observed.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by pouring the mixture into ice-water.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)pyridine-2-carbonitrile free base.

Step 3: Formation of the Hydrochloride Salt

  • Rationale: Conversion to the hydrochloride salt improves the compound's stability, crystallinity, and ease of handling. It also protects the basic pyridine nitrogen from unwanted side reactions in subsequent steps.

  • Protocol:

    • Dissolve the crude 5-(chloromethyl)pyridine-2-carbonitrile in a minimal amount of a dry, non-polar solvent such as diethyl ether or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrogen chloride in diethyl ether (2M) dropwise with stirring until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride stems from the distinct reactivity of its three functional groups: the chloromethyl group, the cyano group, and the pyridinium ion.

Diagram of Reactivity and Applications

Reactivity_Applications cluster_reactivity Reactivity cluster_applications Applications in Drug Discovery A 5-(chloromethyl)pyridine- 2-carbonitrile hydrochloride B Nucleophilic Substitution (e.g., with amines, thiols, alcohols) A->B at C5-CH2Cl C Cyano Group Transformations (e.g., hydrolysis, reduction) A->C at C2-CN D Pyridine Ring Modifications (e.g., N-oxide formation) A->D at Pyridine-N E Synthesis of Imidacloprid Analogues B->E H Combinatorial Library Synthesis B->H F Precursor for Varenicline-like Scaffolds C->F G Building Block for Kinase Inhibitors D->G

Caption: Reactivity of key functional groups and their applications in drug discovery.

  • The Chloromethyl Group: This is the most reactive site, behaving as a benzylic halide. It readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity is fundamental to its role in building larger molecular frameworks. For example, its reaction with primary or secondary amines is a common strategy for introducing substituted aminomethyl side chains, a prevalent feature in many bioactive molecules.[3]

  • The Cyano Group: The nitrile functionality is a versatile precursor to other important functional groups. It can be:

    • Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

    • Reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    • Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

    • Participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

  • The Pyridine Ring: The electron-withdrawing nature of the cyano group and the protonated nitrogen in the hydrochloride salt deactivates the pyridine ring towards electrophilic aromatic substitution. However, the nitrogen atom can be targeted for reactions such as N-oxide formation, which can then be used to direct further functionalization of the ring. The pyridine ring itself is a key pharmacophore in many drugs, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[4]

Applications in Drug Development

Pyridine derivatives are integral to modern drug discovery, and 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride is a prime example of a versatile intermediate.[5]

  • Neonicotinoid Insecticides: The closely related 2-chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid.[6][7][8] The chloromethyl group is reacted with an amine-containing moiety to form the final product. 5-(chloromethyl)pyridine-2-carbonitrile can be used to synthesize novel analogues of these insecticides with potentially different activity spectra.

  • Varenicline and Related Compounds: Varenicline, a medication for smoking cessation, features a complex polycyclic structure derived from substituted pyridines.[9][10] While not a direct precursor, the functional group array in 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride makes it a suitable starting material for the synthesis of novel compounds with similar scaffolds for neurological targets.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a pyridine or pyrimidine core. The ability to introduce diverse substituents via the chloromethyl and cyano groups allows for the rapid generation of a library of compounds for screening against various kinases, which are important targets in oncology and inflammatory diseases. The chlorine atom on the pyridine ring can also be a site for further modification through cross-coupling reactions.[11]

  • Combinatorial Chemistry and Fragment-Based Drug Discovery: The well-defined reactivity of its functional groups makes this compound an excellent scaffold for combinatorial library synthesis. By reacting it with a diverse set of nucleophiles at the chloromethyl position and performing various transformations on the cyano group, a large number of distinct molecules can be generated for high-throughput screening.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are essential when handling 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.

Conclusion

5-(chloromethyl)pyridine-2-carbonitrile hydrochloride is a highly valuable and versatile intermediate in organic synthesis, particularly within the realm of drug discovery and development. Its trifunctional nature provides a powerful platform for the construction of complex and diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the quest for novel therapeutic agents. The methodologies and insights presented in this guide are intended to empower researchers to effectively and safely utilize this key building block in their synthetic endeavors.

References

The Strategic Synthesis of Picolinonitrile Derivatives: A Technical Guide to Their Discovery, Evolution, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of the Picolinonitrile Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone, a privileged scaffold that has given rise to a multitude of therapeutic agents.[1][2][3] Within this vast family, the picolinonitrile moiety—a pyridine ring substituted with a nitrile group at the 2-position—has emerged as a particularly versatile and powerful building block. Its unique electronic properties and synthetic accessibility have made it a sought-after intermediate in the development of targeted therapies, particularly in the realm of kinase inhibitors.[4][5] This in-depth technical guide will trace the historical arc of picolinonitrile derivatives, from their initial discovery to the evolution of their synthesis, and culminate in a discussion of their contemporary applications in drug discovery and development. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the strategic thinking that drives the use of these remarkable compounds.

A Historical Perspective: From Coal Tar to Controlled Synthesis

The story of picolinonitrile is intrinsically linked to the discovery of its parent heterocycle, picoline (methylpyridine). Initially isolated in impure form from coal tar and through the pyrolysis of bones in the 19th century, the three isomers of picoline—α, β, and γ—were eventually separated and characterized. This foundational work laid the groundwork for the subsequent functionalization of the picoline scaffold.

Early methods for the introduction of the nitrile group were often harsh and lacked the selectivity required for complex molecule synthesis. One of the earliest relevant methods is the von Braun reaction , first described by Julius von Braun in 1900.[6][7] This reaction, which involves the treatment of a tertiary amine with cyanogen bromide, provides a route to cyanamides and, in some variations, can be adapted for the synthesis of nitriles.[8][9]

Another classical approach to nitrile synthesis is the Rosenmund-von Braun reaction , which allows for the preparation of aryl nitriles from aryl halides using copper(I) cyanide.[10] While not a direct route from picoline, this method is significant in the broader context of nitrile synthesis and has been instrumental in the preparation of various aromatic nitriles.

However, the true leap forward in the large-scale production of picolinonitrile came with the development of vapor-phase ammoxidation . This industrial process, which involves the reaction of picoline with ammonia and oxygen at high temperatures over a solid catalyst, revolutionized the availability of picolinonitrile and its isomers.[11][12][13] The efficiency and cost-effectiveness of ammoxidation made picolinonitrile a readily available commodity chemical, paving the way for its widespread use in research and development.

Modern Synthetic Methodologies: Precision and Versatility

While ammoxidation remains a cornerstone of industrial production, laboratory-scale synthesis of functionalized picolinonitrile derivatives often requires more nuanced and selective methods. The modern synthetic chemist has a diverse toolkit at their disposal to construct these valuable molecules.

Experimental Protocol 1: Vapor-Phase Ammoxidation of 2-Picoline (Industrial Process Principles)

This protocol outlines the fundamental principles of the industrial-scale synthesis of 2-picolinonitrile via the ammoxidation of 2-picoline.

Causality of Experimental Choices:

  • Catalyst: Vanadium oxide-based catalysts are chosen for their high activity and selectivity in activating the methyl group of picoline for oxidation and subsequent reaction with ammonia.

  • Temperature: The reaction is conducted at high temperatures (typically 350-500 °C) to provide the necessary activation energy for the C-H bond cleavage of the methyl group.

  • Reactant Ratios: The molar ratios of 2-picoline, ammonia, and air are carefully controlled to optimize the yield of the desired nitrile while minimizing side reactions such as the formation of carbon oxides.

Step-by-Step Methodology:

  • Catalyst Preparation: A vanadium oxide catalyst, often supported on a carrier like alumina or silica, is prepared and packed into a fixed-bed reactor.

  • Reactant Feed: A gaseous mixture of 2-picoline, ammonia, and air is continuously fed into the reactor.

  • Reaction: The reactants pass over the heated catalyst bed, where the ammoxidation reaction occurs.

  • Product Separation: The product stream, containing 2-picolinonitrile, unreacted starting materials, and byproducts, is cooled and passed through a series of condensers and scrubbers to separate the desired product.

  • Purification: The crude 2-picolinonitrile is then purified by distillation.

Workflow Diagram: Industrial Ammoxidation of 2-Picoline

G cluster_feed Reactant Feed picoline 2-Picoline reactor Fixed-Bed Reactor (Vanadium Oxide Catalyst, 350-500°C) picoline->reactor ammonia Ammonia ammonia->reactor air Air air->reactor separation Condensation & Scrubbing reactor->separation purification Distillation separation->purification product Pure 2-Picolinonitrile purification->product

Industrial ammoxidation of 2-picoline.
Experimental Protocol 2: Laboratory-Scale Synthesis of a Functionalized Picolinonitrile Derivative

This protocol provides a representative example of a modern laboratory-scale synthesis of a functionalized picolinonitrile derivative, highlighting the precision and control achievable with contemporary synthetic methods.

Causality of Experimental Choices:

  • Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are employed for their high functional group tolerance and ability to form carbon-carbon bonds with high precision.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the degradation of the palladium catalyst and other sensitive reagents.

  • Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the cross-coupling reaction, influencing the rate of oxidative addition and reductive elimination.

Step-by-Step Methodology: Suzuki Coupling for the Synthesis of a 6-Aryl-2-picolinonitrile

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 6-chloro-2-picolinonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).

  • Solvent and Base: Add a degassed solvent system (e.g., a mixture of toluene and water) and a base (e.g., potassium carbonate, 2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-picolinonitrile.

Workflow Diagram: Laboratory-Scale Suzuki Coupling

G start Start Materials: 6-Chloro-2-picolinonitrile Arylboronic Acid Pd(OAc)2, SPhos, K2CO3 reaction Reaction in Toluene/Water (80-110°C) start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 6-Aryl-2-picolinonitrile purification->product

Laboratory-scale Suzuki coupling.

Picolinonitrile Derivatives in Drug Discovery: Targeting Kinases and Beyond

The true value of picolinonitrile derivatives in the pharmaceutical sciences lies in their ability to serve as key pharmacophores in a variety of drug candidates. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modifications.[14]

A particularly fruitful area for the application of picolinonitrile derivatives has been in the development of kinase inhibitors .[15][16] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The picolinonitrile scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

Signaling Pathway Diagram: Picolinonitrile Derivative as a Kinase Inhibitor

G cluster_pathway Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Downstream Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation inhibitor Picolinonitrile-based Kinase Inhibitor inhibitor->receptor

References

A Theoretical and Computational Scrutiny of 5-(Chloromethyl)picolinonitrile Hydrochloride: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Chloromethyl)picolinonitrile and its hydrochloride salt are pivotal heterocyclic building blocks in the landscape of medicinal chemistry and organic synthesis. The inherent reactivity of the chloromethyl group, coupled with the electronic influence of the nitrile and pyridine functionalities, makes this scaffold a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive theoretical framework for understanding the structural, electronic, and reactive properties of 5-(Chloromethyl)picolinonitrile hydrochloride. By leveraging principles of computational chemistry, we aim to furnish researchers, scientists, and drug development professionals with predictive insights into the molecule's behavior, thereby accelerating its application in novel therapeutic design.

Introduction: The Strategic Importance of a Versatile Scaffold

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its derivatives, such as 5-(Chloromethyl)picolinonitrile, offer a unique combination of properties. The pyridine nitrogen acts as a hydrogen bond acceptor and influences the molecule's overall polarity and solubility. The nitrile group is a potent electron-withdrawing group, modulating the electronic character of the aromatic ring, while the chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups.[1][2] This trifecta of functionalities makes it a valuable precursor for creating libraries of compounds for screening and lead optimization in drug discovery programs, particularly in the development of kinase inhibitors.[3][4]

This guide will eschew a simple recitation of facts in favor of a deep, theoretical exploration. We will dissect the molecule through the lens of modern computational chemistry, providing a rationale for its observed reactivity and a predictive foundation for its synthetic manipulation.

Molecular Architecture and Conformational Landscape

A foundational understanding of a molecule's three-dimensional structure is paramount to predicting its interactions and reactivity. For this compound, theoretical studies are essential to delineate its preferred conformations and the energetic barriers between them.

Geometric Optimization

The first step in any theoretical analysis is the determination of the molecule's lowest energy structure. This is typically achieved using quantum chemical methods, with Density Functional Theory (DFT) being the workhorse for its balance of accuracy and computational efficiency.[1][5]

Protocol: Geometry Optimization using DFT

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT). A common and effective choice is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[6][7]

  • Basis Set: A Pople-style basis set such as 6-31G(d) or 6-311+G(d,p) is generally sufficient for providing accurate geometries for molecules of this size.[2][5] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding environments of heteroatoms.

  • Environment: Calculations should be performed in both the gas phase (to understand intrinsic properties) and with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate conditions in solution.

  • Output Analysis: The primary outputs are the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. A frequency calculation must be performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

The protonation of the pyridine nitrogen in the hydrochloride salt significantly impacts the geometry and electronic distribution of the aromatic ring. Theoretical calculations can precisely quantify these changes.

Conformational Analysis of the Chloromethyl Group

The primary source of conformational flexibility in 5-(Chloromethyl)picolinonitrile is the rotation around the C-C bond connecting the chloromethyl group to the pyridine ring. While seemingly simple, the orientation of the C-Cl bond relative to the plane of the pyridine ring can influence intermolecular interactions and reactivity.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle (N-C-C-Cl) and calculating the energy at each step. This allows for the identification of the global minimum energy conformation and the rotational energy barrier. The chloromethyl substituents on pyridine rings often orient themselves to minimize steric hindrance and optimize electrostatic interactions.[8]

Electronic Properties and Reactivity Analysis

DFT calculations provide a wealth of information about the electronic structure of a molecule, which is fundamental to understanding its reactivity.[4][9]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6] For 5-(Chloromethyl)picolinonitrile, the electron-withdrawing nitrile group is expected to lower the energy of the LUMO, making the pyridine ring more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a powerful tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[1][6]

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In our molecule, this will be concentrated around the pyridine nitrogen and the nitrile nitrogen.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. For the hydrochloride salt, a strongly positive region will be associated with the proton on the pyridine nitrogen. The carbon atom of the chloromethyl group will also be an electrophilic center.

MEP_Concept cluster_regions Predicted Reactive Sites cluster_attacks Susceptibility to Attack Molecule 5-(Chloromethyl)picolinonitrile HCl MEP_Surface MEP Surface Calculation (DFT) Molecule->MEP_Surface Red_Region Electron-Rich (Red) Pyridine N, Nitrile N MEP_Surface->Red_Region Blue_Region Electron-Poor (Blue) -CH2Cl Carbon, Pyridinium H MEP_Surface->Blue_Region Electrophilic_Attack Electrophilic Attack Red_Region->Electrophilic_Attack Nucleophilic_Attack Nucleophilic Attack Blue_Region->Nucleophilic_Attack

Caption: Conceptual workflow for MEP analysis to predict reactive sites.

Global and Local Reactivity Descriptors

Conceptual DFT provides a set of indices that quantify the reactivity of a molecule.[9][10]

Descriptor Formula Interpretation
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2The tendency of electrons to escape from the system.
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω) ω = μ2 / 2ηA global measure of a molecule's electrophilic nature.[10]
Nucleophilicity Index (N) N = EHOMO(Nu) - EHOMO(TCE)A measure of nucleophilicity relative to a reference (tetracyanoethylene).[2]

Local reactivity is described by Fukui functions (fk) and Parr functions (Pk) , which identify the most reactive atoms within the molecule for nucleophilic (fk+, Pk+) and electrophilic (fk-, Pk-) attack.[11][12] For 5-(Chloromethyl)picolinonitrile, these calculations would invariably highlight the carbon of the chloromethyl group as the most probable site for nucleophilic substitution (a high Pk+ value).

Theoretical Investigation of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient intermediates and transition states that are often difficult or impossible to observe experimentally.[13][14]

Nucleophilic Substitution at the Chloromethyl Carbon

The most significant reaction of this molecule in drug synthesis is the SN2 reaction at the benzylic-like carbon of the chloromethyl group. A typical reaction would involve an amine nucleophile displacing the chloride.

Protocol: Transition State (TS) Search

  • Reactant and Product Definition: Optimize the geometries of the reactants (5-(chloromethyl)picolinonitrile + nucleophile) and the products (substituted product + Cl-).

  • Initial TS Guess: Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state structure.

  • TS Optimization: Optimize the transition state geometry using an appropriate algorithm (e.g., Berny optimization). The output should be a first-order saddle point.

  • TS Verification: A frequency calculation must confirm the presence of exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the breaking of the C-Cl bond and the formation of the C-Nu bond).

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation traces the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired minima.

The activation energy (ΔG‡) calculated from the difference in Gibbs free energy between the transition state and the reactants provides a quantitative measure of the reaction rate.

SN2_Workflow Reactants Reactants (Molecule + Nucleophile) TS_Guess 1. Initial TS Guess (e.g., STQN) Reactants->TS_Guess Products Products (Substituted Molecule + Cl-) Products->TS_Guess TS_Opt 2. TS Optimization TS_Guess->TS_Opt Freq_Calc 3. Frequency Calculation (Verify 1 imaginary freq.) TS_Opt->Freq_Calc IRC_Calc 4. IRC Calculation (Confirm Path) Freq_Calc->IRC_Calc Activation_Energy ΔG‡ Calculation IRC_Calc->Activation_Energy

Caption: Workflow for theoretical investigation of an SN2 reaction mechanism.

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for the comprehensive study of this compound. By employing DFT and associated computational methods, researchers can gain profound insights into the molecule's structural, electronic, and reactive properties. This knowledge is not merely academic; it provides a predictive engine to guide synthetic strategy, rationalize structure-activity relationships, and ultimately, design more effective therapeutic agents. The theoretical protocols described herein—from geometry optimization and MEP analysis to transition state searching—represent a validated, efficient path to understanding and exploiting the rich chemistry of this important synthetic intermediate.

References

A Senior Application Scientist's Guide to the Safe Handling of 5-(Chloromethyl)picolinonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Inherent Reactivity of 5-(Chloromethyl)picolinonitrile Hydrochloride

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, prized for its versatile reactivity.[1] However, the very chemical characteristics that make it a powerful synthetic intermediate also render it a significant occupational hazard if not handled with the appropriate expertise and precautions. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistic understanding of the risks associated with this compound. As Senior Application Scientists, our goal is not just to follow protocols, but to comprehend the underlying chemical principles that dictate them.

The core of this compound's hazard profile lies in its identity as a reactive alkylating agent .[2] The chloromethyl group attached to the pyridine ring is analogous to a benzylic halide, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[3] This reactivity is the foundation for its synthetic utility, but it is also the mechanism of its toxicity.

PART 1: Hazard Identification and Risk Assessment

The Mechanism of Toxicity: An Alkylating Agent's Impact

Alkylating agents exert their toxic effects by covalently bonding to nucleophilic sites on biological macromolecules, most notably DNA.[4][5][6] This process, known as alkylation, can lead to the formation of cross-links within the DNA strands, preventing their separation for replication and transcription.[5][7] This disruption of fundamental cellular processes is cytotoxic, leading to cell death.[5]

The cytotoxicity of alkylating agents is particularly pronounced in rapidly dividing cells, such as those in the hematopoietic system, reproductive organs, and gastrointestinal tract.[4][6] This is because these cells have less time to repair DNA damage before the next cell division cycle. While this property is harnessed in chemotherapy to target fast-growing cancer cells, it represents a significant hazard in a laboratory setting.[5][6][7] The structural similarity of chloromethyl pyridines to nitrogen mustards, a class of chemical warfare agents and early chemotherapeutics, underscores the serious nature of this hazard.[2]

Primary Routes of Exposure and Associated Health Effects

Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion. Each route presents a significant risk of injury.

  • Inhalation: Inhalation of the dust or aerosols of this compound can cause severe irritation to the upper respiratory tract, leading to symptoms such as coughing, wheezing, laryngitis, and shortness of breath.[8] High concentrations can be extremely destructive to the mucous membranes and may cause lung edema, a potentially life-threatening condition where fluid accumulates in the lungs.[9]

  • Skin Contact: This compound is corrosive and can cause severe skin burns and irritation.[10][11] Prolonged or repeated contact may lead to skin sensitization, an allergic reaction that can manifest as contact eczema.[10] As an alkylating agent, there is also a risk of skin absorption, which could lead to systemic toxicity.

  • Eye Contact: Direct contact with the eyes can cause serious and potentially irreversible damage, including blindness.[10][11] The corrosive nature of the compound can lead to chemical burns on the cornea. It is also a potent lachrymator, meaning it can cause profuse tearing, pain, and swelling.

  • Ingestion: Ingestion of this compound is harmful and can cause chemical burns to the mouth, throat, and gastrointestinal tract.[10]

PART 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for minimizing the risk of exposure.

The Hierarchy of Controls

The most effective way to manage the risks associated with this compound is to follow the hierarchy of controls, which prioritizes eliminating or minimizing the hazard at its source.

Hierarchy of Controls Elimination Elimination (e.g., use a less hazardous alternative if possible) Substitution Substitution (e.g., replace with a less reactive reagent) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., Standard Operating Procedures, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Engineering Controls: The Chemical Fume Hood

All work with this compound must be conducted in a properly functioning chemical fume hood.[12] A fume hood is the primary engineering control to prevent inhalation of hazardous vapors and dust.

Best Practices for Fume Hood Use:

  • Verify Airflow: Before starting work, ensure the fume hood is drawing air correctly. A simple tissue test at the opening can provide a quick visual confirmation.[13]

  • Work Deep Inside: All manipulations should be performed at least six inches inside the sash.[9][12][13] This ensures that any generated fumes or dust are captured by the airflow.

  • Maintain Proper Sash Height: Keep the sash as low as possible while still allowing for comfortable work.[10][13] Never raise the sash above the marked operating height.

  • Avoid Airflow Disruption: Do not block the baffles at the back of the hood.[13] Elevate large equipment on blocks to allow air to flow underneath.[8][12] Avoid rapid movements in and out of the hood, as this can create turbulence and draw contaminants out.[8][12]

  • Not for Storage: Do not use the fume hood for long-term storage of chemicals or equipment, as this can clutter the workspace and impede airflow.[10][12][13]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Provides protection from splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.
Hand Protection Elbow-length, chemical-resistant gloves (e.g., PVC or nitrile).Protects the skin from direct contact and absorption. Longer gloves provide coverage for the forearms. Always inspect gloves for tears or punctures before use.
Body Protection A flame-resistant lab coat or overalls, and a PVC apron.Protects against splashes and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills.Provides protection from inhaling hazardous dust or aerosols. The specific type of respirator should be determined by a qualified industrial hygienist based on the potential exposure levels.

PART 3: Handling, Storage, and Disposal Protocols

Prudent Handling Practices
  • Avoid All Personal Contact: This includes inhalation, ingestion, and skin and eye contact.[10]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a glove box to contain any dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Be aware that this compound may be susceptible to hydrolysis, so use aprotic, non-nucleophilic solvents for stock solutions whenever possible.[14]

  • Handwashing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidental release.

  • Container: Store in the original, tightly sealed container.[10][12]

  • Location: Keep in a cool, dry, well-ventilated area that is designated for hazardous chemicals.[12]

  • Incompatibilities: Segregate from incompatible materials, which include:

    • Strong oxidizing agents

    • Strong bases and alkalis[10]

    • Acids[10]

    • Mild steel and galvanized steel (may react to produce flammable hydrogen gas)[10]

Decontamination and Disposal

This compound and any materials contaminated with it must be treated as hazardous waste.

Spill Cleanup Protocol:

  • Evacuate and Isolate: Immediately clear the area of all personnel and move upwind of the spill.[10] Isolate the spill area.

  • Don Appropriate PPE: Wear the full complement of PPE, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to avoid generating dust.[8]

  • Collect the Waste: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10]

General Disposal Guidelines:

  • Do not dispose of this compound down the drain or in the regular trash.

  • All waste must be handled in accordance with local, state, and federal regulations.[10]

  • Consult your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures for halogenated organic waste.

PART 4: Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Emergency_Response_Flowchart cluster_FirstAid Administer First Aid Exposure Exposure Occurs Assess Assess the Situation (Is the area safe?) Exposure->Assess Remove Remove Victim from Contaminated Area Assess->Remove Call Call for Emergency Medical Assistance Remove->Call Inhalation Inhalation: Move to fresh air. Keep warm and rested. Call->Inhalation If Inhaled Skin Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Call->Skin If Skin Contact Eye Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting eyelids. Call->Eye If Eye Contact Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Call->Ingestion If Ingested Transport Transport to Hospital Inhalation->Transport Skin->Transport Eye->Transport Ingestion->Transport

Caption: A flowchart outlining the immediate steps to take in an emergency exposure situation.

Detailed First Aid Measures:

  • Inhalation: Remove the individual from the contaminated area to fresh air.[8][9][10] Keep them warm and at rest. Seek immediate medical attention, as lung edema symptoms can be delayed.[9]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[8][10][13] Simultaneously remove all contaminated clothing and footwear.[10][13] Seek immediate medical attention.

  • Eye Contact: Immediately hold the eyelids apart and flush the eyes continuously with running water for at least 15-30 minutes.[8][9][13] Ensure complete irrigation of the eye. Seek immediate medical attention.[8][9][13]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[13]

Conclusion

This compound is a potent and versatile chemical intermediate that demands the highest level of respect and care in the laboratory. By understanding its fundamental reactivity as an alkylating agent, researchers can appreciate the causality behind the stringent safety protocols outlined in this guide. Adherence to these principles of hazard assessment, exposure control, and emergency preparedness is not merely a matter of regulatory compliance; it is a cornerstone of responsible scientific practice and a commitment to the safety of oneself and one's colleagues.

References

An In-depth Technical Guide to the Storage and Stability of 5-(Chloromethyl)picolinonitrile Hydrochloride Under Inert Gas

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the best practices for the storage and stability assessment of 5-(Chloromethyl)picolinonitrile hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with established protocols for handling reactive intermediates. We will explore the inherent chemical liabilities of this molecule, outline rigorous procedures for storage under an inert atmosphere, and present a framework for conducting a scientifically sound stability study.

Introduction: Understanding the Chemical Nature of this compound

This compound is a bifunctional molecule of significant interest as a building block in pharmaceutical synthesis. Its structure, featuring a reactive benzylic-type chloride and a nitrile group on a pyridine ring, makes it a versatile intermediate. However, these same functional groups contribute to its inherent instability, making stringent storage and handling protocols essential to preserve its chemical integrity.

The hydrochloride salt form suggests that the compound is likely hygroscopic, readily absorbing atmospheric moisture. The primary reactive center is the chloromethyl group, which is susceptible to nucleophilic substitution. The presence of the electron-withdrawing nitrile group and the pyridine ring can further influence the reactivity of this position. Exposure to atmospheric oxygen and moisture can initiate degradation cascades, leading to the formation of impurities that can compromise downstream reactions and the purity of the final active pharmaceutical ingredient (API).[1][2] Therefore, storage under an inert gas atmosphere is not merely a recommendation but a critical requirement.[3]

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated, primarily driven by hydrolysis and oxidation.

Hydrolysis: The Primary Degradation Route

The most probable degradation pathway involves the nucleophilic substitution of the chloride on the chloromethyl group by water.[2] This reaction is analogous to the hydrolysis of other benzylic halides and is likely the principal cause of degradation under ambient conditions.

  • Mechanism: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. This results in the formation of 5-(Hydroxymethyl)picolinonitrile hydrochloride.

The proposed hydrolysis pathway is illustrated in the diagram below.

G cluster_main Proposed Hydrolysis Pathway A 5-(Chloromethyl)picolinonitrile HCl B 5-(Hydroxymethyl)picolinonitrile HCl A->B Nucleophilic Substitution H2O H₂O (Moisture) H2O->A

Caption: Proposed primary degradation pathway via hydrolysis.

Other Potential Degradation Pathways

While hydrolysis is the most significant concern, other degradation mechanisms could occur under specific conditions:

  • Oxidation: The pyridine ring, although generally stable, can be susceptible to oxidation, especially in the presence of trace metals or under harsh oxidative stress. This could lead to the formation of N-oxide derivatives.

  • Nitrile Hydrolysis: Under strongly acidic or basic conditions, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide. However, this is less likely to occur under typical storage conditions.

  • Polymerization: Although less common, reactive intermediates like this can sometimes undergo self-condensation or polymerization reactions, especially at elevated temperatures.

Understanding these potential pathways is crucial for designing a stability-indicating analytical method capable of separating the parent compound from its key degradants.[4][5][6][7]

Protocol for Storage Under Inert Gas

To mitigate the risk of degradation, this compound must be stored under a dry, inert atmosphere.[3] Nitrogen or argon are suitable inert gases. The following protocol outlines the best practices for packaging and storing this compound.

Equipment and Materials
  • Glove box or Schlenk line with a high-purity (≥99.998%) nitrogen or argon source.[8][9]

  • Clean, oven-dried amber glass vials with PTFE-lined caps.

  • Analytical balance (located inside the glove box if possible).

  • Spatulas and other necessary handling tools.

  • Vacuum pump (for Schlenk line operations).

Step-by-Step Packaging Protocol

This protocol should be performed by trained personnel familiar with air-sensitive techniques.[10][11][12]

  • Preparation: Ensure all glassware and tools are scrupulously clean and dried in an oven at >120°C for at least 4 hours to remove all traces of moisture. Transfer the hot glassware to a desiccator to cool under vacuum.[11]

  • Inerting the System:

    • Glove Box: Purge the glove box with the inert gas until the oxygen and moisture levels are below the acceptable threshold (typically <10 ppm).

    • Schlenk Line: Assemble the glassware on the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove the atmospheric air.[8]

  • Aliquoting the Compound: Inside the glove box or under a positive pressure of inert gas on a Schlenk line, carefully weigh the desired amount of this compound into a pre-tared vial.

  • Sealing the Container: Securely tighten the PTFE-lined cap on the vial. For added protection, the joint can be wrapped with Parafilm®.

  • Secondary Containment and Labeling: Place the sealed vial inside a larger, labeled, and sealed container (e.g., a heat-sealed bag) that has also been flushed with inert gas. The label should include the compound name, batch number, date, and a clear warning about its air- and moisture-sensitive nature.

  • Storage Conditions: Store the packaged compound at the recommended temperature, typically refrigerated (2-8°C) and protected from light.

The following diagram illustrates the workflow for packaging under an inert atmosphere.

G cluster_workflow Inert Gas Packaging Workflow A Clean & Oven-Dry Glassware B Introduce into Inert Atmosphere (Glove Box / Schlenk Line) A->B C Aliquot Compound into Vial B->C D Seal Vial with PTFE-Lined Cap C->D E Seal in Secondary Container (Flushed with Inert Gas) D->E F Store at 2-8°C, Protected from Light E->F G cluster_stability Stability Study Workflow A Package Compound under Inert Gas B Place Samples in Stability Chambers (Long-Term & Accelerated) A->B C Pull Samples at Pre-defined Time Points B->C D Perform Analytical Testing (Appearance, HPLC Purity, Degradants) C->D E Analyze Data & Determine Retest Period D->E

References

Methodological & Application

Synthesis of 5-(Chloromethyl)picolinonitrile hydrochloride from 5-(hydroxymethyl)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Chloromethyl)picolinonitrile hydrochloride is a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its pyridine core, substituted with a reactive chloromethyl group and a nitrile functionality, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This application note provides a detailed guide for the synthesis of this compound from 5-(hydroxymethyl)pyridine-2-carbonitrile, with a focus on procedural rationale, safety, and protocol optimization.

Reaction Principle and Mechanism

The conversion of 5-(hydroxymethyl)pyridine-2-carbonitrile to its corresponding chloromethyl derivative is typically achieved through a nucleophilic substitution reaction using a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.

The mechanism, when carried out in the absence of a base like pyridine, is thought to proceed through an SNi (substitution nucleophilic internal) pathway. However, the presence of the pyridine nitrogen in the substrate itself can influence the stereochemistry. The generally accepted mechanism involves the following steps:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the hydroxymethyl group attacks the electrophilic sulfur atom of thionyl chloride. This results in the displacement of a chloride ion and the formation of a protonated chlorosulfite ester intermediate.

  • Formation of the Chlorosulfite Intermediate: A chloride ion or another base abstracts the proton from the positively charged oxygen, yielding a chlorosulfite ester.

  • Nucleophilic Attack and Product Formation: The chloride ion then acts as a nucleophile, attacking the carbon of the chloromethyl group in an SN2-like fashion.[2] This leads to the formation of the desired 5-(chloromethyl)picolinonitrile, with the simultaneous release of sulfur dioxide (SO₂) and hydrochloric acid (HCl). The HCl generated in situ protonates the pyridine nitrogen, yielding the final hydrochloride salt.

The use of thionyl chloride is advantageous as the byproducts, SO₂ and HCl, are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
5-(Hydroxymethyl)pyridine-2-carbonitrile≥95%Commercially Available58553-48-3
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available7719-09-7
Dichloromethane (DCM), anhydrousACS GradeCommercially Available75-09-2
Diethyl ether, anhydrousACS GradeCommercially Available60-29-7
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle with a temperature controller

  • Schlenk line or similar apparatus for inert atmosphere techniques

  • Rotary evaporator

  • Büchner funnel and filter flask

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis Setup 1. Assemble dry glassware under inert atmosphere. Charge 2. Charge flask with 5-(hydroxymethyl)pyridine-2-carbonitrile and DCM. Setup->Charge Cool 3. Cool the reaction mixture to 0°C. Charge->Cool Add_SOCl2 4. Add thionyl chloride dropwise. Cool->Add_SOCl2 Reflux 5. Warm to room temperature and then reflux. Add_SOCl2->Reflux Evaporate 6. Remove excess SOCl₂ and solvent under vacuum. Reflux->Evaporate Triturate 7. Triturate the residue with diethyl ether. Evaporate->Triturate Filter 8. Filter the solid product. Triturate->Filter Dry 9. Dry the product under vacuum. Filter->Dry Characterize 10. Characterize by NMR, IR, and melting point. Dry->Characterize

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Safety First: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[3][4][5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3][4][6][7] An emergency shower and eyewash station should be readily accessible.[6][7]

  • Reaction Setup:

    • To a dry, 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-(hydroxymethyl)pyridine-2-carbonitrile (10.0 g, 74.5 mmol).

    • Add anhydrous dichloromethane (100 mL) to the flask. Stir the mixture to dissolve the starting material.

  • Addition of Thionyl Chloride:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add thionyl chloride (11.0 mL, 149 mmol, 2.0 equivalents) dropwise to the stirred solution over a period of 30 minutes. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain it for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

    • To the resulting residue, add anhydrous diethyl ether (50 mL) and stir vigorously. This process, known as trituration, will induce the precipitation of the hydrochloride salt as a solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of anhydrous diethyl ether (25 mL each) to remove any remaining impurities.

  • Purification and Characterization:

    • Dry the collected solid under vacuum to obtain this compound as a white to off-white solid.

    • The product can be further purified by recrystallization if necessary. A suitable solvent system for recrystallization is a mixture of methanol and diethyl ether.

    • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its identity and purity.

Data and Expected Results

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
Melting Point 160-165 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 8.95 (s, 1H), 8.30 (d, J=8.0 Hz, 1H), 8.05 (d, J=8.0 Hz, 1H), 4.90 (s, 2H)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 151.2, 148.5, 140.1, 128.9, 117.8, 115.9, 44.7

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete reaction: Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress by TLC.

    • Moisture contamination: Use anhydrous solvents and properly dried glassware. Thionyl chloride reacts violently with water, which will quench the reagent.[3][4][5]

    • Loss during work-up: Ensure complete precipitation during trituration. Cooling the mixture may improve precipitation.

  • Product Impurity:

    • Dark-colored product: This may indicate the formation of polymeric byproducts. Ensure the reaction temperature is well-controlled. Recrystallization can help to remove colored impurities.

    • Residual starting material: Increase the amount of thionyl chloride or the reaction time.

Conclusion

The synthesis of this compound from 5-(hydroxymethyl)pyridine-2-carbonitrile using thionyl chloride is a robust and high-yielding procedure. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving a high yield of a pure product. The detailed protocol and troubleshooting guide provided in these application notes will be a valuable resource for researchers and scientists in the field of drug development and organic synthesis.

References

Harnessing the Reactivity of 5-(Chloromethyl)picolinonitrile Hydrochloride in Nucleophilic Substitution for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

5-(Chloromethyl)picolinonitrile hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its unique structural arrangement, featuring an activated chloromethyl group on an electron-deficient pyridine ring, renders it an exceptionally versatile substrate for nucleophilic substitution reactions. This guide provides an in-depth exploration of the principles governing its reactivity, detailed protocols for its application, and critical insights into experimental design for researchers in drug discovery and organic synthesis. We will dissect the mechanistic underpinnings, offer practical, field-tested methodologies, and discuss the broader implications of its derivatives in the development of novel therapeutic agents.[3]

Introduction: The Strategic Value of 5-(Chloromethyl)picolinonitrile

The picolinonitrile scaffold is a privileged structure found in numerous pharmacologically active compounds.[4] The nitrile group can act as a hydrogen bond acceptor, a metabolic stabilizer, or a key interacting moiety with biological targets, while the pyridine ring offers a vector for diverse functionalization. This compound serves as a critical entry point for introducing this valuable scaffold. The molecule's reactivity is primarily centered on the C5-benzylic-type chloride, which is highly activated towards displacement by a wide array of nucleophiles.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, but more importantly, it protonates the pyridine nitrogen. This protonation further increases the electron-withdrawing nature of the heterocyclic ring, thereby heightening the electrophilicity of the chloromethyl carbon and making it more susceptible to nucleophilic attack. This guide will focus on leveraging this inherent reactivity in a controlled and efficient manner.

Mechanistic Considerations: Beyond Simple Displacement

The reaction of 5-(chloromethyl)picolinonitrile with nucleophiles is predominantly governed by a bimolecular nucleophilic substitution (SN2) mechanism. The electron-deficient pyridine ring significantly stabilizes the transition state of an SN2 reaction, facilitating the backside attack of the nucleophile and the concerted displacement of the chloride leaving group.

It is crucial to distinguish this reaction from nucleophilic aromatic substitution (SNAr), which involves attack directly on the aromatic ring and typically requires more forcing conditions or different activation patterns.[5][6] Recent studies have also highlighted that many substitution reactions on heterocyclic systems, once assumed to be stepwise, may in fact proceed through a concerted mechanism.[7] For practical purposes in synthesis, the SN2 model provides an excellent predictive framework for reaction design.

Caption: Generalized Sₙ2 mechanism for 5-(chloromethyl)picolinonitrile.

Safety and Handling: A Prerequisite for Success

As with any reactive chemical intermediate, stringent safety protocols are mandatory. This compound and its analogues are classified as hazardous substances.

  • Hazards: The compound is typically corrosive and can cause severe skin burns and eye damage.[8][9][10] It is also harmful if swallowed or inhaled.[10]

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield.[11]

  • Handling: Avoid creating dust. Use spark-proof tools and ensure proper grounding of equipment. Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.

General Protocol for Nucleophilic Substitution Reactions

This section outlines a robust, adaptable protocol for the reaction of this compound with various nucleophiles. The causality behind each step is explained to allow for logical troubleshooting and optimization.

Caption: Standard experimental workflow for nucleophilic substitution.

Step-by-Step Methodology
  • Reagent Preparation & Vessel Setup:

    • Rationale: The hydrochloride salt requires neutralization. Additionally, the reaction itself generates one equivalent of HCl, which can protonate the nucleophile or the product, thereby halting the reaction. A non-nucleophilic base is essential.

    • Protocol: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve the chosen nucleophile (1.1-1.5 equivalents) and a suitable base (2.2-3.0 equivalents) in an appropriate anhydrous solvent (e.g., Acetonitrile, DMF, THF).

  • Substrate Addition & Temperature Control:

    • Rationale: The reaction can be exothermic. Slow addition at a reduced temperature (e.g., 0 °C) helps to control the reaction rate, minimize side-product formation, and ensure safety.

    • Protocol: Cool the flask containing the nucleophile and base in an ice-water bath. Dissolve this compound (1.0 equivalent) in a minimum amount of the same anhydrous solvent and add it dropwise to the cooled, stirring solution over 15-30 minutes.

  • Reaction Execution & Monitoring:

    • Rationale: Reaction kinetics are dependent on the nucleophile's strength and concentration. Monitoring allows for determination of the reaction endpoint, preventing unnecessary heating or degradation of the product.

    • Protocol: After the addition is complete, allow the reaction to warm to room temperature or gently heat as required (see Table 1). Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Extraction:

    • Rationale: The goal is to quench the reaction and separate the desired organic product from inorganic salts (e.g., base hydrochlorides) and water-soluble components.

    • Protocol: Once the reaction is complete, cool the mixture to room temperature. Quench by slowly adding water or saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Rationale: The crude product will likely contain unreacted starting materials, by-products, or residual reagents. Purification is essential to obtain the compound in high purity.

    • Protocol: Purify the crude residue using flash column chromatography on silica gel, employing a solvent system (e.g., Hexanes/Ethyl Acetate gradient) determined by prior TLC analysis. Alternatively, recrystallization or preparative HPLC may be used.

Key Parameters and Optimization

The success of the synthesis hinges on the judicious selection of reaction parameters.

ParameterChoice & Rationale
Nucleophile Amines (R₂NH), Thiols (RSH), Alcohols/Phenols (ROH): Reactivity generally follows basicity and polarizability (S > N > O). Steric hindrance around the nucleophilic atom will decrease the reaction rate.
Base Organic Amines (Triethylamine, DIPEA): Soluble, act as acid scavengers. Can be difficult to remove. Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Heterogeneous, easy to filter off. Often requires a polar aprotic solvent like DMF or Acetonitrile to be effective. Cesium carbonate can accelerate reactions with weak nucleophiles.
Solvent Polar Aprotic (DMF, Acetonitrile, DMSO): Generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its effective reactivity. Less Polar (THF, DCM): Can also be used, but reaction rates may be slower. Choice may depend on the solubility of reagents.
Temperature 0 °C to Room Temperature: Sufficient for most reactive nucleophiles (amines, thiols). Elevated Temperatures (40-80 °C): May be necessary for less reactive nucleophiles like alcohols or hindered amines. High temperatures can lead to side reactions or decomposition.

Application Example: Synthesis of a CHK1 Inhibitor Precursor

Derivatives of 5-(aminomethyl)picolinonitrile are valuable in drug discovery, for instance, in the development of Checkpoint Kinase 1 (CHK1) inhibitors for cancer therapy.[3] The following is a representative protocol for an N-alkylation reaction.

Reaction: Synthesis of N-((6-cyanopyridin-3-yl)methyl)aniline

  • To a solution of aniline (1.2 eq.) and potassium carbonate (2.5 eq.) in anhydrous acetonitrile (10 mL per 1 mmol of substrate) under a nitrogen atmosphere, add this compound (1.0 eq.) in one portion.

  • Stir the resulting suspension at 50 °C.

  • Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • Upon completion (approx. 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography (Hexane/Ethyl Acetate gradient) to yield the title compound.

References

Application Notes and Protocols for N-Alkylation using 5-(Chloromethyl)picolinonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Picolinonitrile Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a "privileged" structural motif, integral to a significant number of FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding via the nitrogen atom enhances the pharmacokinetic properties of drug candidates, making it a cornerstone of drug design.[2] Within this class, picolinonitrile (a pyridine ring substituted with a nitrile group) and its derivatives have emerged as versatile building blocks for synthesizing a wide array of biologically active molecules.[1][3] These scaffolds are found in compounds explored for therapeutic areas ranging from cancer to neurodegenerative diseases.[1][4]

5-(Chloromethyl)picolinonitrile hydrochloride is a highly valuable bifunctional reagent for drug development professionals. It provides a reactive chloromethyl group for facile introduction of the picolinonitrile core onto nucleophilic substrates, primarily through N-alkylation.[5] The nitrile group itself is a key pharmacophore, capable of participating in crucial molecular recognition interactions or serving as a synthetic handle for further chemical transformations.[6] This guide provides a comprehensive technical overview, field-proven protocols, and expert insights into performing N-alkylation reactions using this key intermediate.

Reaction Mechanism and Causality

The N-alkylation of an amine with 5-(chloromethyl)picolinonitrile proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[7][8] The amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.

Several factors are critical to understanding and controlling this transformation:

  • The Role of the Hydrochloride: The reagent is supplied as a hydrochloride salt. This acidic form enhances stability but renders the pyridine nitrogen protonated and non-nucleophilic. More importantly, it requires the addition of a base in the reaction mixture.

  • The Essentiality of the Base: A base is required for two primary reasons. First, it neutralizes the hydrochloride salt of the starting material. Second, and crucially, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the S_N2 reaction.[7][9] Failure to scavenge this acid would protonate the nucleophilic amine, quenching the reaction.

  • Kinetics and Side Reactions: The reaction rate is dependent on the nucleophilicity of the amine, the solvent, and the temperature.[10] A common side reaction, particularly with primary amines, is N,N-dialkylation, where the initially formed secondary amine product reacts with another molecule of the alkylating agent.[7][10][11] This can often be mitigated by adjusting the stoichiometry of the reactants.

Core Protocol: N-Alkylation of Amines

This protocol provides a robust, general procedure for the N-alkylation of a primary or secondary amine using this compound. Optimization may be required based on the specific substrate.

Materials and Reagents
  • Amine Substrate (e.g., primary or secondary amine)

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification prep 1. Add amine, base (2.5 eq), and anhydrous solvent (DMF/MeCN) to a dry flask under N₂. add_reagent 2. Add 5-(Chloromethyl)picolinonitrile HCl (1.0 eq) to the stirred suspension. prep->add_reagent Stir for 15 min heat 3. Heat reaction to 60-80°C. Monitor by TLC. add_reagent->heat cool 4. Cool to RT, filter off solids. heat->cool Upon completion extract 5. Dilute filtrate with water, extract with EtOAc. cool->extract wash 6. Wash organic layer with water, then brine. extract->wash dry 7. Dry organic layer (Na₂SO₄), filter, and concentrate. wash->dry purify 8. Purify crude product via flash column chromatography. dry->purify

Caption: General experimental workflow for N-alkylation.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the amine substrate (1.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to create a suspension (approx. 0.1 to 0.5 M concentration with respect to the limiting reagent). Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add this compound (1.0 equivalent) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C. The optimal temperature will depend on the reactivity of the amine.[10][12]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.

    • Transfer the filtrate to a separatory funnel and dilute with water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired N-alkylated picolinonitrile product.[10][13]

Data Presentation: Reaction Condition Summary

The following table summarizes typical conditions for N-alkylation reactions involving activated chloromethylpyridines or similar heterocyclic systems. These serve as a valuable starting point for optimization.

Amine SubstrateAlkylating AgentBase (eq.)SolventTemp. (°C)Expected YieldReference(s)
Piperazine DerivativeSubstituted Alkyl HalideK₂CO₃ (3.0)DMF80-90Good[12]
2-AminothiopheneSubstituted Alkyl HalideCs₂CO₃ (2.0)DMFRTGood[14]
4-AminonicotinonitrileGeneric Alkyl HalideK₂CO₃DMFRTModerate-Good[15]
AnilineGeneric Alkyl HalideK₂CO₃MeCN80Good-Excellent[9][10]
Secondary Aliphatic Amine2-(Chloromethyl)pyridineK₂CO₃ (2.5)MeCN70-80Good[9][15]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Insufficient base strength or quantity. 2. Low reaction temperature. 3. Poorly nucleophilic amine.1. Ensure the base is anhydrous and use at least 2.2 equivalents. Consider a stronger base like Cs₂CO₃.[10] 2. Increase the reaction temperature in 10°C increments. 3. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rates.[10]
Multiple Spots on TLC (Side Products) 1. N,N-Dialkylation: The mono-alkylated product reacts further (common with primary amines).[7][11] 2. Degradation: The starting material or product may be unstable at elevated temperatures.1. Use an excess of the amine substrate (1.5 to 2.0 eq.) to favor mono-alkylation. Alternatively, run the reaction to partial conversion and isolate the desired product.[10] 2. Lower the reaction temperature and extend the reaction time.
Difficulty in Purification 1. Product Streaking on Silica: The basic nitrogen of the product interacts strongly with acidic silanol groups on the silica gel.[16] 2. Co-elution with Impurities: Impurities have similar polarity to the product.1. Add a small amount of a competing base, like triethylamine (0.5-1% v/v), to the eluent during column chromatography to improve peak shape.[16] 2. Adjust the eluent system. If using Hexane/EtOAc, try switching to a DCM/Methanol system.

Chemical Reaction and Safety

General Reaction Scheme

The diagram below illustrates the core chemical transformation.

reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products amine R¹R²NH (Amine) product N-alkylated Product amine->product alkyl_halide 5-(Chloromethyl)picolinonitrile (Hydrochloride Salt) alkyl_halide->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF) solvent->product heat Heat (Δ) heat->product salts Base·HCl + KCl

Caption: N-alkylation reaction overview.

Safety Precautions
  • Handling Reagents: this compound and similar activated picolyl chlorides are irritants and potentially corrosive.[17][18] Handle with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.[17][19]

  • Reaction Conditions: Avoid contact with strong oxidizing agents.[18] Thermal decomposition may release toxic gases such as nitrogen oxides (NOx) and hydrogen chloride.[17][20]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols: 5-(Chloromethyl)picolinonitrile HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Versatile Pyridine Building Block

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, particularly those based on the pyridine scaffold, are ubiquitous in pharmaceuticals due to their ability to engage in critical biological interactions and their favorable physicochemical properties.[1][2] 5-(Chloromethyl)picolinonitrile hydrochloride is a highly valuable and versatile heterocyclic building block that offers medicinal chemists a powerful tool for molecular elaboration.[3] Its structure is strategically functionalized with three key components: a pyridine core, a reactive chloromethyl group, and a cyano (nitrile) moiety. This trifecta of functionality makes it an ideal intermediate for synthesizing a diverse range of compounds, from kinase inhibitors to antiviral agents.

The primary utility of this reagent stems from the chloromethyl group, which serves as a potent electrophilic handle for introducing the picolinonitrile scaffold into a target molecule via nucleophilic substitution reactions.[3][4] Simultaneously, the pyridine ring acts as a bioisosteric replacement for phenyl rings or other heterocycles, often improving solubility and metabolic stability, while the nitrile group can serve as a key hydrogen bond acceptor or a precursor for other functional groups.[5][6] This guide provides an in-depth look at the properties, reactivity, and practical applications of 5-(Chloromethyl)picolinonitrile HCl, complete with detailed protocols for its use in synthetic medicinal chemistry.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of a reagent is fundamental to its effective application. 5-(Chloromethyl)picolinonitrile HCl is a stable, crystalline solid that can be handled with standard laboratory procedures. Its key attributes are summarized below.

PropertyValueSource
IUPAC Name 5-(chloromethyl)pyridine-2-carbonitrile[3]
Molecular Formula C₇H₅ClN₂ · HClCalculated
Molecular Weight 189.04 g/mol (for the HCl salt)Calculated
CAS Number 1337879-54-5 (for the HCl salt)[7]
Appearance White to off-white crystalline solidTypical
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), alcohols; sparingly soluble in chlorinated solvents.General Knowledge
Causality of Reactivity:
  • The Chloromethyl Group (C5 Position): This is the primary reactive site for synthetic elaboration. As a benzylic-type halide on an electron-deficient pyridine ring, the chlorine atom is an excellent leaving group. This makes the adjacent methylene carbon highly susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, thiols, and alcohols. This alkylation reaction is the cornerstone of its utility.

  • The Picolinonitrile Core: The pyridine ring itself is a privileged structure in medicinal chemistry.[1][8] The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-stacking interactions within protein binding pockets. The electron-withdrawing nature of the nitrile group at the C2 position further influences the electronics of the pyridine ring. The nitrile itself is a versatile functional group; it is a potent hydrogen bond acceptor and can serve as a bioisostere for hydroxyl or carboxyl groups, or it can be chemically transformed into an amine or a carboxylic acid if desired.[5]

G cluster_reagent 5-(Chloromethyl)picolinonitrile cluster_application Medicinal Chemistry Applications Reagent Core Structure Chloromethyl Chloromethyl Group (Electrophilic Handle) Reagent->Chloromethyl provides Pyridine Pyridine Scaffold (Pharmacophore Core) Reagent->Pyridine provides Nitrile Nitrile Group (Modulator/H-Bond Acceptor) Reagent->Nitrile provides Alkylation Nucleophilic Alkylation (C-N, C-O, C-S bond formation) Chloromethyl->Alkylation enables Bioisostere Bioisosterism (Improved PK/PD properties) Pyridine->Bioisostere acts as H_Bonding Receptor Interaction (H-Bonding, π-stacking) Pyridine->H_Bonding participates in Nitrile->H_Bonding participates in

Diagram 1: Functional components and their roles in drug design.

Application Protocol: N-Alkylation for Synthesis of Bioactive Scaffolds

The most common and powerful application of 5-(chloromethyl)picolinonitrile is the alkylation of nucleophiles. This reaction is fundamental to linking the picolinonitrile moiety to a core structure or pharmacophore. The following protocol provides a robust, self-validating method for the N-alkylation of a primary or secondary amine, a key step in the synthesis of many kinase inhibitors and other targeted therapies.

Protocol 1: General Procedure for N-Alkylation of an Amine

This protocol describes the reaction of a generic amine (R-NH₂) with 5-(chloromethyl)picolinonitrile HCl to yield the corresponding N-substituted product.

Materials:

  • 5-(Chloromethyl)picolinonitrile HCl (1.0 eq)

  • Amine of interest (R-NH₂ or R¹R²NH) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Septa and needles

  • Temperature-controlled reaction bath (ice-water bath)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

G start Start setup 1. Setup Reaction - Dissolve amine in anhydrous DMF. - Add base (DIPEA, 3.0 eq). - Cool to 0°C under Argon. start->setup add_reagent 2. Add Reagent - Dissolve 5-(Chloromethyl)picolinonitrile HCl (1.0 eq) in minimal DMF. - Add dropwise to the cooled amine solution. setup->add_reagent react 3. Reaction - Allow to warm to room temperature. - Stir for 4-16 hours. add_reagent->react monitor 4. Monitor Progress - Use TLC or LC-MS to check for consumption of starting material. react->monitor monitor->react Incomplete workup 5. Aqueous Work-up - Quench with water. - Extract with Ethyl Acetate (3x). - Wash organic layers with NaHCO₃, then brine. monitor->workup Complete dry 6. Dry & Concentrate - Dry combined organic layers over Na₂SO₄. - Filter and concentrate via rotary evaporation. workup->dry purify 7. Purify - Purify crude product by silica gel column chromatography. dry->purify characterize 8. Characterize - Obtain ¹H NMR, ¹³C NMR, and HRMS data to confirm structure and purity. purify->characterize finish End Product characterize->finish

Diagram 2: Experimental workflow for a typical N-alkylation reaction.
Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an argon atmosphere, add the amine of interest (1.1 eq).

    • Dissolve the amine in anhydrous DMF (approximately 0.2 M concentration relative to the limiting reagent).

    • Add the base, DIPEA (3.0 eq), to the solution. Causality Note: A non-nucleophilic organic base is used to neutralize the HCl salt of the starting material and the HCl generated during the reaction. Using at least 2 equivalents is crucial; a slight excess ensures the reaction medium remains basic.

    • Cool the flask to 0°C using an ice-water bath.

  • Addition of the Alkylating Agent:

    • In a separate vial, dissolve the 5-(chloromethyl)picolinonitrile HCl (1.0 eq) in a minimum amount of anhydrous DMF.

    • Slowly add this solution dropwise to the cooled, stirring amine/base mixture over 5-10 minutes. Causality Note: A slow, cooled addition helps to control any potential exotherm and minimizes the formation of side products.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Let the reaction stir for 4-16 hours. The reaction progress should be monitored.

  • Monitoring:

    • Monitor the reaction by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase) or LC-MS. The reaction is complete upon the disappearance of the limiting starting material (typically the amine).

  • Aqueous Work-up:

    • Once complete, dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers and wash with saturated aqueous NaHCO₃ solution (to remove any remaining acidic species and DMF), followed by a wash with brine. Causality Note: The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase before the drying step.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue using silica gel column chromatography. The appropriate eluent system will depend on the polarity of the product but often involves a gradient of ethyl acetate in hexanes or methanol in dichloromethane.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This protocol provides a reliable framework for utilizing 5-(chloromethyl)picolinonitrile HCl as a key building block, enabling the synthesis of novel and complex molecules for drug discovery pipelines.

References

Experimental setup for reactions involving 5-(Chloromethyl)picolinonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Use of 5-(Chloromethyl)picolinonitrile Hydrochloride

Introduction: A Versatile Heterocyclic Building Block

This compound is a key heterocyclic intermediate in the fields of medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a nitrile group, and a highly reactive chloromethyl functional group. This unique combination makes it an invaluable building block for the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs).[1] The chloromethyl group serves as an electrophilic handle, enabling the facile introduction of various functionalities through nucleophilic substitution reactions, thus providing a gateway to a diverse range of novel compounds. This guide provides a detailed overview of the experimental setup, protocols, and underlying chemical principles for reactions involving this versatile reagent.

Understanding the Core Reactivity: The SN2 Pathway

The primary mode of reaction for 5-(Chloromethyl)picolinonitrile is centered on the high reactivity of the chloromethyl group. This group is analogous to a benzylic halide, making it highly activated towards bimolecular nucleophilic substitution (SN2) reactions.[1] The adjacent pyridine ring stabilizes the transition state of the reaction, facilitating the displacement of the chloride leaving group by a wide array of nucleophiles.[1]

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon of the chloromethyl group at the same time as the chloride ion departs.[2] This process leads to an inversion of stereochemistry if the carbon were chiral, and its rate is dependent on the concentration of both the substrate and the nucleophile.[2]

It is critical to note that the compound is supplied as a hydrochloride salt. This means the pyridine nitrogen is protonated, which enhances the electrophilicity of the ring system but requires the use of a base in the reaction mixture. The base serves a dual purpose: to neutralize the hydrochloride salt, freeing the pyridine nitrogen, and to deprotonate the incoming nucleophile (if it is not already anionic), thereby increasing its nucleophilicity.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow reagents 1. Weigh Reagents - Substrate (1.0 eq) - Nucleophile (1.1-1.5 eq) - Base (2.1-3.0 eq) solvent 2. Add Anhydrous Solvent (e.g., DMF, Acetonitrile) reagents->solvent setup 3. Assemble under Inert Atmosphere (N2 or Ar) solvent->setup addition 4. Add Reagents to Flask setup->addition stir 5. Stir at Designated Temp (e.g., RT to 80°C) addition->stir monitor 6. Monitor by TLC stir->monitor quench 7. Quench Reaction (e.g., add water) monitor->quench extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify Product (Column Chromatography) concentrate->purify

References

Application Notes and Protocols: The Use of 5-(Chloromethyl)picolinonitrile Hydrochloride as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, with its derivatives forming the structural basis for a multitude of high-efficacy fungicides, herbicides, and insecticides.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, bioavailability, and metabolic stability. Within this important class of compounds, 5-(Chloromethyl)picolinonitrile hydrochloride emerges as a particularly valuable and versatile building block for synthetic chemists.[3]

This intermediate presents a unique combination of structural features:

  • A Reactive Chloromethyl Group: This benzylic-like chloride serves as an excellent electrophilic site and a handle for introducing a wide array of functional groups via nucleophilic substitution.[3]

  • A Picolinonitrile Moiety: The nitrile group offers a site for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, expanding the synthetic possibilities.

  • A Pyridine Core: The nitrogen atom in the pyridine ring influences the electronic properties of the molecule and provides a potential point for interaction with biological targets.

This guide provides an in-depth exploration of the core reactivity of this compound, detailed protocols for its application in forming key chemical linkages found in agrochemicals, and essential safety and handling information for laboratory use.

Physicochemical Properties and Safety Data

Before utilization, it is critical to understand the properties and safety requirements of the reagent. The hydrochloride salt form generally offers improved stability and handling compared to the free base.

PropertyValue
IUPAC Name 5-(chloromethyl)pyridine-2-carbonitrile hydrochloride
Molecular Formula C₇H₅ClN₂ · HCl
Molecular Weight 189.04 g/mol
Appearance Off-white to light yellow solid
Primary Hazard Corrosive, Irritant, Harmful

Safety and Handling Precautions: Researchers must handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 or OSHA standards, and a lab coat.[4][5] If dust formation is likely, a respirator may be necessary.[6]

  • Handling: Avoid inhalation of dust and contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.[7] Wash hands and any exposed skin thoroughly after handling.[7]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][4] Keep the container tightly sealed to prevent moisture ingress.

  • Spill Management: In case of a spill, avoid generating dust.[6] Sweep up the solid material using dry methods and place it into a suitable, labeled container for disposal.[4]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[8]

Core Reactivity and Mechanistic Principles

The primary utility of this compound in synthesis stems from the high reactivity of the chloromethyl group in nucleophilic substitution reactions. The carbon atom of the -CH₂Cl group is electron-deficient due to the electronegativity of the adjacent chlorine atom and the electron-withdrawing nature of the picolinonitrile ring system, making it highly susceptible to attack by nucleophiles.

The reaction typically proceeds via an SN2 mechanism, especially with moderately strong nucleophiles. This involves a backside attack by the nucleophile, leading to the displacement of the chloride leaving group in a single, concerted step.

Caption: General SN2 reaction mechanism at the chloromethyl group.

This fundamental reactivity allows for the facile construction of ether, thioether, and amine linkages, which are prevalent motifs in a wide range of biologically active agrochemicals.

Application in Agrochemical Synthesis: Pathways & Protocols

The following protocols are representative examples designed to illustrate the utility of this compound. They are intended as a starting point for researchers, and optimization may be required based on the specific nucleophile used.

G start Reagent Preparation reaction Reaction Setup (Solvent, Base, Temp) start->reaction monitor Reaction Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quenching, Extraction) monitor->workup Complete purify Purification (Column Chromatography, Recrystallization) workup->purify char Characterization (NMR, MS, IR) purify->char end Pure Product char->end

Caption: A generalized workflow for synthetic protocols.

Protocol 1: Synthesis of a Pyridylmethyl Ether Linkage

Rationale: Aryl and alkyl ether linkages are common in herbicides and fungicides, often connecting the core heterocycle to another active pharmacophore. This protocol details the Williamson ether synthesis.

Materials:

  • This compound

  • 4-Fluorophenol (or other substituted phenol/alcohol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-Fluorophenol (1.1 eq), and potassium carbonate (2.5 eq).

  • Reaction: Add anhydrous acetone to the flask to create a 0.2 M solution with respect to the starting material.

  • Heating: Heat the reaction mixture to reflux (approx. 56°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 5-((4-fluorophenoxy)methyl)picolinonitrile.

Protocol 2: Synthesis of a Pyridylmethyl Thioether Linkage

Rationale: Thioether linkages are crucial components in various classes of insecticides and fungicides, contributing to their binding affinity and metabolic profile.

Materials:

  • This compound

  • 4-Chlorothiophenol (or other thiol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

Procedure:

  • Nucleophile Preparation: To a flame-dried, two-neck flask under nitrogen, add anhydrous THF. Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.

  • Addition: While stirring at 0°C, add a solution of 4-Chlorothiophenol (1.1 eq) in anhydrous THF dropwise. Allow the mixture to stir for 30 minutes at 0°C; hydrogen gas evolution should be observed.

  • Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the thiolate solution at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting chloride is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C.

  • Extraction: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the target thioether product.

Representative Data and Expected Outcomes

The successful synthesis of new derivatives using the protocols above can be validated through standard analytical techniques. The table below provides expected data for the products described.

Product NameSynthesis ProtocolExpected Yield RangeKey ¹H NMR Signal (δ, ppm in CDCl₃)Expected Mass (m/z) [M+H]⁺
5-((4-fluorophenoxy)methyl)picolinonitrile4.175-90%~5.2 (s, 2H, -O-CH₂ -Py)229.07
5-((4-chlorophenylthio)methyl)picolinonitrile4.280-95%~4.2 (s, 2H, -S-CH₂ -Py)261.02

Conclusion

This compound is a potent and highly adaptable synthetic intermediate. Its well-defined reactivity at the chloromethyl position provides a reliable and efficient route for constructing diverse molecular architectures. The protocols detailed herein demonstrate its utility in forming key ether and thioether linkages, which are fundamental to the structure of many modern agrochemicals. By leveraging this building block, researchers in crop protection can accelerate the discovery and development of novel active ingredients, contributing to the advancement of global agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions of 5-(Chloromethyl)picolinonitrile Hydrochloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Chloromethyl)picolinonitrile hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our focus is on understanding and mitigating common side reactions to ensure the success of your synthetic endeavors.

Section 1: Troubleshooting Guide - Common Side Reactions & Prevention

This section addresses the most frequently encountered side reactions when using this compound. We delve into the causality behind these experimental challenges and provide actionable protocols to overcome them.

FAQ 1: My reaction with a primary amine is yielding a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?

Answer:

This is a classic challenge known as over-alkylation or polyalkylation. The root cause lies in the fact that the mono-alkylated primary amine product is often more nucleophilic than the starting amine. This increased nucleophilicity makes the desired product more likely to react with the remaining this compound, leading to a difficult-to-separate mixture of products.

The "runaway train" of amine alkylation is driven by the increasing nucleophilicity of the products. A primary amine is generally more nucleophilic than ammonia, and a secondary amine is more nucleophilic than a primary amine. This creates a cascade effect where the desired product is consumed to form higher-order alkylated species.

Troubleshooting Workflow: Strategies for Selective Mono-N-Alkylation

Here are three proven strategies to favor mono-alkylation and suppress the formation of undesired byproducts.

Strategy 1: Use of a Large Excess of the Starting Amine

By employing a significant excess of the primary amine (typically 5-10 fold), you statistically favor the reaction of this compound with the starting amine over the mono-alkylated product. This is a practical approach when the amine is inexpensive and readily available.

Strategy 2: The Gabriel Synthesis

For a more controlled approach, especially when the primary amine is valuable, the Gabriel Synthesis is an excellent method to form primary amines from alkyl halides, effectively preventing over-alkylation.[1][2][3][4][5] This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide's nitrogen is significantly less nucleophilic after the initial alkylation due to the presence of two electron-withdrawing carbonyl groups, thus preventing further reaction.[3]

Strategy 3: Reductive Amination

While not a direct substitution, reductive amination is a highly reliable method for controlled N-alkylation. This two-step, one-pot process involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced to the desired alkylated amine. This method completely avoids the issue of increasing nucleophilicity.

FAQ 2: I'm observing a significant amount of 5-(Hydroxymethyl)picolinonitrile in my reaction mixture. What is causing this hydrolysis and how can I prevent it?

Answer:

The formation of 5-(Hydroxymethyl)picolinonitrile is due to the hydrolysis of the chloromethyl group. This is a common side reaction when working with reactive alkyl halides in the presence of water or other protic, nucleophilic solvents.

This compound is susceptible to nucleophilic attack. Water, although a weak nucleophile, can react with the electrophilic carbon of the chloromethyl group, especially at elevated temperatures or under prolonged reaction times. The presence of the electron-withdrawing pyridine ring and nitrile group activates the chloromethyl group, making it more prone to substitution reactions. The rate of hydrolysis is also influenced by pH, with decomposition being more rapid at higher pH values.[6]

Troubleshooting Workflow: Minimizing Hydrolysis

Strategy 1: Rigorous Control of Reaction Conditions

  • Solvent Choice: Utilize anhydrous, aprotic, and non-nucleophilic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), or Dimethylformamide (DMF).

  • Moisture Control: Ensure all glassware is thoroughly dried, and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help to exclude atmospheric moisture.

Strategy 2: pH Control

Maintaining a neutral to slightly acidic pH can help to suppress the rate of hydrolysis. Since the starting material is a hydrochloride salt, the initial reaction medium will be acidic. Avoid the use of strong aqueous bases for extended periods. If a base is required, consider non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an anhydrous solvent.

FAQ 3: My reaction is producing a high molecular weight byproduct that I suspect is a dimer. Is this a known side reaction, and how can I avoid it?

Answer:

The formation of a dimer is a potential side reaction, especially under basic conditions or in the presence of radical initiators. While not as common as over-alkylation or hydrolysis, it can occur and lead to significant yield loss and purification challenges.

Dimerization can proceed through a few potential mechanisms. Under basic conditions, a small amount of the starting material could be deprotonated at the benzylic position, forming a reactive intermediate that can then attack another molecule of 5-(Chloromethyl)picolinonitrile. Alternatively, radical-mediated coupling can lead to dimerization.

Troubleshooting Workflow: Suppressing Dimerization

Strategy 1: Control of Base Addition

If a base is necessary, add it slowly and at a low temperature to the reaction mixture. This helps to keep the concentration of any reactive anionic intermediates low, minimizing the chance of dimerization.

Strategy 2: Exclusion of Radical Initiators

Ensure the reaction is protected from light and that reagents are free from peroxides or other potential radical initiators. The use of radical scavengers is generally not necessary unless a radical-driven process is specifically suspected.

Strategy 3: Use of a Heterogeneous Catalyst System

In some cases, such as in Suzuki coupling reactions with benzyl halides, the use of a heterogeneous catalyst has been shown to suppress homocoupling (dimerization) by minimizing the concentration of reactive species in solution.[7][8]

Section 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments to mitigate the side reactions discussed above.

Protocol 1: Selective Mono-Alkylation of a Primary Amine using Excess Amine

Objective: To synthesize a secondary amine with minimal formation of tertiary and quaternary byproducts.

Materials:

  • This compound

  • Primary amine (5-10 equivalents)

  • Anhydrous, aprotic solvent (e.g., THF, ACN)

  • Non-nucleophilic base (e.g., DIPEA, 2 equivalents)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (5-10 equivalents) and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base (2 equivalents) to the stirred solution.

  • In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of the anhydrous solvent.

  • Slowly add the solution of this compound to the cooled amine solution dropwise over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of a Primary Amine via the Gabriel Synthesis

Objective: To synthesize the primary amine corresponding to this compound while avoiding over-alkylation.

Materials:

  • This compound

  • Potassium phthalimide

  • Anhydrous DMF

  • Hydrazine hydrate

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add potassium phthalimide (1.1 equivalents) and anhydrous DMF.

  • Add this compound (1 equivalent) to the stirred suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the N-alkylated phthalimide intermediate. Filter and wash the solid with water.

  • Suspend the dried intermediate in ethanol and add hydrazine hydrate (1.5 equivalents).

  • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the mixture, filter off the phthalhydrazide, and wash it with ethanol.

  • Concentrate the filtrate under reduced pressure. The residue can be purified by acid-base extraction or column chromatography to yield the desired primary amine.

Section 3: Visualizations & Data

Diagrams of Reaction Pathways

Over_Alkylation

Hydrolysis_Side_Reaction

Table of Solvent Properties and Recommendations
SolventTypeDielectric ConstantBoiling Point (°C)Recommendation for Reactions with 5-(Chloromethyl)picolinonitrile HCl
Tetrahydrofuran (THF) Aprotic, Non-polar7.666Highly Recommended (Anhydrous grade)
Acetonitrile (ACN) Aprotic, Polar37.582Highly Recommended (Anhydrous grade)
Dichloromethane (DCM) Aprotic, Non-polar9.140Recommended (Anhydrous grade)
Dimethylformamide (DMF) Aprotic, Polar36.7153Recommended with Caution (Anhydrous grade, can be difficult to remove)
Ethanol (EtOH) Protic24.578Not Recommended (Can act as a nucleophile and cause hydrolysis)
Water (H₂O) Protic80.1100Not Recommended (Causes hydrolysis)

References

Technical Support Center: Purification of 5-(Chloromethyl)picolinonitrile Hydrochloride by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-(Chloromethyl)picolinonitrile hydrochloride via crystallization. As a vital intermediate in pharmaceutical synthesis, achieving high purity is critical.[1] This document moves beyond a simple protocol, offering troubleshooting solutions and foundational knowledge to empower you to overcome common challenges in your crystallization experiments.

Safety First: Essential Precautions

Before beginning any experimental work, it is imperative to handle this compound with appropriate care. As with related chloromethyl pyridine compounds, this substance should be treated as potentially hazardous.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[2]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water for at least 15 minutes and seek medical attention.[5][6]

  • Incompatible Materials: Keep away from strong oxidizing agents.[3]

  • Storage: Store the compound in a cool, dry place, preferably under an inert atmosphere, and keep the container tightly closed.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a direct question-and-answer format.

Question: My crystals are not forming, even after the solution has cooled. What should I do?

Answer: Failure to form crystals is a common issue, often related to supersaturation or an excess of solvent.[7][8] Here is a systematic approach to induce crystallization:

  • Induce Nucleation: The solution may be supersaturated, meaning it requires a nucleation site to begin crystallization.[7]

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass can provide a surface for crystal formation to begin.[7][8]

    • Seed Crystals: If available, add a single, tiny crystal of pure this compound to the solution. This "seed" provides a perfect template for further crystal growth.[7][9]

    • Evaporation Trick: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a small crystalline residue on the rod. Re-introducing this rod into the solution can provide the necessary seed crystals.[9]

  • Reduce Solvent Volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[7][9] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[8][9] Test for saturation by observing if a residue is left on a glass rod after the solvent evaporates.[9]

  • Lower the Temperature: If cooling to room temperature is insufficient, try using an ice-water bath to further decrease the compound's solubility.[7][10] However, be cautious, as rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[11]

Question: My final yield is very low. How can I improve it?

Answer: A poor yield (e.g., less than 80%) suggests that a significant amount of your compound was lost during the process. The primary culprits are:

  • Excessive Solvent: As mentioned above, using too much solvent is the most common reason for low yield. A large volume of solvent will keep more of your compound dissolved in the mother liquor even after cooling.[7][9] If you have not discarded the filtrate, you can try to recover more product by evaporating some of the solvent and re-cooling.[9]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot gravity filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use an excess of hot solvent to keep the compound dissolved and pre-heat your funnel and filter paper.[12][13]

  • Inappropriate Washing: Washing the collected crystals with a solvent that is too warm or in which the compound is too soluble will dissolve part of your product. Always wash crystals with a minimal amount of ice-cold crystallization solvent.[10][13]

Question: Instead of crystals, I'm getting an oil. What is "oiling out" and how do I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid rather than dissolving. This often happens if the melting point of the solute is lower than the boiling point of the solvent or if the sample is significantly impure.[7]

To resolve this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent to ensure the concentration is not too high.[7]

  • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with paper towels.[7][9] Very slow cooling favors the formation of an ordered crystal lattice over a disordered oil.[7]

  • If the problem persists, you may need to choose a different solvent or solvent system with a lower boiling point.

Question: The crystallization happened too fast and the product looks like a fine powder, not distinct crystals. What went wrong?

Answer: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[9] An ideal crystallization should see crystals begin to form after about 5 minutes and continue to grow over 20 minutes or more.[9]

This issue is typically caused by:

  • Insufficient Solvent: The solution was too concentrated. To fix this, re-heat the flask to redissolve the solid, add a small amount of extra hot solvent (1-2 mL), and cool again. This will keep the compound soluble for longer during the cooling phase, allowing for slower, more selective crystal growth.[9]

  • Rapid Cooling: Do not place the hot flask directly into an ice bath.[10][11] Allow it to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels, before introducing it to an ice bath for maximum recovery.[9]

Frequently Asked Questions (FAQs)

Question: How do I choose the right solvent for crystallization?

Answer: The ideal single solvent for crystallization should exhibit the following properties[10][14]:

  • High Solubility at High Temperatures: The solvent must dissolve your compound completely when hot (ideally near its boiling point).

  • Low Solubility at Low Temperatures: The solvent should dissolve very little of your compound when cold (at room temperature or in an ice bath). This ensures maximum recovery of the purified solid.

  • Impurities: The solvent should either dissolve impurities completely at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot gravity filtration).[12]

  • Non-Reactive: The solvent must not react with your compound.

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals during drying.

Question: What is the difference between single-solvent and two-solvent crystallization?

Answer:

  • Single-Solvent Method: This is the most common method, using one solvent that dissolves the compound well when hot but poorly when cold.[10]

  • Two-Solvent Method: This method is used when no single solvent has the ideal properties. It involves a pair of miscible solvents. The first solvent ("soluble solvent") dissolves the compound at all temperatures. The second solvent ("insoluble solvent" or "anti-solvent") does not dissolve the compound at any temperature.[10] The compound is first dissolved in a minimum amount of the hot "soluble solvent." Then, the hot "insoluble solvent" is added dropwise until the solution becomes faintly cloudy (saturated). A drop or two of the hot "soluble solvent" is added to clear the cloudiness, and the solution is then cooled to allow crystallization.[10]

Question: How does the cooling rate affect crystal quality?

Answer: The rate of cooling is a critical factor in determining the size and purity of your crystals.

  • Slow Cooling: A slow, gradual decrease in temperature allows molecules to selectively deposit onto the growing crystal lattice in an ordered fashion. This process excludes impurity molecules that do not fit well into the lattice, resulting in larger, purer crystals.[11]

  • Rapid Cooling ("Shock Cooling"): Cooling a hot, saturated solution too quickly causes the compound to precipitate out of solution rapidly and non-selectively.[11] This traps impurities and solvent within the resulting solid, which is often more of an amorphous powder than a true crystal, leading to lower purity.[9]

Illustrative Solubility Data

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Crystallization
WaterHighVery HighPoor (too soluble when cold)
EthanolModerateVery HighGood
IsopropanolLowHighExcellent
AcetoneLowModeratePotentially Good
TolueneVery LowLowPoor (insufficiently soluble when hot)
HexaneInsolubleInsolublePoor (can be used as an anti-solvent)

Detailed Experimental Protocol: Single-Solvent Crystallization

This protocol outlines a standard procedure for the purification of this compound using a single solvent (e.g., Isopropanol), based on the principles described.

  • Dissolution: a. Place the crude this compound solid into an Erlenmeyer flask. b. Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.[13] c. Add a small amount of the chosen solvent (e.g., Isopropanol) to the flask and begin heating the mixture on a hot plate with stirring. d. Continue adding the hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.[10]

  • Hot Filtration (Optional): a. If insoluble impurities are present after dissolution, perform a hot gravity filtration.[12] b. To prevent premature crystallization, use a slight excess of hot solvent (~5-10%) and pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).[13] c. Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated receiving flask.

  • Crystallization: a. Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.[9] b. Remove the flask from the heat source and place it on a cork ring or several layers of paper towel to allow for slow, undisturbed cooling to room temperature.[9][11] c. Do not disturb the flask during this cooling period. Crystal growth should become apparent within 20-30 minutes.

  • Maximizing Yield: a. Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the precipitation of the product from the solution.[10]

  • Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel.[13] b. Wet the filter paper with a small amount of cold solvent before pouring the crystal slurry to ensure a good seal.[12] c. Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the crystal surfaces.[10][13]

  • Drying: a. Allow the crystals to dry on the filter paper by drawing air through them for several minutes. b. Transfer the purified solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a low temperature if the compound is stable.

Visual Workflows

General Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (If Insoluble Impurities Present) A->B Impurities? C 3. Slow Cooling to Room Temperature A->C No Impurities B->C D 4. Cool in Ice Bath C->D Maximize Yield E 5. Vacuum Filtration D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals F->G

Caption: A standard workflow for purification by crystallization.

Troubleshooting Decision Tree

G Start Solution Cooled, No Crystals? Check1 Crystals Form? Start->Check1 Action1 Scratch Flask or Add Seed Crystal Action1->Check1 Try Action2 Boil Off Some Solvent Action2->Check1 Re-cool Action3 Re-dissolve, Add More Solvent, Cool Slowly Action4 Re-dissolve, Add More Solvent, Cool VERY Slowly Check1->Action1 No Check2 Yield Low? Check1->Check2 Yes Check2->Action2 Yes Check3 Oiling Out? Check2->Check3 No Check3->Action4 Yes Check4 Crashed Out? Check3->Check4 No Check4->Action3 Yes G Success! Check4->G No

Caption: A decision tree for common crystallization problems.

References

Technical Support Center: Overcoming Solubility Issues of 5-(Chloromethyl)picolinonitrile Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Guide Version: 1.0 | Last Updated: January 5, 2026

Welcome to the specialized technical guide for 5-(Chloromethyl)picolinonitrile hydrochloride. This document serves as a critical resource for researchers, chemists, and drug development professionals encountering solubility challenges with this versatile reagent in organic media. Our objective is to provide actionable, scientifically-grounded strategies to ensure the seamless progression of your experimental work.

Introduction: Deconstructing the Solubility Problem

This compound is a key building block in medicinal chemistry, valued for its reactive chloromethyl group and nitrile functionality. However, its utility is often hampered by a common yet significant hurdle: poor solubility in many standard organic solvents.

The root of this issue lies in its chemical structure. The compound is the hydrochloride salt of an organic base (a pyridine derivative). This salt form imparts high polarity and a stable crystal lattice structure. While this makes it readily soluble in aqueous solutions, it creates a significant energetic barrier to dissolution in less polar organic solvents.[1] The solvent must possess sufficient polarity to overcome the lattice energy of the salt and effectively solvate the resulting pyridinium cation and chloride anion.[2][3]

This guide offers a systematic, troubleshooting-oriented approach to overcome this challenge, ensuring you can effectively integrate this reagent into a wide array of synthetic protocols.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common issues encountered in the lab, providing both a quick diagnosis and a pathway to a solution.

Q1: My this compound won't dissolve in dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF). Why is this happening?

Answer: This is the most frequently encountered issue and is a direct consequence of the compound's salt form. As a hydrochloride salt, the molecule is ionic.[1] Solvents like DCM, ethyl acetate, and THF are non-polar or moderately polar aprotics and are inefficient at solvating charged species. They cannot effectively break down the crystal lattice of the salt, resulting in a suspension rather than a true solution. This is a fundamental principle of "like dissolves like"; the highly polar, ionic solute requires a highly polar solvent.

Q2: I need to run a reaction in an anhydrous, aprotic solvent. What are my options for solubilizing the hydrochloride salt?

Answer: You have several reliable strategies. The choice depends on the specific constraints of your reaction, such as sensitivity to protic solvents or the presence of certain bases. The following workflow provides a logical decision-making process.

G cluster_start Initial State cluster_methods Solubilization Strategies cluster_eval Evaluation cluster_end Final State Start Insoluble Suspension of HCl Salt in Aprotic Solvent (e.g., THF, DCM) A Method A: Co-Solvent Addition Start->A Choose a method B Method B: In-Situ Free-Basing Start->B Choose a method C Method C: Solvent Selection Start->C Choose a method Outcome Is the compound fully dissolved and reaction-compatible? A->Outcome B->Outcome C->Outcome End Homogeneous Solution: Proceed with Reaction Outcome->End Yes Fail Re-evaluate: Try alternative strategy or modify synthetic route Outcome->Fail No

Caption: Decision workflow for solubilizing hydrochloride salts.

Detailed Protocols and Scientific Rationale

Method A: Co-Solvent System

This is the least disruptive method and should often be the first approach. It involves adding a minimal amount of a polar, protic solvent to your bulk aprotic solvent.

  • Scientific Rationale: The polar protic co-solvent (e.g., methanol) is highly effective at solvating the ions of the salt. This breaks down the crystal lattice and forms a solvated complex that is more readily dispersed in the bulk aprotic solvent.[4]

  • Step-by-Step Protocol:

    • Suspend this compound in your primary aprotic solvent (e.g., 10 mL of THF).

    • While stirring vigorously, add a polar protic co-solvent (e.g., methanol or ethanol) dropwise.

    • Continue adding the co-solvent until a clear, homogeneous solution is achieved.

    • Crucially, assess if the final percentage of the co-solvent (typically 2-10% v/v) is compatible with your reaction's downstream steps and reagents.

  • Data Summary: Recommended Co-Solvent Systems

Primary Aprotic SolventRecommended Co-SolventTypical v/v RatioKey Considerations
Dichloromethane (DCM)Methanol (MeOH)95:5Ideal for maintaining low solvent polarity.
Tetrahydrofuran (THF)Ethanol (EtOH)90:10Ensure anhydrous co-solvent if the reaction is moisture-sensitive.
Acetonitrile (MeCN)Isopropanol (IPA)98:2IPA is less nucleophilic than MeOH or EtOH.
Method B: In-Situ Free-Basing

This is the most definitive method for achieving high solubility in aprotic solvents. It involves chemically converting the salt to its more soluble, neutral "free-base" form.[5][6]

  • Scientific Rationale: The addition of a non-nucleophilic organic base neutralizes the hydrochloride. The base abstracts the proton from the pyridinium nitrogen, leaving the neutral, and significantly less polar, 5-(chloromethyl)picolinonitrile.[7] This neutral molecule is readily soluble in a wide range of organic solvents. The byproduct is an ammonium salt (e.g., triethylammonium chloride), which often precipitates but is typically innocuous to many reactions.

  • Step-by-Step Protocol:

    • Suspend this compound (1.0 equivalent) in your chosen anhydrous aprotic solvent (e.g., DCM, THF).

    • Cool the mixture in an ice bath (0 °C) to control any potential exotherm.

    • Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise (1.1 equivalents).

    • Allow the mixture to stir for 15-30 minutes. You should observe the starting material dissolving completely.

    • The resulting solution containing the free base can typically be used directly in the subsequent reaction. If the precipitated ammonium salt is a concern, it can be removed by filtration.

G cluster_reactants Reactants cluster_process Process cluster_products Products A 5-(Chloromethyl)picolinonitrile HCl (Insoluble Solid) P Stir in DCM at 0 °C to RT A->P A->P B Triethylamine (Et3N) (Liquid Base) B->P B->P C 5-(Chloromethyl)picolinonitrile (Soluble Free Base) P->C P->C D Triethylammonium Chloride (Et3N.HCl) (Insoluble Precipitate) P->D P->D

Caption: Chemical transformation during the free-basing process.

Method C: Direct Dissolution in Highly Polar Aprotic Solvents

For some applications, simply switching to a more potent solvent is the easiest solution.

  • Scientific Rationale: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) have high dielectric constants and are excellent at solvating ions. They can often dissolve hydrochloride salts directly without modification, although it may require gentle warming or extended stirring.

  • Considerations: These solvents have high boiling points and can be difficult to remove. Furthermore, their nucleophilicity (especially DMSO and DMF at elevated temperatures) can potentially lead to side reactions with the reactive chloromethyl group. This option should be chosen only when the solvent is compatible with the entire synthetic sequence and workup.

Q3: I performed a free-basing procedure, but my subsequent reaction failed. What went wrong?

Answer: This is a common follow-up issue. If solubilization was successful but the reaction failed, consider these points:

  • Base Interference: The excess organic base (e.g., TEA) or the ammonium salt byproduct may be interfering with your catalyst or reagents. Some catalysts, particularly Lewis acids, can be deactivated by amines.

  • Incomplete Conversion: Ensure you used at least 1.1 equivalents of base. If your starting material was not fully dry or pure, more base may be required.

  • Stability of the Free Base: The neutral free-base form may be less stable over time than the hydrochloride salt. It is always best practice to generate the free base in-situ and use the resulting solution immediately.

  • Incompatible Inorganic Base: If an inorganic base like sodium carbonate was used, ensure it was finely powdered and stirred for an adequate time, as these are often only sparingly soluble in organic solvents and react at the surface.[7]

By methodically applying these troubleshooting steps and understanding the chemical principles at play, you can confidently overcome the solubility challenges of this compound and advance your research goals.

References

Optimizing temperature and pressure for catalytic hydrogenation of halo-nitro-heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of halo-nitro-heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in achieving high chemoselectivity. The selective reduction of a nitro group in the presence of a halogen on a heterocyclic ring is a critical transformation in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] However, achieving this selectivity can be challenging, as the desired reaction often competes with hydrodehalogenation.[1][4] This guide provides a structured approach to optimizing reaction parameters, particularly temperature and pressure, to maximize the yield of your target halo-amino-heterocycle.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of halo-nitro-heterocycles?

The main challenge is achieving chemoselectivity—selectively reducing the nitro group while preserving the carbon-halogen bond.[1][5] Conventional heterogeneous catalysts, particularly palladium on carbon (Pd/C), are highly active for both nitro group reduction and hydrodehalogenation.[6][7] The ease of halogen cleavage generally follows the trend I > Br > Cl > F.[8] Therefore, reaction conditions must be carefully tuned to favor the desired transformation.

Q2: How do temperature and pressure fundamentally influence this reaction?

Temperature and pressure are critical parameters that directly impact both reaction rate and selectivity.

  • Temperature: Increasing the temperature generally accelerates the reaction rate for both nitro reduction and hydrodehalogenation.[9] However, higher temperatures often disproportionately increase the rate of undesired hydrodehalogenation, leading to lower chemoselectivity.[10][11] For some substrates, gentle heating may be necessary to initiate the reaction, but excessive heat can also lead to catalyst deactivation.[10]

  • Pressure (Hydrogen): Higher hydrogen pressure typically increases the rate of hydrogenation.[10] However, its effect on selectivity is complex. While sometimes necessary for difficult reductions, elevated pressure can increase the surface concentration of hydrogen on the catalyst, which may promote hydrodehalogenation.[8] Low-pressure conditions are often preferable to enhance selectivity.

Q3: What are the recommended starting conditions for temperature and pressure?

For most halo-nitro-heterocycles, it is advisable to start with mild conditions to minimize hydrodehalogenation.

ParameterRecommended Starting RangeRationale
Temperature 25–50 °CMinimizes the rate of hydrodehalogenation, which is often more sensitive to temperature increases than nitro reduction.[3][12]
Pressure (H₂) 1–5 bar (Atmospheric to ~70 psi)Lower pressures can help suppress the hydrogenolysis of the C-X bond.[12] Many reactions proceed well with a hydrogen balloon.[10][13]

These conditions should be seen as a starting point. Optimization will be required based on the specific substrate, catalyst, and solvent system.

Q4: Which catalyst is generally preferred for this transformation?

The choice of catalyst is crucial for achieving high selectivity. While Pd/C is a common hydrogenation catalyst, it often promotes dehalogenation.[7][14] Platinum-based catalysts are frequently a better choice.

  • Platinum on Carbon (Pt/C): Often shows higher selectivity for nitro group reduction over hydrodehalogenation compared to Pd/C.[1]

  • Modified or Doped Catalysts:

    • Sulfided Pt/C: This is a "poisoned" catalyst where the activity is intentionally moderated to suppress unwanted side reactions like hydrodehalogenation.[12]

    • Pt-V/C (Platinum-Vanadium): Has shown high performance in the selective hydrogenation of halogenated nitroaromatics.[8][15]

    • Raney Nickel (Raney Ni): A non-precious metal alternative that can offer good selectivity, though it may require higher temperatures and pressures to achieve reasonable activity.[6][8]

Q5: Can the choice of solvent affect the optimization of temperature and pressure?

Absolutely. The solvent influences substrate solubility, mass transfer of hydrogen gas, and interactions with the catalyst surface.[10]

  • Protic Solvents (e.g., Ethanol, Methanol): Generally accelerate hydrogenation rates and are commonly used.[13]

  • Aprotic Ethers (e.g., THF, 2-MeTHF): Have been shown to be suitable solvents, demonstrating high substrate solubility and good hydrogenation rates.[8]

  • Solvent Purity: Using high-purity, dry solvents is essential. Water can sometimes act as a temporary catalyst poison.[10]

The optimal temperature and pressure will vary with the solvent system due to these differing properties.

Troubleshooting Guide

This section addresses common problems encountered during the catalytic hydrogenation of halo-nitro-heterocycles.

Problem / Observation Potential Cause(s) Troubleshooting Steps & Solutions
1. Low or No Conversion Catalyst Issue: Inactive, poisoned, or insufficient loading.[10]A. Use a Fresh Catalyst: Ensure the catalyst has not been deactivated by improper storage or handling.[10] B. Increase Catalyst Loading: Typical loadings are 5-10 mol%, but may need adjustment.[10] C. Check for Poisons: Ensure high-purity reagents and solvents. Sulfur or heavy metal contaminants can poison noble metal catalysts.[10]
Sub-Optimal Conditions: Insufficient H₂ pressure, incorrect temperature, or poor agitation.[10]A. Increase H₂ Pressure: If starting at atmospheric pressure, move to a Parr-type apparatus to increase pressure moderately (e.g., to 3-5 bar).[10] B. Gently Increase Temperature: Incrementally raise the temperature (e.g., in 10 °C steps from RT to 50 °C), monitoring for byproduct formation.[10] C. Ensure Vigorous Stirring: The reaction is a three-phase system (gas-liquid-solid); efficient mixing is critical for mass transfer.[7][10]
Solubility Issues: The substrate is not fully dissolved in the chosen solvent.[10]A. Change Solvent: Select a solvent in which the starting material is fully soluble.[10] B. Increase Solvent Volume: A more dilute reaction can sometimes improve performance.[8]
2. Significant Hydrodehalogenation Conditions Too Harsh: Temperature and/or pressure are too high.A. Lower the Temperature: This is the most effective first step. Try running the reaction at room temperature or even below.[12] B. Reduce Hydrogen Pressure: Use a hydrogen balloon (atmospheric pressure) if higher pressures were initially employed.
Inappropriate Catalyst: The catalyst is too active for C-X bond hydrogenolysis (e.g., standard Pd/C).A. Switch to Pt/C: Platinum is often more chemoselective than palladium.[1] B. Use a Modified Catalyst: Employ a sulfided Pt/C catalyst to selectively inhibit hydrodehalogenation.[12] C. Add an Inhibitor: In some systems, additives like morpholine or diphenyl sulfide can act as inhibitors for dehalogenation.
3. Reaction Starts but Stalls Catalyst Deactivation: Accumulation of intermediates or byproducts on the catalyst surface. The formation of water or acids (like HI from deiodination) can alter the reaction environment.[8]A. Use Fresh Catalyst: If a restart is needed, filter the reaction mixture and add a fresh batch of catalyst. B. Consider a Flow Reactor: For reactions prone to deactivation, a continuous flow setup can improve catalyst lifetime and performance.[8][16]
Mass Transfer Limitation: As the reaction proceeds, hydrogen consumption may outpace its dissolution into the solvent.A. Improve Agitation: Increase the stirring speed.[10] B. Check H₂ Supply: Ensure the hydrogen source is not depleted and the system is leak-free.
4. Formation of Intermediates (e.g., Azoxy, Azo Compounds) Incomplete Reduction: Condensation of intermediates like nitroso and hydroxylamine species can occur.[8][15]A. Increase Reaction Time: Allow the reaction to proceed longer to ensure full reduction to the amine. B. Use a Promoter: Vanadium species have been shown to be effective in promoting the rapid conversion of hydroxylamine intermediates to the final amine.[15]
Troubleshooting Workflow for Poor Chemoselectivity

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Caption: Troubleshooting flowchart for hydrodehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Low-Pressure Hydrogenation

This protocol provides a baseline for the selective hydrogenation of a halo-nitro-heterocycle using a hydrogen balloon.

Safety Note: Palladium on carbon can be pyrophoric. Always handle the dry powder in an inert atmosphere. Hydrogen gas is explosive. All operations should be conducted in a well-ventilated fume hood.[13][17]

  • Vessel Preparation: Add the halo-nitro-heterocycle (1.0 mmol) and the chosen solvent (e.g., ethanol, 10 mL) to a two-neck round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Under a positive pressure of argon or nitrogen, carefully add the catalyst (e.g., 5% Pt/C, 0.05 mmol, 5 mol%).[10]

  • Hydrogen Introduction: Seal the flask. Evacuate the atmosphere using a vacuum pump and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3-5 times to ensure an inert hydrogen atmosphere.[13]

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) under the hydrogen balloon (approx. 1 atm).[10][13]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete, carefully purge the flask with argon or nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst on the Celite pad to dry completely in the air, as it can ignite. Quench the filter cake with water.

  • Isolation: Concentrate the filtrate under reduced pressure to isolate the crude product, which can then be purified by standard methods (e.g., chromatography, recrystallization).

Workflow for Optimizing Temperature and Pressure

G

References

Technical Support Center: Troubleshooting Low Yield in Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Heterocyclic Chemist

The pyridine scaffold is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science.[1] However, the synthesis of its derivatives, while rooted in classic named reactions, is often plagued by challenges, with low yield being the most common and frustrating outcome. This guide is structured as a dynamic troubleshooting resource, moving from broad initial diagnostics to reaction-specific and problem-specific solutions. As your dedicated application scientist, my goal is to not only provide solutions but to illuminate the chemical principles behind them, empowering you to make informed, causality-driven decisions in your research.

PART 1: The Initial Diagnosis - Where Do I Begin?
Q1: My pyridine synthesis has resulted in a significantly lower yield than expected. What is the most logical first step in troubleshooting?

The first step is to pause and systematically evaluate the entire process rather than immediately rerunning the reaction. A low yield is a symptom, not the root cause. The cause can originate from one of three main areas: the integrity of your inputs (reagents), the execution of your process (reaction conditions), or the efficiency of your output (workup and purification).

A logical diagnostic workflow is essential to avoid wasting time and resources.

Troubleshooting_Workflow start Low Yield Confirmed reagents Step 1: Verify Starting Materials - Purity (NMR, GC-MS) - Anhydrous Conditions? - Reagent Activity start->reagents Inputs conditions Step 2: Scrutinize Reaction Conditions - Temperature Control - Reaction Time (TLC Monitoring) - Stoichiometry start->conditions Process analysis Step 3: Analyze Crude Mixture - NMR/LC-MS of crude product - Identify byproducts - Unreacted starting material? start->analysis Outputs solution Implement Targeted Solution reagents->solution conditions->solution purification Step 4: Review Purification Strategy - Degradation on silica? - Product volatility? - Inefficient extraction? analysis->purification analysis->solution purification->solution

Caption: A systematic workflow for diagnosing the cause of low yield.

Begin by analyzing your crude reaction mixture using TLC, ¹H NMR, and/or LC-MS. This will immediately tell you if the reaction failed to proceed, stalled, or generated a mixture of undesired side products. The insights from this analysis will direct your troubleshooting efforts more effectively.

PART 2: Synthesis-Specific Troubleshooting Guides

Different synthetic routes to pyridines have unique mechanistic pathways and, therefore, distinct failure modes.[2] Below are troubleshooting guides for the most common syntheses.

A. The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a robust multicomponent reaction, but the classical one-pot method can suffer from long reaction times and harsh conditions, leading to low yields.[3][4]

Hantzsch_Optimization cluster_condensation Condensation Step cluster_aromatization Aromatization Step Hantzsch Hantzsch Dihydropyridine Synthesis Intermediate 1,4-Dihydropyridine (DHP) Intermediate Hantzsch->Intermediate Multicomponent Condensation Pyridine Final Pyridine Product Intermediate->Pyridine Oxidation Catalyst Catalyst Choice (e.g., PTSA, Ionic Liquids) Catalyst->Intermediate Influences Rate & Yield Solvent Solvent & Energy (e.g., Aqueous Micelles, Microwave) Solvent->Intermediate Influences Rate & Yield Oxidant Oxidant Selection (e.g., FeCl₃, MnO₂, Mild Agents) Oxidant->Pyridine Crucial for Final Product

Caption: Key optimization points in the Hantzsch pyridine synthesis.

Q2: My Hantzsch reaction gives a low yield of the final pyridine, and the crude NMR is a complex mixture. What's happening?

This common scenario points to two likely culprits: inefficient condensation or competing side reactions. The Hantzsch synthesis can proceed through at least five different mechanistic pathways, and suboptimal conditions can favor the formation of unexpected products.[3]

  • Causality: The classical approach often involves refluxing in solvents like ethanol or methanol, which can be slow and inefficient.[3] This allows time for Michael additions to compete or for intermediates to decompose.

  • Solution 1: Catalysis & Solvent Modification. Switch from a non-catalyzed thermal reaction to a catalyzed one. Using p-toluenesulfonic acid (PTSA) as a catalyst in an aqueous micellar solution under ultrasonic irradiation has been shown to boost yields to over 90%.[3]

  • Solution 2: Microwave-Assisted Synthesis. Microwave chemistry dramatically reduces reaction times from hours to minutes (e.g., 2-7 minutes), minimizing side product formation and often producing cleaner crude products with excellent yields (82-94%).[4][5]

Q3: I've successfully formed the dihydropyridine (DHP) intermediate, but the final oxidation step to the aromatic pyridine is inefficient. How can I improve this?

This is a critical step where significant yield loss can occur. The driving force is aromatization, but the wrong oxidant can destroy your product.[3]

  • Causality: Classical oxidants like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), or nitric acid (HNO₃) are harsh and non-selective.[3][4] They can lead to over-oxidation, side reactions, and burdensome workups, all of which decrease your isolated yield.

  • Solution: Use Milder, More Efficient Oxidants. A one-pot synthesis using direct aromatization with ferric chloride (FeCl₃), manganese dioxide (MnO₂), or even air can be highly effective, especially in aqueous media.[3] Iodine in refluxing methanol is another well-tolerated method for aromatizing Hantzsch 1,4-dihydropyridines.[6]

Method Catalyst/Oxidant Solvent Time Typical Yield Reference
ClassicalNone / HNO₃, KMnO₄EthanolHoursGenerally Low[3][4]
Ultrasonicp-Toluenesulfonic acid (PTSA)Aqueous Micelles~1 hour>90%[3]
MicrowaveNone / FeCl₃Water/Ethanol2-10 min82-94%[4][5]
Mild OxidationIodineMethanol~1-2 hoursHigh[6]

Table 1. Comparison of conditions for Hantzsch pyridine synthesis.

B. The Chichibabin Amination Reaction

This reaction provides a direct route to 2-aminopyridines but is notorious for its harsh conditions and sensitivity to reagent quality.[7][8]

Q4: My Chichibabin reaction is sluggish or fails completely. What are the most critical parameters to check?

Success in the Chichibabin reaction hinges on the nucleophilicity of the amide anion and the electrophilicity of the pyridine ring.

  • Causality 1: Reagent Quality. The reaction uses sodium amide (NaNH₂), a powerful base that reacts violently with water. The purity of the amide is critical; ironically, extremely pure NaNH₂ may react poorly, suggesting impurities can have a catalytic effect.[9] However, old or poorly stored NaNH₂ will be deactivated by moisture.

  • Solution 1: Reagent Handling. Use fresh, high-quality sodium amide. Ensure your solvent (typically toluene or xylene) is rigorously anhydrous.[7]

  • Causality 2: High Reaction Temperature. Traditional protocols require high temperatures (100–130°C) to overcome the activation barrier for nucleophilic attack on the electron-deficient ring.[7]

  • Solution 2: Alternative Conditions. For more sensitive substrates, consider using potassium amide (KNH₂) in liquid ammonia at lower temperatures.[10] The addition of an oxidant like KMnO₄ can facilitate the final hydride elimination step under these milder conditions.[10]

  • Causality 3: Electronic Effects. Electron-withdrawing groups on the pyridine ring inhibit the reaction.[8] They decrease the basicity of the ring nitrogen, which is believed to coordinate to the sodium ion, activating the ring for attack.[8][10]

Chichibabin_Factors center Chichibabin Yield reagent NaNH₂ Purity & Activity center->reagent temp Reaction Temperature center->temp solvent Solvent (Anhydrous) center->solvent substrate Substrate Electronics (EWG inhibits) center->substrate byproducts Side Reactions (e.g., 4-isomer) center->byproducts

Caption: Critical factors influencing the yield of the Chichibabin reaction.

C. The Kröhnke Pyridine Synthesis

This versatile method builds highly functionalized pyridines, and its success is highly dependent on the quality of the precursors.[11]

Q5: I'm attempting a Kröhnke synthesis, but my yield is poor and I see a lot of starting material remaining. What should I investigate?

This points directly to the purity of your starting materials or suboptimal reaction conditions.

  • Causality 1: Impure Reactants. The reaction's key components, the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound (chalcone), must be pure.[11] Impurities from their synthesis (e.g., unreacted α-bromo ketone or aldehydes from the aldol condensation) can interfere with the reaction.

  • Solution 1: Purify Starting Materials. It is highly recommended to recrystallize both the pyridinium salt and the chalcone before use.[11] This is the most common and effective solution for low conversion.

  • Causality 2: Suboptimal Temperature/Time. While reflux in glacial acetic acid (~120°C) is common, some substrates may require different temperatures.[11] Prolonged heating can also lead to decomposition.

  • Solution 2: Systematic Optimization. Monitor the reaction by TLC to determine the point of maximum product formation. If conversion is still low, screen a range of temperatures (e.g., 80°C, 100°C, 120°C) in small-scale trials to find the optimal condition for your specific substrates.[11]

PART 3: Troubleshooting Common Purification Challenges

A successful reaction can still result in a low isolated yield if the purification is inefficient or destructive. Pyridine derivatives, being basic, present unique challenges.[12]

Q6: I lose a significant amount of my product during silica gel column chromatography. What are the likely causes and solutions?

Yield loss on silica gel is often due to the basic nature of the pyridine nitrogen interacting with the acidic silanol groups of the stationary phase.[12]

  • Symptom 1: Severe Peak Tailing. This is a classic sign of strong, undesirable interactions between your basic analyte and acidic silica.[12] This leads to poor separation and cross-contamination of fractions, reducing the yield of pure product.

  • Solution 1: Neutralize the Stationary Phase. Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.5-1%), to your mobile phase. The TEA will preferentially interact with the active silanol sites, "shielding" your pyridine derivative and allowing it to elute with a much-improved peak shape.[12]

  • Symptom 2: Product Degradation. The acidic surface of silica gel can degrade sensitive pyridine derivatives.[12]

  • Solution 2: Use a Less Acidic Stationary Phase. If degradation is suspected, consider switching to a more inert phase like alumina (basic or neutral) or using end-capped silica.

  • Symptom 3: Irreversible Adsorption. Some highly basic or polar pyridines may bind irreversibly to silica, never eluting from the column.

  • Solution 3: Alternative Purification. If chromatography is problematic, explore other methods like recrystallization or acid-base extraction to isolate your product.

PART 4: Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine

This protocol provides a general method for rapid and high-yield synthesis, which can be adapted for various substrates.[4]

  • Reagent Preparation: In a 10 mL microwave reaction vessel, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Solvent Addition: Add 3 mL of a suitable solvent (e.g., ethanol or water).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[4]

  • Monitoring: Monitor the reaction progress by TLC to determine the optimal irradiation time.

  • Workup: After cooling, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can often be purified by recrystallization from ethanol.[4]

Protocol 2: Method for Reducing Peak Tailing in Chromatography

This protocol details the use of a mobile phase additive to improve the purification of basic pyridine compounds.[12]

  • Prepare Mobile Phase: Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Add Competing Base: To the prepared solvent mixture, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v). For example, add 5 mL of TEA to 995 mL of your mobile phase.

  • Equilibrate Column: Equilibrate your silica gel column with this modified mobile phase for at least 3-5 column volumes before loading your sample. This ensures the stationary phase is fully passivated.

  • Load and Elute: Dissolve your crude product in a minimum amount of the modified mobile phase (or a compatible solvent like dichloromethane) and perform the chromatography as usual.

  • Analysis: Monitor fractions by TLC and combine those containing the pure product. The improved peak shape should result in better separation and higher recovery.

PART 5: Frequently Asked Questions (FAQs)

Q: My pyridine is a yellow/brown oil, but the literature reports a colorless liquid. How do I fix this? A: Discoloration is often due to minor impurities or degradation products.[13] Purification by distillation, potentially after treatment with a drying agent like potassium hydroxide (KOH) pellets, will typically yield a colorless liquid.[13]

Q: Why is it so difficult to remove water from pyridine? A: Pyridine is highly hygroscopic and forms a minimum-boiling azeotrope with water (boiling at ~94°C), which makes simple distillation ineffective for complete removal.[13] For rigorously dry pyridine, refluxing over a chemical drying agent like calcium hydride (CaH₂) followed by distillation is required.[13]

Q: Can I use a metal catalyst for my pyridine synthesis? A: Yes, metal catalysis is a powerful, modern approach for constructing pyridine rings, often via [2+2+2] cycloadditions of alkynes and nitriles.[14] These methods can be highly atom-efficient but may require screening of catalysts and ligands for your specific substrates.

Q: My reaction involves a pincer-type catalyst that seems to die after a few runs. What could be the cause? A: Catalyst deactivation or decomposition is a known issue in some homogeneous catalytic systems.[15] This can be due to product inhibition, reaction with impurities, or thermal instability over prolonged use. Investigating the catalyst's stability under the reaction conditions and analyzing the spent catalyst can provide insights.

References

How to remove impurities from 5-(Chloromethyl)picolinonitrile hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the BenchChem Technical Support Center. As Senior Application Scientists, we understand that robust purification strategies are critical for advancing your research. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 5-(Chloromethyl)picolinonitrile hydrochloride, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Our goal is to equip you with the expertise to diagnose and resolve common purity challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your reaction is intrinsically linked to the synthetic route. Most commonly, this compound is synthesized via the radical chlorination of 5-methylpicolinonitrile.[1] Consequently, the primary impurities typically include:

  • Unreacted Starting Material: 5-Methylpicolinonitrile.

  • Over-chlorinated Byproducts: 5-(Dichloromethyl)picolinonitrile and 5-(Trichloromethyl)picolinonitrile, which arise from the high reactivity of free-radical chlorination.[2][3]

  • Hydrolysis Product: 5-(Hydroxymethyl)picolinonitrile, formed if moisture is present during the reaction or work-up, as the chloromethyl group is susceptible to hydrolysis.[4]

  • Reagent-Derived Impurities: Byproducts from the chlorinating agent, such as cyanuric acid if Trichloroisocyanuric acid (TCCA) is used.[5]

Q2: My crude product is a dark-colored solid. How can I remove the color?

A2: Colored impurities are common and are often highly conjugated organic molecules present in trace amounts. An effective method for their removal is treatment with activated carbon.[6] During the recrystallization process, after dissolving your crude product in the hot solvent, you can add a small amount of activated carbon to the solution, boil for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.[7][8]

Q3: Is recrystallization the best method for purifying this compound?

A3: For solid compounds, recrystallization is often the most efficient and scalable purification method.[9] Its success is based on the principle that the solubility of the desired compound and its impurities differ in a given solvent system.[10] this compound, being a crystalline solid, is an excellent candidate for this technique. However, if impurities are structurally very similar or if the product "oils out," column chromatography may be required.[11]

Q4: Can I use column chromatography to purify the hydrochloride salt directly?

A4: While possible, chromatographing hydrochloride salts on standard silica gel can be challenging. The polar nature of the salt can lead to very strong adsorption to the silica, resulting in poor recovery and significant peak tailing.[12] It is often more practical to purify the free base form of 5-(Chloromethyl)picolinonitrile and then convert it to the hydrochloride salt in the final step. If you must chromatograph the salt, consider using a more inert stationary phase or a reverse-phase column.

Visualizing the Challenge: Common Impurities

Understanding the structures of potential impurities is the first step toward selecting an appropriate purification strategy. The diagram below illustrates the target molecule and its common process-related impurities.

G SM 5-Methylpicolinonitrile (Starting Material) Target 5-(Chloromethyl)picolinonitrile HCl (Desired Product) SM->Target Chlorination Over 5-(Dichloromethyl)picolinonitrile (Over-chlorination) Target->Over Further Chlorination Hydro 5-(Hydroxymethyl)picolinonitrile (Hydrolysis) Target->Hydro Hydrolysis (H2O) G start Crude 5-(Chloromethyl)picolinonitrile HCl is_solid Is the crude product a solid? start->is_solid recrys Attempt Recrystallization is_solid->recrys Yes chromatography Purify Free Base via Column Chromatography is_solid->chromatography No (Oily) check_purity Purity > 98%? recrys->check_purity success Pure Product Obtained check_purity->success Yes troubleshoot Troubleshoot Recrystallization (e.g., change solvent, induce seeding) check_purity->troubleshoot No troubleshoot->recrys salt_formation Convert Pure Free Base to HCl Salt chromatography->salt_formation salt_formation->success

References

Technical Support Center: Managing HCl Byproduct in Nucleophilic Substitution of Chloromethyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with hydrogen chloride (HCl), a common byproduct in nucleophilic substitution reactions involving chloromethylated compounds. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: The Inevitable Challenge of HCl

Nucleophilic substitution on a chloromethyl group is a cornerstone reaction in organic synthesis, pivotal for creating new carbon-carbon and carbon-heteroatom bonds. The reaction involves a nucleophile (Nu⁻) displacing a chloride ion (Cl⁻) from a chloromethylated substrate (R-CH₂Cl).

A ubiquitous and often problematic byproduct of this reaction is hydrogen chloride (HCl). When the nucleophile is neutral (e.g., an amine, R₃N), it becomes protonated, but if the nucleophile is an anion, the displaced chloride can react with any available proton source, often leading to the in-situ formation of HCl. This acidic byproduct can trigger a cascade of undesirable side reactions, including acid-catalyzed degradation of starting materials or products, and can complicate product isolation.[1][2][3] Effective management of HCl is therefore critical for achieving high yields and purity.

Here we dissect the common issues stemming from HCl and provide robust, field-proven solutions.

Part 1: Troubleshooting Guide

Issue 1: Low Yield or No Reaction

Symptom: TLC or NMR analysis shows unreacted starting material, even after extended reaction times or heating.

Root Cause Analysis:

The primary culprit is often the protonation of your nucleophile by the generated HCl. A protonated nucleophile is no longer nucleophilic, effectively halting the reaction. This is especially problematic with amine-based nucleophiles.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for low reaction yield.

Solutions & Protocols:

  • Introduce an Acid Scavenger (Base): The most direct solution is to add a non-nucleophilic base to the reaction mixture to neutralize the HCl as it forms.

    • Protocol for Using a Tertiary Amine Base:

      • To your reaction vessel containing the chloromethyl compound and solvent, add the nucleophile.

      • Add 1.1 to 1.5 equivalents of a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base).

      • Proceed with the reaction as planned, monitoring by TLC or LC-MS.

  • Select the Right Base: The choice of base is critical and depends on your specific reaction conditions.

    • Expertise & Experience: While TEA is a common choice, its resulting hydrochloride salt (TEA·HCl) can sometimes be soluble in organic solvents, complicating purification. DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous if your substrate is sensitive to competing nucleophilic attack from the scavenger.[4][5][6] For sensitive substrates or when the amine base might interfere, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[4]

    Base pKa of Conjugate Acid Key Characteristics Common Solvents
    Triethylamine (TEA)~10.7Common, inexpensive, can be nucleophilic.[5]DCM, THF, Toluene
    DIPEA (Hünig's Base)~11.0Sterically hindered, non-nucleophilic.[4][5]DCM, THF, DMF
    Potassium Carbonate~10.3 (pKa of HCO₃⁻)Insoluble in many organic solvents, requires vigorous stirring or PTC.[4]Acetonitrile, DMF, Acetone
    Proton Sponge™~12.1Very strong, non-nucleophilic, but expensive.[7]Toluene, Dichloromethane
  • Consider Phase-Transfer Catalysis (PTC): When using an insoluble inorganic base like K₂CO₃, the reaction can be slow due to poor mixing. A phase-transfer catalyst can dramatically accelerate the reaction by transporting the nucleophile or base between the solid and liquid phases.[8][9][10][11]

    • Protocol for PTC:

      • Set up the reaction with your substrate, nucleophile, and 2-3 equivalents of powdered K₂CO₃ in a suitable solvent (e.g., acetonitrile or toluene).

      • Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6.

      • Stir the mixture vigorously at the desired temperature. The catalyst will facilitate the reaction at the interface of the solid base and the liquid phase.

Issue 2: Product Degradation or Side Product Formation

Symptom: Multiple spots are observed on the TLC plate, or NMR/LC-MS analysis reveals unexpected byproducts. The desired product may be present but in low purity.

Root Cause Analysis:

The acidic environment created by HCl can catalyze a variety of side reactions.[1] Acid-sensitive functional groups (e.g., acetals, tert-butoxycarbonyl (Boc) protecting groups, some ethers) on your substrate or product may be cleaved. For substrates with multiple reactive sites, HCl can promote undesired intramolecular cyclizations or rearrangements.

Decision Tree for Managing Side Reactions

Caption: Decision tree for addressing side product formation.

Solutions & Protocols:

  • Employ a Non-Nucleophilic Base: To prevent the base itself from acting as a competing nucleophile, use a sterically hindered base like DIPEA or an inorganic base.[4][6]

  • Use "Proton Sponge™": For extremely acid-sensitive compounds, 1,8-bis(dimethylamino)naphthalene (Proton Sponge™) is an excellent, albeit more expensive, choice. It is a very strong base but is sterically hindered, making it exceptionally non-nucleophilic.[7][12]

  • Inert Gas Sparging: An elegant alternative to using a base is to physically remove the HCl gas from the reaction mixture as it is formed. This can be achieved by bubbling a slow stream of an inert gas (like nitrogen or argon) through the reaction solution.[13]

    • Protocol for Inert Gas Sparging:

      • Set up the reaction in a flask equipped with a gas inlet tube that reaches below the surface of the reaction mixture and a gas outlet.

      • The outlet should be connected to a bubbler and then to a basic trap (e.g., a beaker with NaOH solution) to neutralize the exiting HCl gas.

      • Maintain a slow, steady stream of inert gas throughout the reaction. This method is particularly effective for reactions run at or above room temperature.

Issue 3: Difficult Product Isolation & Purification

Symptom: The crude product is a sticky oil or an intractable solid. During aqueous workup, emulsions form that are difficult to break. The product is contaminated with ammonium salts (e.g., TEA·HCl) that are difficult to remove by chromatography.

Root Cause Analysis:

The hydrochloride salt of the amine base used as an HCl scavenger is often the primary culprit. These salts can have partial solubility in organic solvents, co-precipitate with the product, or act as emulsifying agents during extraction.

Solutions & Protocols:

  • Aqueous Workup Strategies:

    • Acidic Wash: If your product is stable to acid, a wash with a dilute aqueous acid solution (e.g., 1M HCl or 10% citric acid) will protonate any remaining free amine base, making it water-soluble and easily removed in the aqueous layer.[14][15]

    • Water Wash: To remove the ammonium salt (e.g., TEA·HCl), perform multiple washes with water or brine. These salts are highly soluble in water.[16]

    • Breaking Emulsions: If an emulsion forms, adding saturated aqueous NaCl (brine) can help break it by increasing the ionic strength of the aqueous phase.[16][17]

  • Filtration: If the ammonium salt precipitates from the reaction mixture (e.g., TEA·HCl in THF), it can often be removed by simple filtration before the workup.

    • Protocol for Salt Filtration:

      • Once the reaction is complete, cool the mixture if necessary to maximize salt precipitation.

      • Filter the reaction mixture through a pad of Celite® or a fritted glass funnel.

      • Rinse the filter cake with a small amount of fresh, cold solvent.

      • The filtrate, now largely free of the salt, can be carried forward to the next step (e.g., solvent evaporation or aqueous workup).

  • Alternative Solvents for Extraction/Precipitation: If the ammonium salt is soluble in your extraction solvent, consider switching to a different solvent system. For instance, DIPEA·HCl is less soluble in ethers than in dichloromethane.[17] Alternatively, you can sometimes precipitate the salt by adding a non-polar solvent like hexanes to your crude product solution.

  • For Water-Soluble Products: If your desired product is water-soluble, removing ammonium salts can be particularly challenging.[18][19]

    • Solvent Trituration/Precipitation: After removing the reaction solvent, try triturating the crude solid with a solvent in which your product is soluble but the ammonium salt is not (e.g., isopropanol or acetonitrile).[18] Filter to separate the insoluble salt.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I monitor the progress of my reaction effectively?

A1: A multi-pronged approach is best.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the mass of the product and helping to identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can provide a quantitative look at the conversion of starting material to product.[20][21][22][23] This is particularly useful for optimizing reaction conditions.

Q2: Can the HCl byproduct affect the stereochemistry of my product?

A2: Yes, potentially. If the reaction proceeds through an Sₙ1 mechanism, which involves a carbocation intermediate, the acidic conditions can facilitate this pathway. Sₙ1 reactions often lead to racemization or a mixture of stereoisomers.[24][25][26] To favor a stereospecific Sₙ2 reaction (which proceeds with inversion of configuration), it is crucial to neutralize the HCl as it forms, use a polar aprotic solvent, and employ a good nucleophile.[24][27]

Q3: Are there alternatives to using chloromethyl groups that avoid HCl formation altogether?

A3: Yes. If HCl management proves too difficult, consider using alternative leaving groups.

  • Mesylates (R-OMs) or Tosylates (R-OTs): These are excellent leaving groups prepared from the corresponding alcohol. The byproduct of substitution is a non-acidic sulfonate salt, which is often easier to remove.

  • Bromomethyl or Iodomethyl Groups: These are more reactive than chloromethyl groups, and while they produce HBr or HI, the principles of scavenging are the same. The choice often depends on the desired reactivity and cost.[28]

Q4: My reaction involves a chloromethyl ether. Are there any special precautions?

A4: Extreme caution is required. Chloromethyl methyl ether (MOM-Cl) and related compounds are notorious for forming the highly carcinogenic byproduct bis(chloromethyl) ether (BCME), especially in the presence of acidic conditions.[29] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment. The principles of HCl scavenging still apply and are even more critical to minimize acid-catalyzed side reactions that could lead to BCME formation.

References

Technical Support Center: Reaction Condition Optimization for 5-(Chloromethyl)picolinonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 5-(Chloromethyl)picolinonitrile hydrochloride. This versatile heterocyclic building block is a crucial intermediate in pharmaceutical and agrochemical research, prized for its reactive chloromethyl group which serves as a handle for further molecular elaboration.[1]

The most common synthetic route involves the chlorination of 5-(hydroxymethyl)picolinonitrile. While conceptually straightforward, this reaction is fraught with potential pitfalls, from low yields and tar formation to difficulties in product isolation. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to provide researchers with the field-proven insights needed to navigate these challenges effectively. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis. Each answer provides a diagnosis of the probable cause and a detailed, actionable solution.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yield is the most frequent issue, often stemming from one of three areas: incomplete conversion, product degradation, or inefficient workup.

  • Probable Cause 1: Incomplete Conversion

    • The "Why": The reaction may stall due to insufficient chlorinating agent, low temperature, or inadequate reaction time. Thionyl chloride (SOCl₂), the most common reagent, can decompose in the presence of trace moisture or be consumed by side reactions.

    • The Solution:

      • Reagent Stoichiometry: Use a slight excess of thionyl chloride (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.[2]

      • Temperature & Time: While the initial addition of the alcohol to SOCl₂ should be done at a low temperature (0-5 °C) to control the initial exotherm, the reaction often requires warming to room temperature or even gentle heating (40-50 °C) for several hours to ensure full conversion.[3]

      • In-Process Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the 5-(hydroxymethyl)picolinonitrile starting material. Do not proceed to workup until the starting material is fully consumed.

  • Probable Cause 2: Product Degradation

    • The "Why": The product, 5-(chloromethyl)picolinonitrile, is a reactive alkylating agent.[1] It is susceptible to nucleophilic attack. If the reaction is overheated, or if nucleophiles (like water) are present, the product can hydrolyze back to the starting alcohol or form other byproducts.[4] Excessive heat can also lead to polymerization and tar formation.[5]

    • The Solution:

      • Strict Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Thionyl chloride reacts violently with water, and any moisture will compromise the reaction.[6]

      • Temperature Control: Do not exceed 60 °C. Maintain precise temperature control throughout the reaction. For the addition of the starting material, a temperature of 25-35°C is often recommended to prevent impurity formation.[2]

  • Probable Cause 3: Inefficient Workup and Isolation

    • The "Why": The hydrochloride salt has significant solubility in certain polar solvents. Washing with water or alcohols during workup will lead to product loss and hydrolysis. The product may also fail to precipitate if the incorrect anti-solvent is used.

    • The Solution:

      • Quenching: After the reaction is complete, cool the mixture and remove excess SOCl₂ under reduced pressure. This is safer and more effective than aqueous quenching.

      • Precipitation: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate the hydrochloride salt by adding a non-polar anti-solvent like anhydrous diethyl ether or hexanes.

      • Isolation: Recover the precipitated solid by filtration, wash with the anti-solvent, and dry under vacuum. Avoid exposure to atmospheric moisture.

Q2: My reaction mixture turned dark brown or black, and I isolated a tar instead of a solid product. What went wrong?

This is a classic sign of decomposition or polymerization, typically caused by excessive heat or impurities.

  • Probable Cause 1: Overheating

    • The "Why": The reaction of alcohols with thionyl chloride is exothermic.[7] An uncontrolled temperature spike can provide the activation energy for unwanted side reactions, leading to the formation of complex, intractable tars, a known issue with heating methyl-substituted heteroaromatics with SOCl₂.[5]

    • The Solution:

      • Controlled Addition: Add the solution of 5-(hydroxymethyl)picolinonitrile dropwise to the cooled thionyl chloride solution using an addition funnel.

      • Efficient Cooling: Use an ice/water bath to actively cool the reaction vessel during the addition and maintain the target temperature.

  • Probable Cause 2: Impure Starting Material

    • The "Why": Impurities in the starting alcohol can act as catalysts for decomposition pathways. The presence of any pyridine-N-oxide analogues is particularly problematic, as they can undergo complex reactions with SOCl₂.[8]

    • The Solution:

      • Purity Check: Ensure the 5-(hydroxymethyl)picolinonitrile starting material is pure (>98%) by NMR or LC-MS before starting the reaction.

      • Purification: If necessary, purify the starting material by column chromatography or recrystallization.

Q3: My final product is an oil or a sticky solid that is difficult to handle. How can I obtain a crystalline hydrochloride salt?

Oily products often indicate the presence of the free base form of the product, residual solvent, or impurities that inhibit crystallization.

  • Probable Cause 1: Incomplete Protonation

    • The "Why": The hydrochloride salt is formed from the reaction of the pyridine nitrogen with HCl, which is generated in situ as a byproduct.[9] If HCl is lost from the system (e.g., through vigorous purging with an inert gas) or if the reaction is quenched with a base, the free base may be isolated, which is often an oil.

    • The Solution:

      • Ensure Acidic Conditions: After removing excess SOCl₂, if the product remains oily, dissolve it in a minimal amount of an anhydrous solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Probable Cause 2: Residual Solvent

    • The "Why": High-boiling point solvents like DMF, if used as a catalyst, can be difficult to remove and can keep the product oily.

    • The Solution:

      • High Vacuum Drying: Use a high-vacuum pump to thoroughly dry the product.

      • Trituration: Add a non-polar solvent like hexanes or pentane to the oil and stir vigorously. This can help to wash away residual solvents and induce crystallization. Decant the solvent and repeat several times before drying under vacuum.

Part 2: Frequently Asked Questions (FAQs)

This section addresses broader questions regarding reagent selection, reaction mechanisms, and safety.

Q1: What is the mechanism of the reaction with thionyl chloride?

The reaction proceeds by converting the poor hydroxyl (-OH) leaving group into an excellent chlorosulfite leaving group.

  • Activation: The lone pair on the alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride (SOCl₂), displacing a chloride ion.

  • Intermediate Formation: After deprotonation (often by the displaced chloride ion or an added base like pyridine), a neutral alkyl chlorosulfite intermediate is formed.[10]

  • Substitution: A chloride ion then acts as a nucleophile, attacking the carbon of the chloromethyl group in an Sₙ2 fashion. This displaces the chlorosulfite group, which readily decomposes into stable gaseous byproducts: sulfur dioxide (SO₂) and another chloride ion.[7][11] This decomposition is thermodynamically favorable and drives the reaction to completion.

G A R-CH₂-OH C R-CH₂-O⁺(H)-SOCl + Cl⁻ A->C Nucleophilic Attack A->C B S(O)Cl₂ B->C D R-CH₂-O-SOCl (Alkyl Chlorosulfite) C->D -HCl C->D F R-CH₂-Cl + SO₂ + Cl⁻ D->F D->F E Cl⁻ E->F Backside Attack

Caption: General mechanism for alcohol chlorination with SOCl₂.

Q2: Which solvent is best? Can I use a catalyst?

The choice of solvent is critical for success.

  • Recommended Solvents: Anhydrous, non-protic solvents are mandatory. Dichloromethane (DCM) is an excellent first choice due to its inertness and ease of removal.[3] Toluene is another good option, particularly for reactions run at slightly elevated temperatures.[2]

  • Solvents to Avoid: Protic solvents like water, methanol, or ethanol will react with both the thionyl chloride reagent and the chloromethyl product, leading to side reactions and low yields.[4]

  • Use of Catalysts: A catalytic amount (a few drops) of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with SOCl₂ to form the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[3][6] However, use it judiciously, as it can be difficult to remove completely.

Q3: What are the critical safety precautions for handling thionyl chloride?

Thionyl chloride is toxic, highly corrosive, and reacts violently with water to release HCl and SO₂ gases.[6] Strict safety protocols are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

  • Fume Hood: Handle thionyl chloride exclusively in a well-ventilated chemical fume hood.

  • Inert Atmosphere: Use syringes and cannulas that have been dried and purged with an inert gas (Nitrogen or Argon) for transfers.

  • Quenching Excess Reagent: Never add water or alcohol directly to a large amount of unreacted thionyl chloride. The preferred method is to remove it by vacuum distillation. If quenching is necessary, it must be done by slowly and carefully adding the reaction mixture to a large volume of stirred ice-water or a cold, dilute sodium bicarbonate solution in the fume hood.

Part 3: Optimized Protocol and Data

This section provides a reliable starting protocol and summarizes key reaction parameters.

Experimental Protocol: Synthesis of this compound
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and an addition funnel.

  • Reagent Charging: In the flask, add anhydrous dichloromethane (DCM, ~5 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq.) via syringe.

  • Substrate Addition: Dissolve 5-(hydroxymethyl)picolinonitrile (1.0 eq.) in anhydrous DCM (~3 mL per 1 g) and load it into the addition funnel. Add the solution dropwise to the stirred, cooled SOCl₂ solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate) until the starting material spot has disappeared.

  • Workup: Cool the flask back to 0 °C. Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.

  • Isolation: Add anhydrous diethyl ether to the residue. A white or off-white solid should precipitate. Stir the slurry for 30 minutes.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with fresh, cold anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the product under high vacuum to yield this compound as a solid. Store immediately in a desiccator under an inert atmosphere.

Table 1: Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale & Justification
Chlorinating Agent Thionyl Chloride (SOCl₂)Efficient, byproducts (SO₂, HCl) are gaseous and easily removed.[9]
Stoichiometry 1.1 - 1.5 eq. SOCl₂A slight excess ensures complete conversion of the starting alcohol.[2]
Solvent Anhydrous Dichloromethane (DCM)Inert, aprotic, and has a low boiling point for easy removal.[3]
Temperature 0 °C (addition), then RT (reaction)Controls initial exotherm to prevent side reactions and tarring.[3]
Catalyst (Optional) N,N-Dimethylformamide (DMF)1-2 mol%. Accelerates the reaction via Vilsmeier reagent formation.[6]
Workup Evaporation followed by triturationAvoids aqueous conditions that cause hydrolysis and product loss.
Isolation Solvent Anhydrous Diethyl EtherGood anti-solvent for precipitating the hydrochloride salt.
Troubleshooting Workflow

This decision tree can help diagnose and resolve common experimental issues.

Troubleshooting Start Reaction Complete? LowYield Problem: Low Yield Start->LowYield No ImpureProduct Problem: Impure Product Start->ImpureProduct Partially Success Isolate Product Start->Success Yes CheckSM Starting Material (SM) remaining on TLC? LowYield->CheckSM CheckOil Product is an oil/tar? ImpureProduct->CheckOil Degradation Evidence of Degradation? (Dark color, multiple spots) CheckSM->Degradation No Sol_Incomplete Action: Increase reaction time/temp or add more SOCl₂ CheckSM->Sol_Incomplete Yes Sol_Degradation Action: Rerun with stricter temperature control & anhydrous conditions Degradation->Sol_Degradation Yes Sol_Workup Action: Use anhydrous workup & trituration with non-polar solvent Degradation->Sol_Workup No (Likely workup loss) CheckSpots Multiple spots on TLC? CheckOil->CheckSpots No Sol_Oil Action: Ensure full protonation (add HCl/ether). Triturate with hexanes. Dry under high vacuum. CheckOil->Sol_Oil Yes Sol_Spots Action: Recrystallize or perform column chromatography (as free base). CheckSpots->Sol_Spots Yes

Caption: A decision-making workflow for troubleshooting common issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to Functional Group Analysis: FT-IR and Picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical and materials science, the structural verification of heterocyclic compounds is a foundational step. Picolinonitrile (2-cyanopyridine), a key building block, is no exception. Its unique arrangement of a nitrile group on a pyridine ring presents a distinct spectroscopic fingerprint.[1] This guide provides an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy for the analysis of picolinonitrile, objectively comparing its performance against other common analytical techniques and providing the experimental backing you need to make informed decisions in your laboratory.

The "Why": Core Principles of FT-IR for Picolinonitrile Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule.[1] When a molecule like picolinonitrile is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, causing them to vibrate. These vibrations, which include stretching (changes in bond length) and bending (changes in bond angle), are quantized.[2][3] An FT-IR spectrometer measures this absorption and plots it against wavenumber (cm⁻¹), generating a unique spectral "fingerprint" of the molecule.[4]

For picolinonitrile, our analysis focuses on two primary structural features:

  • The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is a strong, polar bond that gives rise to a very characteristic and sharp absorption peak.

  • The Pyridine Ring: This aromatic system has several distinct vibrational modes, including the stretching of C-H, C=C, and C=N bonds, as well as in-plane and out-of-plane bending of the C-H bonds.

The power of FT-IR lies in its ability to rapidly confirm the presence of these key functional groups, making it an indispensable first-pass analytical tool for synthesis confirmation and quality control.[1]

Decoding the Spectrum: Characteristic Vibrations of Picolinonitrile

The FT-IR spectrum of picolinonitrile is dominated by features arising from its two core components. The interpretation relies on identifying peaks in specific regions of the spectrum.

  • Triple-Bond Region (2500 - 2000 cm⁻¹): This region is where we find the most diagnostic peak for picolinonitrile. The stretching vibration of the nitrile group (νC≡N) appears as a sharp, intense band. Aromatic nitriles, where the C≡N group is conjugated with the ring, typically absorb in the 2240-2220 cm⁻¹ range.[5][6] This peak is often unmistakable and serves as primary evidence for the presence of the nitrile functionality.

  • Single-Bond Region (4000 - 2500 cm⁻¹): The C-H stretching vibrations (νC-H) of the pyridine ring appear above 3000 cm⁻¹. Aromatic C-H stretches are characteristically found in the 3100-3000 cm⁻¹ range.[7] Their presence helps confirm the aromatic nature of the heterocyclic ring.

  • Double-Bond Region (1800 - 1500 cm⁻¹): This region contains absorptions from the stretching of the C=C and C=N bonds within the pyridine ring. These aromatic ring stretching vibrations typically produce a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.[8]

  • Fingerprint Region (1500 - 500 cm⁻¹): This area of the spectrum contains complex vibrations, including C-H in-plane and out-of-plane bending modes, which are unique to the overall molecular structure.[4] The pattern of C-H out-of-plane bending bands between 900 cm⁻¹ and 650 cm⁻¹ can be particularly useful in confirming the substitution pattern on the pyridine ring.[1]

Data Summary: Key Vibrational Frequencies for Picolinonitrile
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (-C≡N)C≡N Stretch2240 - 2220Strong, Sharp
Pyridine RingAromatic C-H Stretch3100 - 3000Medium to Weak
Pyridine RingC=C & C=N Ring Stretch1600 - 1450Medium to Strong
Pyridine RingC-H Out-of-Plane Bend900 - 650Medium to Strong

A Validated Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol details the use of Attenuated Total Reflectance (ATR)-FTIR, a common technique ideal for liquid samples like picolinonitrile due to its minimal sample preparation.[5]

Experimental Workflow: ATR-FTIR Analysis
  • Instrument Preparation: Power on the FT-IR spectrometer and allow it to complete its diagnostic checks and warm-up. This ensures the stability of the IR source and detector. Install the ATR accessory.

  • Background Spectrum Acquisition: This is a critical self-validating step. Before analyzing the sample, a background spectrum must be collected.[5]

    • Causality: The background scan measures the absorbance of the atmosphere (CO₂ and H₂O vapor) and the ATR crystal itself. The instrument's software will later ratio the sample spectrum against this background, effectively subtracting these environmental interferences to produce a clean spectrum of only the sample.

    • Procedure: Clean the ATR crystal surface with a lint-free wipe dampened with a volatile solvent (e.g., isopropanol) and allow it to dry completely. Initiate the background scan, typically co-adding 32 scans at a resolution of 8 cm⁻¹ for a good signal-to-noise ratio.[9][10]

  • Sample Analysis:

    • Procedure: Using a clean pipette, place a single drop of picolinonitrile onto the center of the ATR crystal, ensuring the crystal surface is covered.

  • Spectrum Acquisition:

    • Procedure: Initiate the sample scan using the same parameters as the background scan (e.g., 32 scans, 8 cm⁻¹ resolution). The software will automatically generate the final absorbance or transmittance spectrum.

  • Data Processing & Cleaning:

    • Procedure: The resulting spectrum should be baseline-corrected to account for any drift and normalized if comparison with other spectra is required. Identify and label the characteristic absorption peaks as detailed in the table above.

    • Causality: Baseline correction ensures that peak absorbances are measured accurately from a zero baseline, which is essential for any quantitative analysis or accurate peak identification.

Diagram: ATR-FTIR Experimental Workflow

ATR_FTIR_Workflow cluster_prep Step 1: Preparation cluster_bkg Step 2: Background Scan cluster_sample Step 3: Sample Analysis cluster_process Step 4: Data Processing prep Instrument Warm-up & Install ATR clean Clean ATR Crystal (e.g., Isopropanol) prep->clean bkg_scan Acquire Background Spectrum (Accounts for Air & Crystal) clean->bkg_scan add_sample Apply Picolinonitrile Sample to Crystal bkg_scan->add_sample sample_scan Acquire Sample Spectrum (Same Parameters as Background) add_sample->sample_scan process_data Baseline Correction & Normalization sample_scan->process_data analyze Identify Characteristic Peaks (e.g., -C≡N, Ring Modes) process_data->analyze Analytical_Choice node_goal What is the Analytical Goal? node_func_group Confirm Functional Groups / Verify Synthesis? node_goal->node_func_group node_structure Determine Full 3D Structure / Connectivity? node_goal->node_structure node_mw Confirm Molecular Weight / Purity? node_goal->node_mw node_aqueous Analyze in Aqueous Solution? node_goal->node_aqueous node_result_ftir FT-IR Spectroscopy node_func_group->node_result_ftir Yes node_result_nmr NMR Spectroscopy node_structure->node_result_nmr Yes node_result_ms GC-MS node_mw->node_result_ms Yes node_result_raman Raman Spectroscopy node_aqueous->node_result_raman Yes

References

A Comparative Guide to HPLC Method Development for Quantifying Picolinonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Picolinonitrile, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure quality and consistency throughout the drug development lifecycle. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for the quantification of picolinonitrile, alongside a critical comparison with alternative analytical techniques.

Understanding the Analyte: Picolinonitrile's Analytical Profile

Picolinonitrile (2-cyanopyridine) is a polar aromatic compound. Its chemical structure, featuring a pyridine ring and a nitrile group, dictates its chromatographic behavior. The lone pair of electrons on the nitrogen atom of the pyridine ring can interact with the stationary phase, while the polar nitrile group influences its solubility in various mobile phases. A thorough understanding of these properties is the foundation for logical method development.

The Workhorse of Pharmaceutical Analysis: HPLC Method Development for Picolinonitrile

High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for picolinonitrile.[1] A well-developed Reverse-Phase HPLC (RP-HPLC) method offers high resolution, sensitivity, and specificity.

The Rationale Behind Experimental Choices

Developing a robust HPLC method is a systematic process.[2] The goal is to achieve a reliable separation of the analyte from potential impurities and degradation products.

Chromatographic Conditions Selection:

  • Column Chemistry: A C18 column is the most common starting point for RP-HPLC due to its versatility and ability to retain a wide range of compounds. The hydrophobic C18 stationary phase interacts with the non-polar aspects of the picolinonitrile molecule.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent is typically employed in RP-HPLC.[3][4]

    • Organic Modifier: Acetonitrile is often preferred over methanol for pyridine-containing compounds as it can provide better peak shapes and lower UV cutoff, which is advantageous for detection at lower wavelengths.[5][6]

    • Aqueous Phase and pH Control: The pKa of the pyridinium ion is around 5.2. Therefore, maintaining the mobile phase pH below this value (e.g., pH 3-4) will ensure that the picolinonitrile is in its protonated, more polar form, leading to better retention and peak shape on a C18 column. A phosphate or acetate buffer is suitable for this purpose.[7]

  • Detection Wavelength: Picolinonitrile contains a chromophore (the pyridine ring) that absorbs UV light. Based on the UV spectra of similar pyridine derivatives, a detection wavelength in the range of 220-260 nm should provide good sensitivity.[8][9] An initial scan with a photodiode array (PDA) detector is recommended to determine the optimal wavelength for maximum absorbance.

A Step-by-Step Protocol for a Validated RP-HPLC Method

This protocol outlines a stability-indicating RP-HPLC method for the quantification of picolinonitrile.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 80% A / 20% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard_Prep Standard Preparation (Accurate Weighing & Dissolution) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Data_Acquisition Data Acquisition Separation->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration

Caption: A streamlined workflow for the HPLC analysis of picolinonitrile.

Method Validation:

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[5][7][10]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a PDA detector.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a specified concentration range (e.g., 50-150% of the target concentration).
Accuracy The recovery of the analyte should be within 98-102% at three different concentration levels.
Precision The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±0.1 pH unit, ±2°C column temperature, ±0.1 mL/min flow rate).

Forced Degradation Studies:

To establish the stability-indicating nature of the method, forced degradation studies are performed.[11][12][13][14] This involves subjecting the picolinonitrile sample to various stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed using the developed HPLC method to ensure that any degradation products are well-separated from the parent picolinonitrile peak.

A Comparative Look: Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for the analysis of picolinonitrile, each with its own set of advantages and limitations.

Decision Tree for Analytical Method Selection:

Method_Selection Start Need to Quantify Picolinonitrile? HPLC HPLC (High Resolution, Sensitivity, Specificity) Start->HPLC Primary Method GC Gas Chromatography (GC) (For Volatile Impurities) Start->GC Volatile Analytes? UPLC_MS UPLC-MS (High Throughput, High Sensitivity, Structural Information) Start->UPLC_MS Need for Higher Sensitivity/Structural Info? Other Other Techniques (TLC, CE - for specific applications) Start->Other Screening or Specialized Analysis?

Caption: A decision-making framework for selecting the appropriate analytical technique.

Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.

Applicability to Picolinonitrile: Picolinonitrile is sufficiently volatile for GC analysis.

Advantages:

  • Excellent for separating volatile impurities.

  • High sensitivity with appropriate detectors (e.g., Flame Ionization Detector - FID).

Disadvantages:

  • Not suitable for non-volatile or thermally labile compounds.

  • Derivatization may be required for some compounds to improve volatility and thermal stability.

Experimental Data Comparison (Hypothetical):

ParameterHPLCGC
Resolution ExcellentGood to Excellent
Sensitivity HighVery High (with FID)
Analysis Time 5-15 min10-30 min
Sample Throughput HighModerate
Applicability Broad (non-volatile & thermally labile)Volatile compounds
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Principle: UPLC utilizes smaller particle size columns to achieve faster separations and higher resolution compared to traditional HPLC. Coupling with a mass spectrometer (MS) allows for highly sensitive and selective detection, as well as structural elucidation of compounds.[15][16]

Applicability to Picolinonitrile: UPLC-MS is well-suited for the analysis of picolinonitrile, especially for trace-level quantification and impurity identification.

Advantages:

  • Significantly faster analysis times and higher throughput than HPLC.

  • Superior sensitivity and selectivity.

  • Provides molecular weight and structural information, which is invaluable for impurity identification.

Disadvantages:

  • Higher initial instrument cost and maintenance complexity.

  • Matrix effects can be more pronounced, requiring careful sample preparation and method development.

Conclusion: A Scientifically Sound Approach to Method Development

The development of a robust and reliable analytical method for quantifying picolinonitrile is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comprehensive, field-proven framework for developing a validated RP-HPLC method, grounded in the fundamental principles of chromatography and regulatory expectations. By understanding the analyte's properties, making informed experimental choices, and rigorously validating the method, researchers can be confident in the accuracy and precision of their results. Furthermore, the comparative analysis of alternative techniques such as GC and UPLC-MS equips scientists with the knowledge to select the most appropriate analytical tool for their specific needs, ultimately contributing to the successful development of safe and effective medicines.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-(Chloromethyl)picolinonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 5, 2026 – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and fragmentation patterns, which are crucial for confirming chemical identity and predicting metabolic pathways. This guide offers an in-depth analysis of the mass spectrometric behavior of 5-(Chloromethyl)picolinonitrile hydrochloride, a key building block in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document delineates a plausible fragmentation pathway and compares it with related structures to provide a comprehensive analytical framework.

Introduction: The Analytical Challenge

This compound is a bifunctional molecule featuring a picolinonitrile core and a reactive chloromethyl group. This combination of a nitrogen-containing aromatic ring, a nitrile group, and a halogenated alkyl chain presents a unique fragmentation puzzle under mass spectrometric analysis. Understanding its fragmentation signature is essential for its unambiguous identification in complex reaction mixtures and for tracking its metabolic fate in biological systems. Due to the limited availability of direct mass spectral data for this specific hydrochloride salt, this guide will leverage data from structurally similar compounds and fundamental principles of mass spectrometry to propose a detailed fragmentation pathway.

Deciphering the Fragmentation Code: Ionization and Key Cleavages

The choice of ionization technique is critical in mass spectrometry as it influences the extent of fragmentation. "Soft" ionization methods like Electrospray Ionization (ESI) are expected to yield a prominent protonated molecular ion ([M+H]⁺), while more energetic methods like Electron Ionization (EI) will induce more extensive fragmentation, revealing the structural backbone of the molecule.

The Isotopic Signature of Chlorine

A key characteristic of chlorine-containing compounds in mass spectrometry is the presence of a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1][2] This results in a characteristic M+2 peak for any chlorine-containing fragment, where the M+2 peak has about one-third the intensity of the M peak. This isotopic signature is a powerful diagnostic tool for identifying chlorinated fragments in the mass spectrum.

Proposed Fragmentation Pathway

Based on the analysis of related structures and established fragmentation rules, a plausible fragmentation pathway for 5-(Chloromethyl)picolinonitrile under EI conditions is proposed. The molecular ion would be the radical cation [C₇H₅ClN₂]⁺•.

Key Fragmentation Steps:

  • Loss of a Chlorine Radical: The most facile fragmentation is often the cleavage of the C-Cl bond, a common pathway for halogenated compounds, leading to the formation of a stable benzyl-type carbocation.[3]

  • Loss of HCl: Another potential fragmentation involves the elimination of a neutral hydrochloric acid molecule.

  • Cleavage of the Chloromethyl Group: The entire chloromethyl group (-CH₂Cl) can be lost.

  • Ring Fragmentation: Subsequent fragmentation of the pyridine ring can occur, leading to smaller charged species.

The proposed fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M [M]⁺• m/z 152/154 F1 [M-Cl]⁺ m/z 117 M->F1 - •Cl F2 [M-HCN]⁺• m/z 125/127 M->F2 - HCN F3 [M-CH₂Cl]⁺ m/z 103 M->F3 - •CH₂Cl

Caption: Proposed EI fragmentation pathway for 5-(Chloromethyl)picolinonitrile.

Comparative Analysis: Insights from a Structurally Similar Compound

Direct experimental data for the target compound is scarce. However, the GC-MS data for the closely related compound, 2-Chloro-5-(chloromethyl)pyridine , is available in the PubChem database and provides an excellent comparative model.[4]

Observed m/zProposed FragmentPlausible Structure
161/163[M]⁺• [C₆H₅Cl₂N]⁺•
126[M-Cl]⁺ [C₆H₅ClN]⁺
91[M-Cl-HCN]⁺ [C₅H₄N]⁺

This data for 2-Chloro-5-(chloromethyl)pyridine shows a clear loss of a chlorine atom from the molecular ion, which strongly supports our proposed primary fragmentation step for 5-(Chloromethyl)picolinonitrile. The subsequent loss of HCN is also a characteristic fragmentation for pyridine-containing compounds.

Experimental Protocol: A Blueprint for Analysis

For researchers aiming to acquire mass spectral data for this compound, the following experimental setup using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is recommended.

4.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.

4.2. Liquid Chromatography

  • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

4.3. Mass Spectrometry

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe the daughter ions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A 1 mg/mL Stock Solution B 10 µg/mL Working Solution A->B Dilution C HPLC/UHPLC Separation B->C D ESI-MS Detection C->D E MS/MS Fragmentation D->E F Identify [M+H]⁺ E->F G Analyze Isotopic Pattern F->G H Elucidate Fragmentation Pathway G->H

Caption: A streamlined workflow for the LC-MS analysis of this compound.

Conclusion: A Path Forward for Characterization

While direct mass spectral data for this compound remains to be published, this guide provides a robust, scientifically grounded framework for its analysis. By understanding the characteristic isotopic signature of chlorine and the predictable fragmentation patterns of its constituent functional groups, researchers can confidently identify this important synthetic intermediate. The comparative data from 2-Chloro-5-(chloromethyl)pyridine provides a valuable anchor for interpreting experimental results. The detailed experimental protocol offered herein serves as a practical starting point for laboratories engaged in the synthesis and characterization of novel picolinonitrile-based compounds, ultimately contributing to the advancement of pharmaceutical and chemical research.

References

A Senior Application Scientist's Guide to Pyridine Synthesis: Navigating Alternatives to 5-(Chloromethyl)picolinonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Workhorse Reagent

For chemists engaged in the synthesis of nitrogen-containing heterocycles, 5-(chloromethyl)picolinonitrile hydrochloride is a familiar and reliable building block. Its bifunctional nature—a reactive electrophilic chloromethyl group and a versatile nitrile—makes it a straightforward precursor for a variety of pyridine derivatives, particularly those of interest in medicinal chemistry and materials science. However, reliance on a single starting material can be limiting. Challenges such as commercial availability, substrate scope limitations, or the desire for more atom-economical and convergent synthetic routes often necessitate a broader perspective.

This guide provides an in-depth comparison of viable alternatives to 5-(chloromethyl)picolinonitrile for the synthesis of functionalized pyridine cores. We will move beyond simple analogues to explore fundamentally different strategies, including de novo ring construction and late-stage C-H functionalization. Each alternative is evaluated based on its mechanistic underpinnings, practical applicability, functional group tolerance, and scalability, supported by experimental data and protocols to empower researchers in their synthetic design.

Chapter 1: Alternative Electrophilic Building Blocks

The most direct alternatives to 5-(chloromethyl)picolinonitrile are analogues that retain the core picolinonitrile scaffold but feature a modified electrophilic handle. The choice among these often comes down to a trade-off between reactivity, stability, and the specific reaction conditions required.

The Halogen Exchange: 5-(Bromomethyl)picolinonitrile

A common strategy to enhance the reactivity of an alkyl halide is to switch from chlorine to bromine, a better leaving group. 5-(Bromomethyl)picolinonitrile serves as a more potent electrophile, often enabling reactions to proceed under milder conditions or with less reactive nucleophiles.[1]

Causality of Experimental Choice: The increased reactivity of the C-Br bond compared to the C-Cl bond is due to its lower bond dissociation energy and the greater polarizability of bromine. This makes SN2 displacement by nucleophiles kinetically more favorable. The synthesis of the bromo-analogue is readily achieved from the corresponding alcohol, 5-(hydroxymethyl)picolinonitrile, using standard brominating agents like phosphorus tribromide (PBr₃).[1]

Comparative Performance:

Feature5-(Chloromethyl)picolinonitrile5-(Bromomethyl)picolinonitrile
Reactivity ModerateHigh
Stability GoodModerate (more susceptible to degradation)
Typical Reaction Temp. Often requires heatingOften proceeds at room temperature
Nucleophile Scope Good for strong nucleophilesExcellent for a wider range of nucleophiles
Cost/Availability Generally more available/lower costOften synthesized from the alcohol precursor

Experimental Protocol: Synthesis of 5-(Bromomethyl)picolinonitrile [1]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 5-(hydroxymethyl)nicotinonitrile (1.0 eq) and anhydrous chloroform.

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of phosphorus tribromide (PBr₃, 0.4 eq) in anhydrous chloroform via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-(bromomethyl)picolinonitrile.

The Versatile Aldehyde: 5-Formylpicolinonitrile

Instead of a pre-functionalized methyl halide, 5-formylpicolinonitrile offers a more versatile entry point for introducing a variety of side chains.[2][3] This approach decouples the introduction of the side chain from the pyridine core, allowing for greater diversity through well-established aldehyde chemistry.

Causality of Experimental Choice: The aldehyde functional group is a cornerstone of organic synthesis. It can be converted into a vast array of functionalities. For creating amine derivatives, reductive amination is a highly efficient and robust method that forms a C-N bond in a single pot, avoiding the handling of alkylating agents. For C-C bond formation, reactions like the Wittig olefination provide reliable access to alkenylpyridines.

Caption: Synthetic pathways from 5-Formylpicolinonitrile.

Experimental Protocol: Reductive Amination of 5-Formylpicolinonitrile

  • Setup: In a round-bottom flask, dissolve 5-formylpicolinonitrile (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane or THF.

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. This reagent is chosen for its mildness and tolerance of slightly acidic conditions.

  • Reaction: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitored by LC-MS or TLC).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired 5-(aminomethyl)pyridine derivative.

Chapter 2: De Novo Ring Construction Strategies

When the desired substitution pattern is not easily accessible from a pre-formed pyridine ring, de novo synthesis provides a powerful alternative. These methods build the heterocyclic core from acyclic precursors, offering maximum flexibility in the placement of various functional groups.

Transition Metal-Catalyzed [2+2+2] Cycloaddition

This elegant and atom-economical approach constructs the pyridine ring by combining two alkyne molecules and a nitrile.[4] Transition metal catalysts, such as cobalt or rhodium complexes, are essential for orchestrating the assembly of these components into the final aromatic ring.

Causality of Experimental Choice: The [2+2+2] cycloaddition provides a highly convergent route to polysubstituted pyridines. The choice of catalyst is critical for controlling the reaction's efficiency and, in some cases, regioselectivity. By carefully selecting the alkyne and nitrile starting materials, a wide diversity of substitution patterns can be achieved under mild conditions.[4]

G cluster_0 Catalytic Cycle A Alkyne 1 + Alkyne 2 + Nitrile B [M]-Catalyst A->B C Metallacyclopentadiene Intermediate B->C Oxidative Cyclization D Nitrile Coordination C->D E Metallazacycloheptatriene Intermediate D->E Insertion F Reductive Elimination E->F F->B Catalyst Regeneration G Substituted Pyridine F->G

Caption: General mechanism of [2+2+2] cycloaddition.

Comparative Data for [2+2+2] Cycloaddition Catalysts:

Catalyst SystemTypical SubstratesConditionsAdvantagesLimitations
CpCo(COD) Diynes + NitrilesHigh temp. (refluxing toluene/xylene)Readily available catalystHigh temperatures, often requires stoichiometric amounts
[RhCl(COD)]₂/Ligand Alkynes + NitrilesRoom temp. to 80 °CHigh efficiency, milder conditionsCatalyst/ligand cost, sensitivity to air/moisture
Ni(0)/NHC Complexes Alkynes + Nitriles60-100 °CGood functional group toleranceCan have issues with regioselectivity
Organocatalyzed (3+3) Cycloaddition

A more recent and highly practical approach involves the formal (3+3) cycloaddition of enamines with α,β-unsaturated aldehydes or ketones.[5] This metal-free method provides access to tri- and tetrasubstituted pyridines from simple, readily available starting materials.

Causality of Experimental Choice: This method is particularly valuable for its operational simplicity and scalability. Using simple organic catalysts like weak acids (e.g., acetic acid), it avoids the cost and potential toxicity associated with transition metals. The reaction proceeds through a cascade of well-understood transformations: Michael addition, cyclization, and subsequent dehydration/aromatization.

Experimental Protocol: Synthesis of 2-isopropyl-4-methylpyridin-3-amine [5]

  • Setup: To a suitable reactor, add the enamine substrate (e.g., 3-amino-4-methylpent-2-enenitrile) and an enal substrate (e.g., crotonaldehyde) in a suitable solvent like toluene.

  • Catalyst: Add a catalytic amount of glacial acetic acid.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for several hours. The reaction can be monitored for the consumption of starting materials.

  • Aromatization: Often, the intermediate dihydropyridine will aromatize under the reaction conditions. In some cases, a separate oxidation step may be required.

  • Workup & Purification: After cooling, the reaction mixture is typically subjected to a standard aqueous workup, followed by extraction and purification by distillation or crystallization to yield the polysubstituted pyridine.

Chapter 3: Late-Stage C-H Functionalization

An increasingly powerful strategy in modern synthesis is to perform C-H functionalization on a simple, unadorned pyridine ring. This approach is highly atom-economical and allows for the late-stage introduction of complexity, which is particularly advantageous in drug discovery programs.[6]

Causality of Experimental Choice: Direct C-H functionalization avoids the need for pre-installing reactive handles (like halogens) on the starting materials, thus shortening synthetic sequences.[7] The primary challenge lies in controlling the regioselectivity, as pyridine has multiple C-H bonds with different electronic properties. The choice of catalyst and directing group is paramount to achieving the desired outcome.[8][9]

Caption: Regioselectivity in pyridine C-H functionalization.

Comparative Overview of C-H Functionalization Strategies:

MethodTarget PositionMechanismKey Features
Minisci Reaction [10]C2 / C4RadicalMetal-free, ideal for introducing alkyl/acyl groups. Selectivity can be an issue.
Directed C-H Activation [11]C2 (ortho to DG)Transition MetalHigh regioselectivity, requires installation/removal of a directing group (DG).
Ir-catalyzed Borylation [8]C3 / C4Transition MetalAllows functionalization at the challenging C3 position. Boronate esters are versatile handles.

Overall Comparative Summary and Outlook

The choice of synthetic strategy for accessing pyridine derivatives is highly dependent on the specific target molecule and the goals of the research program.

StrategyPrimary ApplicationVersatilityScalabilityKey Advantage
Alternative Building Blocks Rapid analogue synthesis from a common coreModerateGoodStraightforward, predictable reactivity.
De Novo (Cycloaddition) Accessing complex, polysubstituted patternsHighModerateHigh convergence and atom economy.
De Novo (Condensation) Library synthesis, large-scale productionHighExcellentUses simple, inexpensive starting materials; often metal-free.
C-H Functionalization Late-stage diversification, medicinal chemistryHighVariesMaximizes atom economy, shortens synthetic routes.

Future Outlook: The field of pyridine synthesis continues to evolve towards greater efficiency and sustainability. We anticipate further growth in the areas of photoredox and electrochemical methods for C-H functionalization, which offer green alternatives to traditional oxidative or reductive processes. Furthermore, the development of novel catalytic cycles for de novo synthesis that operate at lower temperatures and with broader substrate scopes will continue to expand the synthetic chemist's toolkit. By understanding the diverse alternatives presented in this guide, researchers can make more strategic and informed decisions, accelerating the discovery and development of novel pyridine-containing molecules.

References

A Comparative Efficacy Analysis of Picolinonitrile-Derived Insecticides: Sulfoxaflor and Flupyradifurone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two key insecticides derived from picolinonitrile intermediates: Sulfoxaflor and Flupyradifurone. Developed for researchers, scientists, and professionals in drug development and crop protection, this document delves into their distinct modes of action, comparative efficacy against critical agricultural pests, and the experimental methodologies used to evaluate their performance. Our analysis is grounded in peer-reviewed data to ensure scientific integrity and provide actionable insights for your research and development endeavors.

Introduction: The Rise of Picolinonitrile-Derived Insecticides

The relentless challenge of insecticide resistance necessitates the continuous development of novel active ingredients with unique modes of action. Picolinonitrile and its derivatives have emerged as a vital chemical scaffold for the synthesis of a new generation of insecticides.[1] These compounds have led to the development of highly effective insecticides, including the sulfoximines (e.g., Sulfoxaflor) and the butenolides (e.g., Flupyradifurone). Both insecticide classes target the insect nicotinic acetylcholine receptor (nAChR), a well-established target for insecticides.[2] However, they interact with the receptor in a manner distinct from neonicotinoids, offering a critical tool for managing resistance to this widely used insecticide class.[3][4] This guide will focus on a detailed comparison of Sulfoxaflor and Flupyradifurone, two prominent examples of picolinonitrile-derived insecticides.

Mode of Action: A Tale of Two Agonists

Both Sulfoxaflor and Flupyradifurone are classified as IRAC Group 4 insecticides, acting as agonists of the insect nAChR.[2] This means they mimic the action of the neurotransmitter acetylcholine (ACh), leading to the continuous and uncontrolled firing of nerve impulses, resulting in paralysis and death of the insect.[5] Despite this shared overarching mechanism, their interaction with the nAChR exhibits crucial differences, contributing to their distinct efficacy profiles and cross-resistance patterns.

Sulfoxaflor (IRAC Group 4C): As a sulfoximine, Sulfoxaflor's interaction with the nAChR is distinct from that of neonicotinoids (Group 4A).[6] This distinction is significant as it allows Sulfoxaflor to be effective against certain neonicotinoid-resistant pest populations. Research on Drosophila melanogaster has identified the β1 subunit as a key component of the nAChR targeted by Sulfoxaflor.[6]

Flupyradifurone (IRAC Group 4D): Flupyradifurone, a butenolide, also acts as an nAChR agonist.[3] Studies suggest that Flupyradifurone and Sulfoxaflor may act on a similar nAChR subtype, which is different from the primary target of many neonicotinoids.[3][4] This provides a potential advantage in resistance management strategies.

The following diagram illustrates the interaction of these insecticides at the insect nAChR synapse.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_insecticides Picolinonitrile-Derived Insecticides ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to receptor Ion_Channel Ion Channel nAChR->Ion_Channel Opens Nerve_Impulse Continuous Nerve Impulse (Paralysis & Death) Ion_Channel->Nerve_Impulse Leads to Sulfoxaflor Sulfoxaflor (4C) Sulfoxaflor->nAChR Binds as agonist Flupyradifurone Flupyradifurone (4D) Flupyradifurone->nAChR Binds as agonist

Caption: Mode of action at the insect nAChR synapse.

Comparative Efficacy: Laboratory and Field Data

The true measure of an insecticide's utility lies in its performance against target pests. This section presents a comparative analysis of the efficacy of Sulfoxaflor and Flupyradifurone based on available laboratory bioassays and field trial data.

Efficacy Against Aphids (Myzus persicae and Aphis gossypii)

Aphids are a primary target for both Sulfoxaflor and Flupyradifurone due to their sap-sucking feeding habits, which cause direct damage to crops and transmit plant viruses.

Laboratory Bioassays:

Lethal concentration (LC50) values are a standard metric for comparing the intrinsic toxicity of insecticides. The following table summarizes available LC50 data for Myzus persicae and Myzus mumecola.

InsecticidePest SpeciesLC50 (mg/L)Source
Sulfoxaflor Myzus mumecola1.89[7]
Flupyradifurone Myzus mumecola0.08[7]
Flupyradifurone Myzus persicae8.756[8]

Note: Direct comparative LC50 values for Sulfoxaflor and Flupyradifurone against the same strain of Myzus persicae under identical conditions were not found in the reviewed literature. Methodological differences can influence LC50 values.

Field Trials:

Field trials provide a more realistic assessment of insecticide performance under agricultural conditions. A 2019 study in Mississippi evaluated the efficacy of several insecticides against cotton aphids (Aphis gossypii). The results at 3, 5, and 7 days after treatment (DAT) are summarized below.

TreatmentRate (oz product/acre)Mean Aphids/5 leaves (3 DAT)Mean Aphids/5 leaves (5 DAT)Mean Aphids/5 leaves (7 DAT)
Transform (Sulfoxaflor) 1.51.5 a3.8 ab2.5 a
Sivanto HL (Flupyradifurone) 4.02.0 a2.3 a3.5 a
Sivanto HL (Flupyradifurone) 3.03.0 a11.5 b5.3 a
Untreated Check -56.8 b58.3 c62.0 b

Means within a column followed by the same letter are not significantly different (P > 0.05). Data from Crow et al., 2021.[9]

A similar study in 2020 also compared these insecticides against cotton aphids.[10] At 5 DAT, both Sivanto Prime (Flupyradifurone) and Transform (Sulfoxaflor) significantly reduced aphid numbers compared to the untreated check.[10] However, at 9 DAT, Transform showed a greater reduction in aphid populations than Sivanto Prime in that particular trial.[10]

Efficacy Against Whiteflies (Bemisia tabaci)

Whiteflies are another economically important group of sucking pests that are effectively controlled by both Sulfoxaflor and Flupyradifurone.

Greenhouse and Field Trials:

A study on cucumber plants in Iraq evaluated the efficacy of Sulfoxaflor against Bemisia tabaci.[11] The highest dose of Sulfoxaflor (300 ml/ha) demonstrated superior and sustained mortality of whiteflies compared to other treatments.[11]

A study in Tanzania evaluated the efficacy of Flupyradifurone against Bemisia tabaci on cassava.[12] Laboratory leaf disc assays showed comparable LC50 values for Flupyradifurone (12.7 g a.i./100 L) and the neonicotinoid imidacloprid (12.6 g a.i./100 L).[12] In field spraying experiments, Flupyradifurone significantly reduced whitefly populations.[12]

While direct comparative field trials for Sulfoxaflor and Flupyradifurone on whiteflies were limited in the reviewed literature, a greenhouse study on eggplant showed that another insecticide, pyrifluquinazon, and the biological control agent Beauveria bassiana were more effective against a particular biotype of B. tabaci than Sulfoxaflor.

Speed of Action

The speed at which an insecticide incapacitates a pest is a critical factor, especially for preventing virus transmission. Flupyradifurone has been shown to cause a rapid cessation of feeding in Myzus persicae.[13] Within 2 hours of application, honeydew excretion, an indicator of feeding, was significantly suppressed, and all aphids were dead within two days.[13]

Experimental Methodologies

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. This section outlines a representative methodology for conducting a leaf-dip bioassay to determine the LC50 of an insecticide against aphids.

Protocol: Leaf-Dip Bioassay for Aphid Efficacy

This protocol is adapted from the Insecticide Resistance Action Committee (IRAC) recommended method for aphids.[14]

Objective: To determine the concentration of an insecticide that is lethal to 50% (LC50) of a test population of aphids.

Materials:

  • Healthy, untreated host plants (e.g., cabbage, bell pepper)

  • Test insecticides (Sulfoxaflor, Flupyradifurone)

  • Distilled water

  • Wetting agent (optional, for waxy leaves)

  • Serial dilution tubes or flasks

  • Petri dishes (60 mm)

  • Agar

  • Leaf punch or cork borer

  • Fine-tipped paintbrush

  • Forceps

  • Incubator or controlled environment chamber (20-24°C, 16:8 L:D photoperiod)

Procedure:

  • Insect Rearing: Maintain a healthy, age-synchronized colony of the target aphid species (e.g., Myzus persicae) on untreated host plants.

  • Preparation of Test Solutions: Prepare a stock solution of each insecticide in a suitable solvent (if necessary) and then make a series of serial dilutions in distilled water. A minimum of five concentrations resulting in mortalities between 10% and 90% is recommended. A control treatment with distilled water (and wetting agent, if used) must be included.

  • Leaf Disc Preparation: Using a leaf punch, cut discs from healthy, fully expanded leaves of the host plant.

  • Treatment Application:

    • Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation.[14]

    • Place the treated leaf discs on paper towels to air dry with the abaxial (lower) surface facing up.[14]

  • Bioassay Setup:

    • Prepare a 1-2% agar solution and pour it into the petri dishes to a depth of 3-4 mm.[14]

    • Once the agar has solidified and the leaf discs are dry, place one disc, abaxial side up, onto the agar in each petri dish.

    • Using a fine-tipped paintbrush, carefully transfer 20-30 adult apterous (wingless) aphids onto each leaf disc.[13]

    • Seal each petri dish with a ventilated lid.

  • Incubation: Place the petri dishes in an incubator or controlled environment chamber at 20-24°C with a 16:8 L:D photoperiod.[14]

  • Mortality Assessment: After 48-72 hours, assess aphid mortality. Aphids that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if it is between 5% and 20%.

    • Perform a probit analysis on the mortality data to calculate the LC50 value and its 95% confidence limits for each insecticide.

The following diagram outlines the workflow for this leaf-dip bioassay.

cluster_prep Preparation cluster_treatment Treatment cluster_bioassay Bioassay cluster_analysis Data Analysis Insect_Rearing Rear Aphid Colony Infestation Transfer Aphids to Leaf Discs Insect_Rearing->Infestation Solution_Prep Prepare Insecticide Serial Dilutions Dipping Dip Leaf Discs (10 seconds) Solution_Prep->Dipping Leaf_Prep Cut Leaf Discs Leaf_Prep->Dipping Drying Air Dry Leaf Discs Dipping->Drying Setup Place Discs on Agar in Petri Dishes Drying->Setup Setup->Infestation Incubation Incubate (48-72h) Infestation->Incubation Mortality Assess Mortality Incubation->Mortality Analysis Probit Analysis (Calculate LC50) Mortality->Analysis

Caption: Workflow for a leaf-dip bioassay.

Conclusion and Future Directions

Sulfoxaflor and Flupyradifurone represent significant advancements in insecticide chemistry, offering effective control of major sucking pests. Their distinct interactions with the insect nAChR, compared to neonicotinoids, make them valuable tools for insecticide resistance management programs.

The available data indicates that both insecticides provide excellent control of aphids and whiteflies. However, their relative efficacy can vary depending on the pest species, population, and environmental conditions. Flupyradifurone has demonstrated a particularly rapid speed of action, which is advantageous in preventing virus transmission.

For researchers and drug development professionals, further head-to-head comparative studies across a broader range of economically important pests are warranted. Investigating the potential for synergistic or antagonistic interactions with other crop protection products would also be a valuable area of research. Understanding the molecular basis of their differential activity at the nAChR will continue to inform the development of next-generation insecticides with improved efficacy and safety profiles.

References

Safety Operating Guide

Navigating the Disposal of 5-(Chloromethyl)picolinonitrile hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 5-(Chloromethyl)picolinonitrile hydrochloride, a halogenated organic compound. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental compliance.

The information presented herein is synthesized from authoritative safety data sheets and hazardous waste management protocols, emphasizing the rationale behind each procedural step to foster a culture of safety and scientific integrity within the laboratory.

Understanding the Hazard Profile

Before any handling or disposal, it is crucial to understand the inherent risks associated with this compound. While specific toxicity data for this compound is not extensively published, its classification as a chlorinated organic compound and available safety data sheets for similar structures indicate several potential hazards.

Key Hazard Information:

Hazard CategoryDescriptionPrecautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.P261, P270, P280, P301+P312, P302+P352, P304+P340[1]
Skin Corrosion/Irritation Causes skin irritation. May cause severe skin burns and eye damage.P280, P302+P352, P332+P313, P303+P361+P353[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.P280, P305+P351+P338, P337+P313[1][2]
Respiratory Irritation May cause respiratory irritation.P261, P271, P304+P340, P312[2]
Environmental Hazard Should not be released into the environment.[2]P273

Upon thermal decomposition, hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride can be released.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound in any capacity—from initial use to final disposal.

  • Hand Protection: Wear impervious gloves, such as nitrile or neoprene.[4]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone activities.[4]

  • Skin and Body Protection: A lab coat or protective work clothing is mandatory. For larger quantities or significant spill risks, consider a chemical-resistant apron or suit.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If high concentrations of dust or aerosols are anticipated, a suitable respirator should be used.[4]

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with collection by a licensed hazardous waste carrier.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate cost-effective disposal.[6]

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste.

  • Halogenated Organic Waste Stream: This compound belongs to the halogenated organic waste stream.[7][8] Do not mix it with non-halogenated organic waste, as this increases disposal costs and complexity.[6]

  • Container Compatibility: Ensure the waste container is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.[7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9]

Step 2: Managing Different Waste Forms
  • Solid Waste: Unused or expired pure compound, as well as grossly contaminated disposable lab supplies (e.g., weigh boats, gloves), should be placed directly into the designated solid halogenated organic waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated organic waste container. Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[7]

  • Aqueous Waste: Avoid generating aqueous waste streams containing this compound if possible. If unavoidable, collect it separately and label it as "Aqueous Waste with Halogenated Organics." Do not dispose of this down the drain.[6]

Step 3: Handling Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills (Solid):

    • Ensure proper PPE is worn.

    • Gently sweep up the solid material to avoid generating dust.[2]

    • Place the swept material into the designated hazardous waste container.[10]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels.

    • The contaminated paper towels must also be disposed of as hazardous waste.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[5]

    • Place the absorbent material into the hazardous waste container.

    • Clean the spill area with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Step 4: Decontamination
  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated. A triple rinse with a suitable solvent (e.g., acetone, ethanol) is a common practice. The first two rinses should be collected as hazardous waste. The final rinse, if the initial contamination was minimal, may be managed as non-hazardous waste, depending on institutional policies.

  • Work Surfaces: Clean work surfaces with detergent and water, followed by a solvent rinse if necessary. All cleaning materials that come into contact with the chemical should be disposed of as hazardous waste.[11]

Step 5: Storage and Final Disposal
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

  • Disposal: The final disposal method for halogenated organic compounds is typically high-temperature incineration.[12][13][14] This process is carried out by a licensed professional waste disposal service. Never attempt to incinerate chemical waste in a standard laboratory furnace.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Steps start Generate 5-(Chloromethyl)picolinonitrile hydrochloride Waste waste_type Determine Waste Form start->waste_type solid Solid Waste (Pure compound, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid spill Spill Material waste_type->spill Spill collect_solid Collect in Labeled Solid Halogenated Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container (<75% full) liquid->collect_liquid collect_spill Collect in Appropriate Halogenated Waste Container spill->collect_spill storage Store Securely in Designated Area collect_solid->storage collect_liquid->storage collect_spill->storage disposal Arrange Pickup by Licensed Waste Disposal Service (for High-Temperature Incineration) storage->disposal

References

A Researcher's Guide to Personal Protective Equipment for Handling 5-(Chloromethyl)picolinonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to ensure that you, the researchers and innovators in drug development, can harness their potential with the utmost confidence and safety. The compound 5-(Chloromethyl)picolinonitrile hydrochloride is a valuable reactive intermediate, but its utility is matched by its potential hazards. This guide is structured to provide a comprehensive, logic-driven approach to personal protective equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Assessment: The 'Why' Behind the PPE

Understanding the specific risks associated with this compound is the foundational step in building an effective safety protocol. The primary hazards, as identified in its Safety Data Sheet (SDS), are clear and demand respect.[1][2]

  • H315: Causes skin irritation. Direct contact can lead to redness, inflammation, and discomfort.

  • H319: Causes serious eye irritation. Ocular exposure poses a significant risk, potentially leading to severe damage if not addressed immediately.

  • H335: May cause respiratory irritation. Inhalation of the dust or powder form of this solid compound can irritate the mucous membranes and respiratory tract.[1][2]

These classifications dictate a multi-faceted protection strategy focused on preventing dermal, ocular, and respiratory exposure.

Hazard ClassificationGHS CodeRoute of ExposurePrimary Consequence
Skin IrritationH315Dermal (Skin Contact)Inflammation, redness, irritation.[1][2]
Serious Eye IrritationH319Ocular (Eye Contact)Significant irritation and potential eye damage.[1][2]
Respiratory IrritationH335InhalationIrritation of the nose, throat, and lungs.[1][2]

The Core PPE Ensemble: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal gear. The hierarchy of controls prioritizes eliminating the hazard first; therefore, all handling of this compound solid should occur within a certified chemical fume hood.[3][4] The PPE described below serves as the essential final barrier.

Primary Engineering Control: The Chemical Fume Hood

Always handle this compound within a properly operating chemical fume hood.[3][4] This is your most crucial line of defense, designed to contain dust and vapors, protecting your respiratory system.

Tier 1: Foundational Protection for All Handling

This level of PPE is mandatory for any procedure involving this compound, including weighing, transfers, and reaction setup.

  • Eye and Face Protection: At a minimum, wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[5] Given the "serious eye irritation" classification, a face shield worn over safety glasses is strongly recommended to protect against unexpected splashes.[6][7]

  • Hand Protection: Wear chemical-resistant, powder-free nitrile gloves.[7] It is best practice in pharmaceutical research to double-glove , especially when compounding or handling hazardous materials.[6] This allows for the removal of the contaminated outer glove without exposing the skin.[6] Before use, always inspect gloves for any signs of degradation or puncture.

  • Body Protection: A clean, long-sleeved laboratory coat is required. It should be fully buttoned to provide maximum coverage.

Tier 2: Enhanced Protection for High-Risk Procedures

For procedures with a higher risk of contamination, such as cleaning up spills or handling larger quantities, an enhanced level of PPE is necessary.

  • Respiratory Protection: If engineering controls (fume hood) are not available or are insufficient to control airborne dust, a NIOSH-approved respirator with the appropriate particulate filter is required.[7][8] Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical clearance and fit-testing.[3][7]

  • Body Protection: In addition to a lab coat, consider a disposable, chemical-resistant gown with long cuffs that can be tucked under the outer glove.[6]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer in Fume Hood Safety Goggles (Face Shield Recommended)Double Nitrile GlovesLab CoatNot required if in fume hood
Reaction Work-up Safety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required if in fume hood
Spill Cleanup Safety Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant GownNIOSH-Approved Respirator
Large-Scale Handling (>50g) Safety Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant GownAssess need based on dust generation

Procedural Discipline: Safe Donning, Doffing, and Disposal

The order in which you put on and, more importantly, take off your PPE is critical to prevent cross-contamination. The doffing procedure is designed to ensure that contaminants from your PPE are not transferred to your skin, hair, or street clothes.

Step-by-Step Donning (Putting On) Protocol
  • Gown/Lab Coat: Don your lab coat or gown, ensuring it is fully fastened.

  • Inner Gloves: Put on your first pair of nitrile gloves.

  • Face Shield/Goggles: Position your eye and face protection.

  • Outer Gloves: Put on your second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat or gown.

Step-by-Step Doffing (Removal) Protocol

This is the most critical sequence for preventing exposure. The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands).

  • Decontaminate Outer Gloves: If grossly contaminated, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) while still wearing them.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out, and dispose of them immediately in a designated hazardous waste container.

  • Remove Face Shield/Goggles: Handle by the "clean" headband or earpieces. Avoid touching the front surface. Place in a designated area for decontamination.

  • Remove Gown/Lab Coat: Unfasten the coat. Roll it downwards from the shoulders, turning it inside out to contain the contaminated exterior. Dispose of it in the hazardous waste container.

  • Remove Inner Gloves: Carefully peel off the inner gloves, again turning them inside out, and dispose of them in the hazardous waste.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1]

Doffing_Workflow PPE Doffing (Removal) Workflow cluster_contaminated Contaminated Area cluster_clean Transition to Clean A 1. Decontaminate Outer Gloves B 2. Remove Outer Gloves A->B  Contaminated  surface C 3. Remove Face Shield / Goggles B->C  Using inner  gloves D 4. Remove Gown / Lab Coat C->D  Avoid touching  front E 5. Remove Inner Gloves D->E  Roll inside-out F 6. Wash Hands Thoroughly E->F  Final step

Caption: A workflow diagram illustrating the critical sequence for removing PPE to prevent self-contamination.

Disposal Plan

All disposable PPE used while handling this compound, including gloves, disposable gowns, and any contaminated wipes, must be considered hazardous waste.[2]

  • Collect all contaminated solid waste in a clearly labeled, sealed, and compatible waste container.[3]

  • Never dispose of this waste in standard laboratory trash.

  • Follow your institution's specific guidelines for hazardous chemical waste disposal.[1][2]

Emergency Protocols

Even with the best precautions, accidents can happen. Be prepared.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Spill: Evacuate the area. Wear the appropriate Tier 2 PPE, including respiratory protection. Absorb the spill with an inert, dry material and place it in a sealed container for hazardous waste disposal.[3]

By integrating this expert-level understanding of the hazards with disciplined, procedural use of PPE, you can ensure a safe and productive research environment. Your safety is the bedrock of scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)picolinonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)picolinonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.